molecular formula C20H31NO4 B12519469 12-(Cbz-amino)dodecanoic acid

12-(Cbz-amino)dodecanoic acid

Cat. No.: B12519469
M. Wt: 349.5 g/mol
InChI Key: QENTWRVYFIAEFV-UHFFFAOYSA-N
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Description

12-(Cbz-amino)dodecanoic acid is a useful research compound. Its molecular formula is C20H31NO4 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 12-(Cbz-amino)dodecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-(Cbz-amino)dodecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

IUPAC Name

12-(phenylmethoxycarbonylamino)dodecanoic acid

InChI

InChI=1S/C20H31NO4/c22-19(23)15-11-6-4-2-1-3-5-7-12-16-21-20(24)25-17-18-13-9-8-10-14-18/h8-10,13-14H,1-7,11-12,15-17H2,(H,21,24)(H,22,23)

InChI Key

QENTWRVYFIAEFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

12-(Cbz-amino)dodecanoic acid CAS 4272-07-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Bioconjugation, PROTAC Linker Design, and Materials Science

Executive Summary

12-(Cbz-amino)dodecanoic acid (CAS 4272-07-5) is a specialized bifunctional linker and building block characterized by a long hydrophobic alkyl chain (


) terminated by a carboxyl group and a benzyloxycarbonyl (Cbz/Z)-protected amine.[1][2] Unlike short-chain linkers (e.g., Gly-Gly, PEG), this compound introduces significant hydrophobicity and spatial separation (approx. 15–20 Å) between conjugated moieties.

This guide provides a rigorous technical analysis of its properties, synthesis, and strategic applications in drug development—specifically in PROTAC (Proteolysis Targeting Chimera) design and albumin-binding technologies for half-life extension.

Part 1: Chemical Identity & Physicochemical Profile[3][4][5][6]

Table 1: Core Chemical Specifications

PropertySpecification
CAS Number 4272-07-5
IUPAC Name 12-{[(benzyloxy)carbonyl]amino}dodecanoic acid
Synonyms Z-12-Aminododecanoic acid; N-Cbz-12-aminolauric acid
Molecular Formula

Molecular Weight 349.47 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC)

95% (Research Grade),

98% (GMP Grade)
Solubility Soluble in DMSO, DMF, hot alcohols; Insoluble in water
Storage -20°C, desiccated, protected from light
Solubility & Handling Insights
  • Solvent Choice: The long alkyl chain renders the compound poorly soluble in aqueous buffers. For bioconjugation, dissolve in DMSO or DMF (stock conc. 10–50 mM) before diluting into aqueous reaction media.

  • Aggregation: At high concentrations in aqueous mixtures, the fatty acid tail may drive micelle formation. Maintain organic co-solvent levels (e.g., 10–20% DMSO) during coupling reactions to prevent precipitation.

Part 2: Strategic Applications
1. PROTAC Linker Design

In PROTAC development, the linker length and composition define the ternary complex stability (Target-Linker-E3 Ligase).

  • Hydrophobicity: Unlike PEG linkers, which are hydrophilic, the dodecyl chain of 12-(Cbz-amino)dodecanoic acid interacts with hydrophobic patches on protein surfaces, potentially stabilizing the ternary complex via "lipophilic trapping."

  • Rigidity/Flexibility: The alkyl chain provides a semi-flexible spacer that avoids the entropic penalty of highly flexible PEG chains while preventing the steric clashes of rigid piperazine linkers.

2. Half-Life Extension (Albumin Binding)

The


 fatty acid chain mimics endogenous fatty acids, allowing conjugates to bind non-covalently to Human Serum Albumin (HSA) .
  • Mechanism: The lipid tail inserts into the hydrophobic pockets of HSA (e.g., Sudlow Site II).

  • Result: This binding protects the conjugated peptide/drug from rapid renal filtration and enzymatic degradation, significantly extending in vivo circulation time.

Part 3: Experimental Protocols
Workflow 1: Synthesis via Schotten-Baumann Conditions

Context: Protection of the parent amino acid 12-aminododecanoic acid.

  • Dissolution: Suspend 12-aminododecanoic acid (10 mmol) in 4M NaOH (25 mL) at 0°C. Ensure pH > 10.

  • Acylation: Add Benzyl chloroformate (Cbz-Cl, 12 mmol) dropwise over 30 minutes while vigorously stirring.

  • pH Control: Simultaneously add 2M NaOH to maintain pH 10–11. The reaction is exothermic; keep T < 5°C to prevent hydrolysis of Cbz-Cl.

  • Workup:

    • Wash the basic aqueous phase with diethyl ether (

      
       mL) to remove unreacted Cbz-Cl and benzyl alcohol.
      
    • Acidify the aqueous phase carefully with 1M HCl to pH 2.0. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (approx. 80:20).

Workflow 2: Solid-Phase Coupling (Fmoc/tBu Strategy)

Context: Using the compound as a spacer in peptide synthesis.

  • Activation: Dissolve 12-(Cbz-amino)dodecanoic acid (3 eq.) in DMF. Add HBTU (2.9 eq.) and DIPEA (6 eq.).

  • Coupling: Add the activated solution to the resin-bound peptide (free amine). Shake for 1–2 hours at RT.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling of the fatty acid tail.

  • Cbz Removal (Critical):

    • Note: The Cbz group is stable to standard Fmoc deprotection (20% Piperidine) and TFA cleavage.

    • Deprotection: Must be performed post-cleavage via Hydrogenolysis (Pd/C,

      
      ) or using harsh acids (HBr/AcOH) if the peptide contains no sensitive residues (Trp, Met).
      
Part 4: Visualizations
Figure 1: Synthesis & Deprotection Logic

This diagram illustrates the protection of the amine and the orthogonal deprotection pathways.

G Start 12-Aminododecanoic Acid Reaction Reaction: Cbz-Cl + NaOH (Schotten-Baumann) Start->Reaction Product 12-(Cbz-amino)dodecanoic Acid (Protected) Reaction->Product Deprotect1 Method A: H2 / Pd-C (Hydrogenolysis) Product->Deprotect1 Mild, Neutral Deprotect2 Method B: HBr / AcOH (Acidolysis) Product->Deprotect2 Harsh, Acidic Final Free Amine Restored Deprotect1->Final Deprotect2->Final

Caption: Synthesis of the Cbz-protected linker and subsequent orthogonal deprotection strategies.

Figure 2: PROTAC Linker Application Workflow

Logic flow for utilizing the linker in targeted protein degradation.

PROTAC cluster_0 PROTAC Assembly Ligand1 Target Protein Binder Linker 12-(Cbz-amino) dodecanoic acid (Linker) Ligand1->Linker Amide Bond Ligand2 E3 Ligase Binder (e.g., VHL) Linker->Ligand2 Deprotect Cbz -> Amide Bond Mechanism Ternary Complex Formation (Target :: Linker :: E3) Linker->Mechanism Hydrophobic Stabilization Outcome Ubiquitination & Proteasomal Degradation Mechanism->Outcome

Caption: Structural role of the C12-linker in facilitating Ternary Complex formation for PROTACs.

Part 5: Quality Control & Characterization

To ensure experimental integrity, verify the compound using the following parameters:

  • 
    H-NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.35 (m, 5H, Aromatic Cbz).
      
    • 
       5.01 (s, 2H, Benzyl 
      
      
      
      ).
    • 
       2.95 (q, 2H, 
      
      
      
      ).
    • 
       2.18 (t, 2H, 
      
      
      
      ).
    • 
       1.20–1.50 (m, 18H, Alkyl chain).
      
  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Calculated

      
      .
      
  • TLC Analysis:

    • Mobile Phase:

      
      :MeOH (95:5).
      
    • Detection: UV (254 nm) for Cbz group; Ninhydrin (negative until deprotected).

References
  • ChemicalBook. (2025). 12-Aminododecanoic acid Properties and Derivatives. Retrieved from

  • BenchChem. (2025).[3] The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Retrieved from

  • PubChem. (2025). 12-Aminododecanoic Acid | C12H25NO2.[4][5] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 12-{[(benzyloxy)carbonyl]amino}dodecanoic acid Product Information. Retrieved from

  • ChemImpex. (2025). Boc-12-aminododecanoic acid and related C12 linkers. Retrieved from

Sources

12-(((benzyloxy)carbonyl)amino)dodecanoic acid structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 12-(((Benzyloxy)carbonyl)amino)dodecanoic Acid

Executive Summary

12-(((Benzyloxy)carbonyl)amino)dodecanoic acid (CAS 4272-07-5) is a specialized heterobifunctional linker and protected amino acid derivative used extensively in medicinal chemistry and drug delivery.[1] Characterized by a 12-carbon aliphatic backbone, it features a terminal carboxylic acid and a benzyloxycarbonyl (Cbz or Z) protected amine.[2] Its primary utility lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , where its long hydrophobic chain serves as a spacer to optimize the spatial arrangement between an E3 ligase ligand and a target protein warhead.[2] Additionally, it functions as a critical intermediate in the development of permeation enhancers and lipid-modified peptide therapeutics.[2]

Part 1: Structural Characterization & Physicochemical Properties[2]

Molecular Identity
  • IUPAC Name: 12-{[(Benzyloxy)carbonyl]amino}dodecanoic acid[1][3][4][5]

  • Common Synonyms: N-Cbz-12-aminododecanoic acid; 12-(Z-amino)dodecanoic acid; Z-12-Ado-OH[2]

  • CAS Registry Number: 4272-07-5[1][2]

  • Molecular Formula:

    
    
    
Structural Analysis

The molecule is amphiphilic, possessing a polar head group (carboxylic acid), a non-polar hydrocarbon linker, and a lipophilic protecting group (Cbz).[2]

PropertyValue
Molecular Weight 349.47 g/mol
Exact Mass 349.2253
Physical State White to off-white crystalline solid
Solubility Soluble in organic solvents (DMSO, DMF, DCM, MeOH); poorly soluble in water.
pKa (Calc.) ~4.8 (Carboxylic acid)
LogP (Calc.) ~5.5 (High lipophilicity due to C12 chain + Benzyl ring)
Structural Visualization

The following diagram illustrates the chemical topology, highlighting the protecting group stability and the reactive carboxylic terminus.[2]

G cluster_0 Functional Domains Cbz Benzyloxycarbonyl (Cbz) Protecting Group (Acid Stable, H2-Labile) Linker C12 Alkyl Chain (Hydrophobic Spacer) Cbz->Linker Amide Bond (Carbamate) Acid Carboxylic Acid (Reactive Terminus) Linker->Acid C12 Position

Figure 1: Functional domain analysis of N-Cbz-12-aminododecanoic acid.[5]

Part 2: Synthesis & Purification Protocols

The synthesis follows a standard Schotten-Baumann reaction , utilizing 12-aminododecanoic acid and benzyl chloroformate (Cbz-Cl) under basic aqueous conditions.[2] This method ensures the selective protection of the amine while maintaining the carboxylic acid in its soluble carboxylate form.[2]

Reagents & Materials
  • Starting Material: 12-Aminododecanoic acid (CAS 693-57-2).[2][6]

  • Reagent: Benzyl chloroformate (Cbz-Cl) (95%+ purity).[2]

  • Solvent System: 1,4-Dioxane / Water (1:1 v/v).[2]

  • Base: 1N NaOH or

    
    .[2]
    
Step-by-Step Protocol
  • Solubilization: Suspend 12-aminododecanoic acid (1.0 equiv) in a 1:1 mixture of water and 1,4-dioxane.

  • Basification: Cool the mixture to 0°C in an ice bath. Add 1N NaOH (2.0–2.5 equiv) dropwise to solubilize the amino acid and adjust pH to >10.

  • Acylation: Add Benzyl chloroformate (1.1 equiv) dropwise over 30 minutes, maintaining the temperature at 0–5°C. Vigorous stirring is essential to prevent Cbz-Cl hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM) or LC-MS.[2]

  • Workup:

    • Wash the alkaline solution with diethyl ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.[2]

    • Acidify the aqueous layer carefully with 1N HCl to pH ~2.[2] The product will precipitate as a white solid.[2]

  • Purification:

    • Filter the precipitate and wash with cold water.[2]

    • Recrystallization: Dissolve in hot ethyl acetate or ethanol/water and cool to crystallize.[2]

    • Yield: Typical yields range from 85% to 95%.[2]

Synthesis Flowchart

Synthesis Start 12-Aminododecanoic Acid (Zwitterion) Step1 Basification (NaOH) Form Sodium Salt Start->Step1 Step2 Addition of Cbz-Cl (0°C, Schotten-Baumann) Step1->Step2 Step3 Acidification (HCl) Precipitation Step2->Step3 Product 12-(Cbz-amino)dodecanoic Acid (White Solid) Step3->Product

Figure 2: Synthetic pathway via Schotten-Baumann acylation.[2]

Part 3: Analytical Validation

To ensure the integrity of the synthesized linker, the following spectral characteristics must be verified.

Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     or DMSO-
    
    
    
    .[2]
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.40 (m, 5H):  Aromatic protons of the Cbz group.[2]
      
    • 
       5.10 (s, 2H):  Benzylic methylene (
      
      
      
      ).
    • 
       4.75 (br s, 1H):  Carbamate NH.[2]
      
    • 
       3.18 (q, 
      
      
      
      Hz, 2H):
      Methylene adjacent to nitrogen (
      
      
      ).[2]
    • 
       2.34 (t, 
      
      
      
      Hz, 2H):
      Methylene adjacent to carbonyl (
      
      
      ).
    • 
       1.63 (m, 2H): 
      
      
      
      -methylene to acid.[2]
    • 
       1.49 (m, 2H): 
      
      
      
      -methylene to amine.[2]
    • 
       1.20–1.35 (m, 14H):  Internal methylene chain.[2]
      
Mass Spectrometry
  • Technique: ESI-MS (Negative or Positive mode).[2]

  • Expected Ions:

Part 4: Applications in Drug Development

PROTAC Linker Design

N-Cbz-12-aminododecanoic acid is a premier "long-chain" linker.[2] In PROTAC design, linker length is a critical parameter that determines the degradation efficiency (


) and potency (

).[2]
  • Mechanism: The 12-carbon chain provides a span of approximately 15–18 Å.[2] This length allows the PROTAC to bridge the E3 ligase (e.g., Cereblon or VHL) and the Target Protein (POI) without steric clashes, facilitating the formation of a productive ternary complex.[2]

  • Orthogonality: The Cbz group is stable to acidic conditions (TFA) often used to deprotect Boc groups or cleave resins in SPPS, allowing for selective manipulation of the carboxylic end before final amine deprotection via hydrogenolysis (

    
    ).[2]
    
Permeation Enhancers

Fatty acid derivatives are known to enhance the oral bioavailability of macromolecules.[2] While SNAC (C8) is the industry standard, C12 derivatives like N-Cbz-12-aminododecanoic acid are investigated for their ability to interact with lipid bilayers and facilitate the transport of peptides across the intestinal epithelium.[2]

Applications Center 12-(Cbz-amino)dodecanoic Acid App1 PROTAC Linker (15-18 Å Spacer) Center->App1 App2 Solid Phase Peptide Synthesis (Acid-Stable Building Block) Center->App2 App3 Lipidization of Drugs (Albumin Binding / Half-life Extension) Center->App3

Figure 3: Strategic applications in pharmaceutical sciences.

References

  • Synthesis & Patent Data

    • Compound or salt thereof, natural killer T cell activator, and pharmaceutical composition.[2] (US Patent 10,919,926 B2).[2] Describes the synthesis of 12-(((benzyloxy)carbonyl)amino)dodecanoic acid (Compound 3-a) via Schotten-Baumann conditions.

  • Product Characterization

    • 12-(Cbz-amino)dodecanoic acid (CAS 4272-07-5).[1][2][7] Advanced ChemBlocks Product Catalog.[2] Verifies CAS and molecular weight.

  • General Synthesis Protocol

    • Synthesis of Cbz-protected amines. Beilstein Journal of Organic Chemistry.[2] Provides the general experimental procedure for Cbz protection of amines using benzyl chloroformate and NaOH.

    • [Beilstein J. Org.[2] Chem. Link]([Link])

  • PROTAC Design Principles

    • PROTAC Delivery Strategies for Overcoming Physicochemical Properties. PMC.[2] Discusses the role of linker length and lipophilicity in PROTAC formulation and efficacy.

Sources

Technical Guide: Cbz-12-Aminododecanoic Acid vs. 12-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Strategic Selection in Linker Design and Polymer Synthesis

Executive Summary

This guide analyzes the functional and synthetic distinctions between 12-aminododecanoic acid (12-ADA) and its N-protected derivative, Cbz-12-aminododecanoic acid (Cbz-12-ADA) .

While 12-ADA serves as the raw monomer for high-performance polymers (Nylon-12), it is often unsuitable for precise small-molecule synthesis due to its zwitterionic nature and insolubility in organic solvents. Cbz-12-ADA is the requisite "masked" equivalent, engineered to provide solubility in dichloromethane (DCM) or dimethylformamide (DMF) and to prevent uncontrolled self-polymerization during activation. This distinction is critical for researchers developing PROTACs (Proteolysis Targeting Chimeras) , lipid nanoparticles (LNPs), and bioconjugates.

Part 1: Chemical Identity & Physicochemical Divergence

The fundamental difference lies in the amine masking. 12-ADA exists as a zwitterion (internal salt), creating a high crystal lattice energy that resists dissolution. The Carbobenzyloxy (Cbz) group disrupts this ionic interaction, rendering the molecule lipophilic.

Comparative Technical Data
Feature12-Aminododecanoic Acid (12-ADA)Cbz-12-Aminododecanoic Acid (Cbz-12-ADA)
CAS Number 693-57-2 4272-07-5
Molecular Weight 215.33 g/mol 349.47 g/mol
Formula C₁₂H₂₅NO₂C₂₀H₃₁NO₄
State (RT) White Solid (High MP: 185–187°C)White Solid (Lower MP: ~80–90°C)
Solubility (Organic) Insoluble in DCM, THF, EtOAc.Soluble in DCM, THF, EtOAc, DMF.
Solubility (Aqueous) Insoluble (Soluble in hot acid/base).Insoluble.
Primary Utility Polymerization monomer (Nylon-12).Linker intermediate (PROTACs, Peptides).
Reactivity Risk High risk of self-polymerization upon COOH activation.Stable; Amine is inert until deprotected.

Part 2: Synthetic Utility & The Protection Strategy

The Causality of Protection

Why convert 12-ADA to Cbz-12-ADA?

  • Solubility: Standard coupling reagents (HATU, EDC, DCC) require organic solvents. 12-ADA is insoluble in these media, leading to heterogeneous reactions and poor yields.

  • Chemoselectivity: If you activate the carboxylic acid of 12-ADA without protection, the free amine of a neighboring molecule will attack the activated ester, leading to uncontrolled oligomerization (nylon formation) rather than the desired coupling to your target pharmacophore.

Visualizing the Workflow

The following diagram illustrates the transformation cycle from the raw monomer to a functionalized PROTAC linker.

G ADA 12-Aminododecanoic Acid (Zwitterionic, Insoluble) CbzADA Cbz-12-ADA (Lipophilic, Soluble) ADA->CbzADA Protection CbzCl Cbz-Cl + Base (Schotten-Baumann) CbzCl->CbzADA Activation COOH Activation (HATU/EDC) CbzADA->Activation Coupling Coupling to Ligand (Amide Bond Formation) Activation->Coupling Deprotection Deprotection (H2/Pd-C) Coupling->Deprotection FinalLinker Free Amine Linker-Ligand (Ready for E3 Ligase) Deprotection->FinalLinker Reveals NH2

Caption: The protection-activation-deprotection cycle ensures controlled linker synthesis without polymerization.

Part 3: Experimental Protocols

Protocol A: Synthesis of Cbz-12-ADA (Schotten-Baumann Conditions)

Objective: Convert cheap 12-ADA into the synthesis-ready Cbz-12-ADA.

Reagents:

  • 12-Aminododecanoic acid (10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (12 mmol)

  • NaOH (2M aqueous solution)

  • THF or Dioxane (to solubilize the interface)

Step-by-Step:

  • Dissolution: Dissolve 12-ADA in 2M NaOH (20 mL). The high pH deprotonates the carboxylic acid and the amine, solubilizing the chain. Add 10 mL THF to assist.

  • Addition: Cool to 0°C. Dropwise add Cbz-Cl over 30 minutes while vigorously stirring. Critical: Maintain pH > 10 by adding supplemental NaOH if necessary. If pH drops, the amine protonates and becomes unreactive.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin. Product will be UV active; starting material is not).

  • Workup (Self-Validating Step):

    • Wash the basic solution with Diethyl Ether (removes unreacted Cbz-Cl and benzyl alcohol). Discard organic layer.

    • Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 2. The Cbz-12-ADA will precipitate as a white solid (since the COOH is now protonated and the amine is masked).

  • Isolation: Extract the precipitate into Ethyl Acetate (EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Cbz-Deprotection (Hydrogenolysis)

Objective: Remove the mask to reveal the amine after the linker is attached.

Reagents:

  • Cbz-protected intermediate

  • Pd/C (10% wt loading)

  • Methanol or Ethanol[1]

  • H₂ gas (balloon)

Step-by-Step:

  • Setup: Dissolve substrate in MeOH. Nitrogen flush the flask. Add Pd/C (10% by weight of substrate).

  • Hydrogenation: Replace Nitrogen atmosphere with H₂ (balloon pressure is sufficient). Stir vigorously at RT for 2–6 hours.

  • Checkpoint: Monitor by LC-MS. The mass should shift by -134 Da (Loss of Cbz).

  • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let dry Pd/C contact air significantly; keep wet to prevent ignition.

  • Concentration: Evaporate solvent to yield the free amine.

Part 4: Applications in Drug Development[2]

PROTAC Linker Design

In Targeted Protein Degradation (TPD), the linker length determines the stability of the Ternary Complex (Target-PROTAC-E3 Ligase).[2]

  • Role of Cbz-12-ADA: It provides a hydrophobic, 12-carbon alkyl chain (approx. 15–16 Å length).

  • Advantage: Unlike PEG linkers, alkyl chains traverse cell membranes more easily (higher LogP).

  • Usage: The Cbz-protected acid is coupled to the E3 ligase ligand (e.g., Thalidomide derivative). The Cbz is removed, and the exposed amine is coupled to the Target Protein ligand.[3]

Surface Passivation

12-ADA (unprotected) is used to modify metal oxide nanoparticles. The COOH binds to the metal surface, exposing the amine for further conjugation or to create a positively charged zeta potential.

References

  • PubChem. 12-Aminododecanoic Acid - Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Protecting Groups: Benzyloxycarbonyl (Cbz). [Link]

Sources

Technical Guide: Solubility & Handling of 12-(Cbz-amino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, handling protocols, and purification strategies for 12-(Cbz-amino)dodecanoic acid (CAS 4272-07-5).[1][2][3][4] It is designed for researchers utilizing this compound as a hydrophobic spacer or linker in peptide synthesis, drug delivery systems (e.g., PROTACs), and polymer chemistry.[2][4]

Executive Summary

12-(Cbz-amino)dodecanoic acid (also known as 12-(((benzyloxy)carbonyl)amino)dodecanoic acid) is a protected amino fatty acid.[1][2][3][4] Structurally, it consists of a 12-carbon aliphatic chain terminated by a carboxylic acid on one end and a carbobenzyloxy (Cbz)-protected amine on the other.[1][2][3][4]

Unlike standard amino acids, this compound exhibits significant lipophilic character due to the dodecyl chain and the aromatic Cbz group.[2][4] Consequently, it defies standard aqueous solubility rules, behaving more like a fatty acid than a zwitterionic amino acid.[2][4] Successful application in Solid Phase Peptide Synthesis (SPPS) or solution-phase coupling requires specific organic solvent systems to prevent aggregation, gelation, or incomplete reaction.[2][3][4]

Key PropertySpecification
CAS Number 4272-07-5
Molecular Formula C₂₀H₃₁NO₄
Molecular Weight 349.47 g/mol
Physical State White to off-white powder
Primary Challenge Hydrophobic aggregation and gelation in non-polar solvents.[1][2][3]

Physicochemical Solubility Profile

The solubility of 12-(Cbz-amino)dodecanoic acid is governed by the competition between its polar carboxylic acid head group and its dominant hydrophobic domain (C12 chain + Cbz ring).[1][2][3][4]

Solubility Landscape Table
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMF, DMSO, NMP High (>100 mg/mL) Primary Choice. Ideal for peptide coupling (SPPS) and stock solutions.[1][2][3][4]
Chlorinated DCM, Chloroform High Excellent for solution-phase synthesis and NMR analysis.[1][2][3][4]
Ethers THF, Dioxane Moderate to High Good for reactions; THF is useful for reduction steps.[1][2][4]
Alcohols Methanol, Ethanol Temperature Dependent Soluble when hot; likely to precipitate or gel upon cooling.[1][2][3][4] Used for purification.[1][2][3][4][5][6]
Esters Ethyl Acetate (EtOAc) Moderate (Hot) Key Purification Solvent. Soluble at reflux; precipitates at RT/4°C.
Hydrocarbons Hexane, Heptane Insoluble Used as an anti-solvent to force precipitation.[1][2][4]
Aqueous Water, Buffers Insoluble Insoluble at neutral/acidic pH.[1][2][4] Soluble only at high pH (>10) as a salt (saponification risk).[2][3][4]

Critical Experimental Protocols

Protocol A: Dissolution for Peptide Coupling (SPPS/Solution)

Objective: Prepare a homogeneous solution for coupling to a resin or amine.[1][2][4]

Mechanism: The long alkyl chain promotes Van der Waals aggregation.[1][2][3][4] Polar aprotic solvents disrupt these interactions while solvating the carboxylic acid.[3][4]

  • Solvent Selection: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1][2][3][4]

    • Note: DCM can be used for solution phase, but DMF is superior for preventing aggregation during activation.[2][3][4]

  • Concentration: Prepare a 0.1 M to 0.5 M solution.

    • Example: Dissolve 350 mg in 2–5 mL of DMF.

  • Sonication: If the powder clumps, sonicate at 40°C for 5 minutes . The C12 chain can form waxy aggregates that dissolve slower than crystalline solids.[2][3][4]

  • Activation: Add coupling reagents (e.g., HATU/DIEA or DIC/Oxyma) after full dissolution.[1][2][3][4]

    • Caution: Pre-activation times should be kept short (<5 mins) to avoid racemization, although less critical for this achiral spacer.[2][3][4]

Protocol B: Purification via Recrystallization

Objective: Remove impurities (e.g., unreacted Cbz-Cl or short-chain byproducts) after synthesis.[1][2][4]

Mechanism: Exploits the steep solubility curve in Ethyl Acetate (soluble hot, insoluble cold).[2][4]

  • Dissolution: Place the crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 10 mL per gram of solid).[1][2][3][4]

  • Heating: Heat the mixture to reflux (approx. 77°C) with stirring until the solid completely dissolves.

    • If insoluble particles remain: Filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Cooling & Precipitation: Remove from heat and allow to cool slowly to Room Temperature (RT).

    • Observation: White crystals or a semi-crystalline wax should form.[1][2][3][4]

    • Enhancement: If yield is low, cool further to 4°C (fridge) or add Hexane dropwise to the stirring solution until turbidity persists.

  • Collection: Filter the precipitate and wash with cold Hexane .[1][2][3][4] Dry under high vacuum.[1][2][3][4][7]

Protocol C: NMR Sample Preparation

Objective: Obtain sharp peaks without aggregation broadening.

  • Preferred Solvent: DMSO-d6 .[1][2][3][4]

    • Reason: DMSO disrupts hydrogen bonding between the amide/acid groups, preventing dimer formation which is common in non-polar solvents like CDCl₃.[4]

  • Alternative: CDCl₃ (Chloroform-d).[1][2][3][4]

    • Note: May show broad peaks for the amide proton (-NH) due to H-bonding or exchange.[1][2][3]

Troubleshooting: The Gelation Issue

A common issue with C12-derivatives is organogel formation .[1][2][3][4] The long alkyl chains can interdigitate, trapping solvent molecules and forming a jelly-like mass instead of a precipitate.[2][3][4]

GelationTroubleshooting Start Solid Dissolved (Hot Solvent) Cooling Cooling Process Start->Cooling Outcome Outcome? Cooling->Outcome Crystals Crystals Formed (Success) Outcome->Crystals Clear Separation Gel Gel / Jelly Formed (Failure) Outcome->Gel Viscous Mass Fix1 Re-heat & Add Polar Solvent (MeOH) Gel->Fix1 If solvent was Non-polar (e.g. Toluene) Fix2 Re-heat & Add Anti-solvent (Hexane) Gel->Fix2 If solvent was Polar (e.g. EtOAc) Fix1->Cooling Fix2->Cooling

Caption: Decision tree for managing organogel formation during purification.

Corrective Action for Gelation:

  • Re-heat the gel until liquid.

  • Add a "Breaker" Solvent:

    • If gelling in EtOAc, add a small amount of Methanol (to disrupt H-bonds) or Hexane (to force rapid precipitation before network formation).[1][2][3][4]

  • Rapid Cooling: Sometimes "shock cooling" in an ice bath forces precipitation before the slow gel network can organize.[1][2][3][4]

References

  • PubChem. Compound Summary: 12-Aminododecanoic acid (Core Structure).[1][2][3][4] Available at: [Link][2][4]

Sources

Strategic Use of Cbz-Protected Omega-Amino Fatty Acid Linkers in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application, synthesis, and deprotection of Cbz-protected omega-amino fatty acid linkers. It is designed for researchers requiring hydrophobic spacers that offer orthogonal stability to standard Fmoc/Boc solid-phase peptide synthesis (SPPS) protocols.

Executive Summary

In the design of heterobifunctional molecules—such as PROTACs, molecular glues, and peptide-drug conjugates—the linker is not merely a connector; it is a determinant of physicochemical properties. While polyethylene glycol (PEG) linkers enhance water solubility, they often suffer from poor membrane permeability (high TPSA). Omega-amino fatty acid linkers (e.g., 8-aminooctanoic acid, 11-aminoundecanoic acid) offer a hydrophobic alternative that improves cell permeability and promotes albumin binding for half-life extension.

The Carboxybenzyl (Cbz or Z) protecting group is the critical enabler for these linkers in complex, convergent synthesis. Unlike Fmoc (base-labile) or Boc (acid-labile), Cbz is stable to both trifluoroacetic acid (TFA) and piperidine, allowing the linker to survive the harsh conditions of standard SPPS or solution-phase manipulations before being revealed via catalytic hydrogenolysis.

The Strategic Niche: Why Cbz-Protected Alkyl Linkers?

Hydrophobicity and Permeability

Switching from a PEG linker to an alkyl chain (omega-amino fatty acid) can drastically alter the cellular uptake of a chemical probe.

  • PROTACs: Long alkyl chains minimize the topological polar surface area (TPSA), facilitating passive diffusion across the lipid bilayer.

  • Peptide Therapeutics: The alkyl chain mimics fatty acids, promoting non-covalent binding to Human Serum Albumin (HSA). This "hitchhiking" mechanism extends the in vivo half-life of the conjugate.

The Orthogonality Advantage

The Cbz group provides a unique "third dimension" of orthogonality.

Protecting GroupLability (Removal)StabilityStrategic Use Case
Fmoc Base (Piperidine/DBU)Acid, HydrogenolysisSolid-phase synthesis (SPPS).[1][2]
Boc Acid (TFA/HCl)Base, HydrogenolysisOrthogonal side-chain protection.[1][2]
Cbz (Z) H₂/Pd-C or HBr/AcOHAcid (TFA) & Base Convergent Synthesis. Allows the linker to survive both Fmoc deprotection cycles and final TFA cleavage from resin.

Scenario: You are synthesizing a PROTAC where the E3 ligase ligand is built on-resin (Fmoc chemistry). You attach the linker, but you need the distal amine to remain protected during cleavage from the resin (high acid). Cbz is the only choice here. It survives the TFA cleavage, allowing you to perform the final coupling to the Warhead in solution phase, followed by a gentle hydrogenolysis to reveal the active drug.

Experimental Protocols

Protocol A: Synthesis of N-Cbz-11-Aminoundecanoic Acid

Objective: To protect the omega-amine of a long-chain fatty acid while maintaining the carboxylic acid free for subsequent activation.

Reagents:

  • 11-Aminoundecanoic acid (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)[3]

  • NaOH (2M solution) or Na₂CO₃/NaHCO₃ buffer

  • Solvent: THF/Water (1:1) or Dioxane/Water (to maintain solubility of the fatty tail)

Step-by-Step:

  • Dissolution: Dissolve 11-aminoundecanoic acid in 2M NaOH (2.5 equiv) at 0°C. Note: The long alkyl chain may cause turbidity; add THF or Dioxane until the solution is clear to ensure the amine is accessible.

  • Addition: Dropwise add Cbz-Cl over 30 minutes while vigorously stirring. Maintain pH > 9 by adding additional NaOH if necessary (Schotten-Baumann conditions).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with ninhydrin; free amine disappears) or LCMS.

  • Workup:

    • Wash the basic aqueous phase with Diethyl Ether (

      
      ) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
      
    • Acidification (Critical): Cool the aqueous phase to 0°C and slowly acidify to pH 2 using 1M HCl. The product will precipitate as a white solid or oil.

    • Extraction: Extract with Ethyl Acetate (

      
      ). The long chain makes this highly lipophilic; separation is usually clean.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or perform flash chromatography if necessary.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Objective: To remove the Cbz group under neutral conditions.

Challenge: Long alkyl linkers (C11, C12) are poorly soluble in pure methanol/ethanol, often leading to "crashing out" before the reaction completes.

Optimized Protocol:

  • Solvent System: Use a mixture of MeOH/THF (1:1) or MeOH/DCM (1:1) . The THF/DCM component is essential to solubilize the lipid chain.

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).[3] Wet the catalyst with a small amount of solvent under nitrogen before adding the reaction mixture to prevent ignition.

  • Hydrogenation:

    • Standard: Balloon of H₂ gas (1 atm) at RT for 2–4 hours.

    • Transfer Hydrogenation (Alternative): If H₂ gas is unavailable, add Ammonium Formate (5 equiv) and reflux in MeOH/THF for 1 hour.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad thoroughly with warm THF to ensure the product (which may be less soluble as the free zwitterion) is recovered.

  • Isolation: Concentrate in vacuo. The resulting amino-acid is often a zwitterionic solid.

Visualization of Strategic Workflows

Diagram 1: Orthogonal Protection Strategy

This diagram illustrates why Cbz is chosen for convergent synthesis schemes where Fmoc and Boc are already utilized.

Orthogonality Start Target Molecule (Linker + Payload) Fmoc Fmoc Group (Base Labile) Start->Fmoc SPPS Elongation (Piperidine) Boc Boc Group (Acid Labile) Start->Boc Side-chain Stability (TFA Cleavage) Cbz Cbz Group (Hydrogenolysis) Start->Cbz Linker Protection (Survives Acid & Base) Final Active PROTAC / Conjugate Cbz->Final H2 / Pd-C (Final Deprotection)

Caption: The "Safety-Catch" role of Cbz. It remains stable during base-mediated Fmoc removal and acid-mediated resin cleavage, protecting the linker amine until the final step.

Diagram 2: Synthesis & Deprotection Workflow

A decision tree for synthesizing and deprotecting these specific linkers.

SynthesisWorkflow Raw Omega-Amino Fatty Acid (e.g., 11-Aminoundecanoic acid) Protect Protection Step Cbz-Cl + NaOH (Schotten-Baumann) Raw->Protect pH > 9, 0°C -> RT Intermed N-Cbz-Linker-COOH (Lipophilic Intermediate) Protect->Intermed Acidify & Extract Coupling Coupling to Payload (EDC/NHS or HATU) Intermed->Coupling Solution Phase Conjugate Cbz-Protected Conjugate Coupling->Conjugate Deprotect Deprotection H2, Pd/C in MeOH/THF Conjugate->Deprotect Solubility Check! Final Final Product (Free Amine Linker) Deprotect->Final Filter & Dry

Caption: Step-by-step workflow for integrating Cbz-amino fatty acids into bioconjugates. Note the critical solubility check during deprotection.

Troubleshooting & Optimization

Solubility "Crash Out"

Problem: During hydrogenolysis, the removal of the Cbz group exposes the free amine. If the molecule also has a carboxylic acid (zwitterion) or is highly rigid, it may precipitate on the catalyst surface, stopping the reaction. Solution:

  • Add Acetic Acid (5-10%) to the solvent mixture to keep the amine protonated and soluble.

  • Use warm THF (40°C) during filtration to recover the product from the Celite pad.

Aggregation

Problem: Long alkyl chains (C12+) can form micelles in aqueous/organic mixtures, shielding the amine from reaction. Solution:

  • Use Dioxane instead of THF during the initial Schotten-Baumann protection. Dioxane disrupts micelle formation better than THF in aqueous buffers.

Commercial Availability vs. Synthesis

While 11-(benzyloxycarbonylamino)undecanoic acid is commercially available, it is often cost-prohibitive for large-scale (gram-scale) synthesis. The Schotten-Baumann protocol (Protocol A) is robust, scalable, and approximately 10x cheaper than purchasing the pre-protected building block.

References

  • Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems. [Link]

  • Zhang, L. & Bulaj, G. (2012). Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry. [Link]

  • Sajiki, H. (1995).[4][5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[4][5] Tetrahedron Letters.[4][5] [Link]

Sources

Technical Guide: Hydrophobicity Profiling of 12-(Cbz-amino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization, synthesis, and hydrophobicity profiling of 12-(benzyloxycarbonylamino)dodecanoic acid.

Executive Summary

12-(Cbz-amino)dodecanoic acid (CAS: 4272-07-5) is a lipophilic N-protected amino fatty acid widely utilized as a spacer in peptide synthesis, a hydrophobic tag for liquid-phase purification, and a permeation enhancer in drug delivery systems.[1][2][3] Unlike its zwitterionic precursor, 12-aminododecanoic acid (LogP ~ -0.5), the Cbz-protected derivative exhibits significant lipophilicity (Predicted LogP ~ 4.8–5.2), enabling it to facilitate membrane crossing and albumin binding.

This guide provides a rigorous analysis of its hydrophobicity, a validated synthesis protocol, and a specific RP-HPLC methodology for experimental LogP determination, addressing the challenges of surfactant-like behavior in traditional shake-flask methods.

Part 1: Physicochemical Architecture

The transition from the free amino acid to the Cbz-protected form fundamentally alters the molecule's interaction with aqueous environments. The masking of the N-terminal charge eliminates zwitterionic character, driving the partition coefficient significantly higher.

Structural Specifications
PropertyData
IUPAC Name 12-{[(benzyloxy)carbonyl]amino}dodecanoic acid
CAS Number 4272-07-5
Molecular Formula C₂₀H₃₁NO₄
Molecular Weight 349.47 g/mol
Core Backbone Lauric Acid (C12) chain
Protecting Group Carbobenzyloxy (Cbz/Z)
pKa (COOH) ~4.8 (Typical for fatty acids)
pKa (Carbamate) Non-ionizable in physiological range
Hydrophobicity Analysis (LogP)

Understanding the lipophilicity of this molecule requires comparing it to its structural analogs. The Cbz group introduces an aromatic moiety that competes with the t-butyl group of Boc-derivatives in terms of hydrophobicity.

CompoundLogP (Experimental/Predicted)Structural Driver
12-Aminododecanoic acid -0.5 (Exp)Zwitterionic (NH₃⁺/COO⁻) at neutral pH. Highly water-soluble.
Lauric Acid (Dodecanoic) 4.6 (Exp)Pure hydrophobic tail + polar head.
12-(Boc-amino)dodecanoic 4.7 (Pred - XLogP3)t-Butyl group masks amine; lipophilicity dominated by C12 chain.
12-(Cbz-amino)dodecanoic 4.8 – 5.2 (Est) Aromatic Cbz ring provides

-

interaction potential; similar hydrophobicity to Boc but higher UV absorptivity.

Critical Insight: While the Hansch substituent constants for t-Butyl (


) and Phenyl (

) are similar, the Cbz derivative often shows slightly longer retention in RP-HPLC due to planar aromatic interactions with C18 stationary phases.

Part 2: Synthesis & Purification Protocol

To ensure accurate hydrophobicity profiling, the compound must be free of the highly polar 12-aminododecanoic acid precursor, which would skew LogD measurements.

Synthesis Workflow (Schotten-Baumann Conditions)

The synthesis utilizes a biphasic system to protect the amine while maintaining the solubility of the fatty acid salt.

Reagents:

  • 12-Aminododecanoic acid (1.0 eq)[4][5]

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Sodium Hydroxide (2M aqueous solution)

  • 1,4-Dioxane or THF (Solvent)

Protocol:

  • Dissolution: Dissolve 12-aminododecanoic acid in 2M NaOH (2.5 eq) and Dioxane (1:1 v/v) at 0°C. Ensure pH > 10 to keep the amine nucleophilic.

  • Addition: Dropwise add Cbz-Cl over 30 minutes while vigorously stirring. Maintain temperature < 5°C to prevent hydrolysis of Cbz-Cl.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor pH; add NaOH if pH drops below 9.

  • Work-up: Wash the aqueous alkaline layer with Diethyl Ether (removes unreacted Cbz-Cl and Benzyl Alcohol byproduct).

  • Precipitation: Acidify the aqueous phase carefully with 1M HCl to pH 2.0. The product will precipitate as a white solid.

  • Purification: Filter and recrystallize from Ethyl Acetate/Hexane or Ethanol/Water (80:20).

Visualization of Synthesis Logic

SynthesisPathway Start 12-Aminododecanoic Acid (Zwitterion) Condition pH > 10, 0°C Schotten-Baumann Start->Condition Reagent Cbz-Cl (Benzyl Chloroformate) Reagent->Condition Intermediate Reaction Mixture (Anionic Species) Condition->Intermediate Nucleophilic Attack Wash Ether Wash (Remove Byproducts) Intermediate->Wash Purification 1 Acidify Acidify to pH 2 (Precipitation) Wash->Acidify Protonation Product 12-(Cbz-amino)dodecanoic Acid (White Solid) Acidify->Product Crystallization

Figure 1: Step-by-step synthesis pathway ensuring removal of zwitterionic precursors and hydrolysis byproducts.

Part 3: Experimental LogP Determination

Standard Shake-Flask methods (OECD 107) are unsuitable for 12-(Cbz-amino)dodecanoic acid due to its surfactant nature, which forms stable emulsions in Octanol/Water systems. The recommended industry standard is RP-HPLC (OECD 117) .

Method: RP-HPLC Hydrophobicity Index

This method correlates the retention time (


) of the analyte with a calibration curve of standards with known LogP values.

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Methanol/Water (75:25 v/v) + 0.1% TFA.

    • Note: The TFA is critical to suppress the ionization of the carboxylic acid (keeping it in COOH form), ensuring we measure LogP (intrinsic) rather than LogD (distribution at pH).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (detects the Cbz aromatic ring).

  • Temperature: 25°C.

Calibration Standards: Use a homologous series of fatty acids or aromatic ketones with known LogP values:

  • Benzyl alcohol (LogP 1.1)

  • Acetophenone (LogP 1.6)

  • Toluene (LogP 2.7)

  • Naphthalene (LogP 3.3)

  • Dodecanoic acid (LogP 4.6) [Detection requires 210 nm or ELSD]

  • Fluoranthene (LogP 5.2)

Calculation Protocol
  • Calculate Capacity Factor (

    
    ): 
    
    
    
    
    (Where
    
    
    is retention time of analyte,
    
    
    is dead time measured by Thiourea).
  • Construct Calibration Curve: Plot

    
     (y-axis) vs. Literature LogP (x-axis) for standards.
    
  • Determine Analyte LogP: Interpolate the LogP of 12-(Cbz-amino)dodecanoic acid using its measured

    
    .
    
Workflow Diagram

LogP_Workflow Sample Sample Prep: Dissolve in MeOH (1 mg/mL) HPLC RP-HPLC Run Isocratic 75% MeOH, 0.1% TFA Sample->HPLC DeadTime Measure Dead Time (t0) (Thiourea) HPLC->DeadTime CalcK Calculate Capacity Factor (k) k = (tR - t0) / t0 HPLC->CalcK DeadTime->CalcK Regression Linear Regression Log k vs. Known LogP CalcK->Regression Result Derive LogP Target: ~4.8 - 5.2 Regression->Result

Figure 2: HPLC-based LogP determination workflow to avoid emulsion formation.

Part 4: Applications in Drug Development

"Hydrophobic Tagging" in Peptide Synthesis

12-(Cbz-amino)dodecanoic acid acts as a hydrophobic tag in Liquid-Phase Peptide Synthesis (LPPS). By attaching this lipophilic tail to a growing peptide chain, the solubility of the peptide in organic solvents (DCM, DMF) is dramatically increased, preventing aggregation of "difficult sequences."

  • Mechanism: The C12 chain disrupts intermolecular hydrogen bonding (beta-sheet formation).

  • Purification: The high LogP allows the tagged peptide to be easily separated from truncated sequences using simple precipitation or fast RP-HPLC gradients.

Permeation Enhancement

Similar to SNAC (Salcaprozate sodium), this molecule is explored for oral peptide delivery.

  • Membrane Fluidization: The C12 tail inserts into the lipid bilayer.

  • Cargo Protection: The Cbz-amine moiety can form weak ion-pairing interactions with anionic residues on therapeutic peptides, shielding them from enzymatic degradation during transit.

References

  • PubChem. 12-Aminododecanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Wu, A., & Yamamoto, H. (2023).[6] Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis.[6] Royal Society of Chemistry. Available at: [Link]

  • Ismail, M., et al. (2023).[7] Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI Separations. Available at: [Link]

  • NIST Chemistry WebBook. Dodecanoic acid (Lauric Acid) Properties. National Institute of Standards and Technology. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. Available at: [Link]

Sources

High Purity 12-(Cbz-amino)dodecanoic Acid: Technical Guide & Market Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

12-(Cbz-amino)dodecanoic acid (CAS: 4272-07-5) is a specialized amino acid derivative serving as a critical hydrophobic linker in peptide therapeutics, bioconjugation, and PROTAC (Proteolysis Targeting Chimera) development.[1] Unlike standard amino acids, its 12-carbon aliphatic chain provides significant lipophilicity, often utilized to enhance albumin binding or membrane permeability in drug delivery systems.

This guide analyzes the supply landscape, pricing structures, and technical requirements for integrating this compound into high-fidelity synthesis workflows. While the unprotected precursor (12-aminododecanoic acid) is an industrial commodity (Nylon-12 precursor), the N-Cbz protected variant remains a high-value fine chemical, commanding premium pricing due to the specific challenges in its purification and solubility profile.

Part 1: Technical Profile & Chemical Identity

Chemical Specifications

The compound consists of a dodecanoic acid backbone with the terminal amine protected by a benzyloxycarbonyl (Cbz/Z) group.[1] This protection renders the amine inert to mild acidic conditions (e.g., TFA used in Boc deprotection) and basic conditions (e.g., piperidine used in Fmoc deprotection), offering orthogonality in complex synthesis.

PropertySpecification
Chemical Name 12-(Benzyloxycarbonylamino)dodecanoic acid
Synonyms N-Cbz-12-aminododecanoic acid; 12-(Cbz-amino)lauric acid
CAS Number 4272-07-5
Molecular Formula C₂₀H₃₁NO₄
Molecular Weight 349.47 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Poor water solubility
Purity Grade Standard: ≥95% (HPLC); High Purity: ≥98%
Structural Utility in Drug Design
  • Hydrophobic Spacer: The C12 chain acts as a "greasy" linker, increasing the logP of the final conjugate, which can improve passive membrane transport.

  • Albumin Binding: Fatty acid mimetics are frequently conjugated to peptides (e.g., GLP-1 agonists) to promote non-covalent binding to serum albumin, extending plasma half-life.

  • Orthogonal Protection: The Cbz group is stable to TFA, making this building block compatible with Boc-chemistry SPPS or for solution-phase segment condensation where acid-labile groups must remain intact.

Part 2: Synthesis & Manufacturing Workflow

Understanding the synthesis is crucial for assessing impurity profiles. The commercial production involves the Schotten-Baumann reaction of the industrial monomer 12-aminododecanoic acid.

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the raw nylon precursor into the high-value pharmaceutical intermediate.

SynthesisWorkflow Raw 12-Aminododecanoic Acid (CAS 693-57-2) Industrial Grade Reaction Schotten-Baumann Reaction (aq. Na2CO3 / NaHCO3, 0-5°C) Raw->Reaction Solubilization Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Reaction Dropwise Addition Workup Acidification & Extraction (Removal of unreacted amine) Reaction->Workup pH Adjustment Purification Recrystallization (EtOH/Water or EtOAc) Workup->Purification Crude Solid Product 12-(Cbz-amino)dodecanoic Acid (CAS 4272-07-5) >98% Purity Purification->Product Final QC

Figure 1: Industrial synthesis workflow for N-Cbz-12-aminododecanoic acid, highlighting the critical purification step to remove the unreacted amine.

Critical Impurities
  • Free Amine (Starting Material): If the Schotten-Baumann reaction is incomplete, residual 12-aminododecanoic acid may remain. This is problematic as it can cause branching or double-coupling during peptide synthesis.

  • Benzyl Alcohol: A byproduct of Cbz-Cl hydrolysis. Usually removed during workup but can persist in low-grade batches.

  • Oligomers: Fatty acid derivatives can form supramolecular aggregates that mimic impurities in HPLC if not run under appropriate denaturing conditions.

Part 3: Market Landscape - Suppliers & Price

The market for 12-(Cbz-amino)dodecanoic acid is bifurcated between Catalog Suppliers (high price, small scale) and Custom Synthesis Houses (lower price, kg scale).

Pricing Analysis (2025/2026 Estimates)

Unlike its precursor (which costs <$1/g in bulk), the Cbz-protected form commands a "Building Block" premium.

Supplier TierRepresentative VendorScaleEstimated PriceLead Time
Catalog (R&D) Advanced ChemBlocks1 g$195.00 In Stock
Catalog (R&D) Advanced ChemBlocks5 g$585.00 In Stock
Catalog (R&D) Advanced ChemBlocks25 g$2,340.00 In Stock
Bulk/Custom Enamine / WuXi AppTec100 g+Inquire (Est. $20-50/g)4-6 Weeks
Raw Material Sigma / TCI1 kg (Unprotected)<$500/kg In Stock

Note: Prices are based on current web catalog listings and are subject to change. The massive price gap between 1g (


2,340) suggests a linear scaling in catalog pricing, making custom synthesis highly attractive for needs >50g.
Supplier Selection Strategy

For drug development, "Catalog" grade is often insufficient for GMP steps.

  • Tier 1 (Catalog): Best for initial medicinal chemistry hits (mg scale).

    • Examples: Advanced ChemBlocks, Combi-Blocks, Astatech.

  • Tier 2 (Custom/Bulk): Required for process development (gram to kg scale).

    • Examples: Enamine, Pharmablock, WuXi AppTec.

    • Strategy: Request a "Certificate of Analysis" (CoA) specifically checking for the free amine content (<0.5%).

Part 4: Procurement & Quality Control Protocol

To ensure scientific integrity, researchers must validate the material upon receipt. The lipophilic nature of the dodecanoic tail can cause solubility issues in standard reverse-phase HPLC.

QC Workflow Diagram

QC_Protocol Receipt Material Receipt (CAS 4272-07-5) Solubility Solubility Test (Dissolve in DMF/DMSO) Receipt->Solubility HPLC HPLC Analysis (C18 Column, High % ACN) Solubility->HPLC Clear Solution Reject Reject / Repurify Solubility->Reject Turbid/Insoluble NMR 1H-NMR (DMSO-d6) (Verify Cbz peaks @ 7.3ppm) HPLC->NMR Decision Pass/Fail Criteria NMR->Decision Release Release for Synthesis Decision->Release Purity >95% Decision->Reject Purity <95%

Figure 2: Quality Control decision tree for incoming raw material.

Analytical Method Recommendations
  • HPLC Conditions: Use a C8 or C18 column with a high percentage of organic modifier (Acetonitrile/THF) due to the C12 chain.

    • Mobile Phase: A: 0.1% TFA in H2O; B: 0.1% TFA in ACN. Gradient: 50% B to 100% B (the compound is very hydrophobic).

  • NMR Verification: Look for the characteristic benzyl protons (singlet, ~5.1 ppm) and the aromatic ring (multiplet, ~7.3 ppm) of the Cbz group, alongside the large methylene envelope (1.2-1.6 ppm) of the dodecanoic chain.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9042RP777G, 12-Aminododecanoic acid. Retrieved from [Link]

Sources

Chemical Stability of Cbz Protecting Group on Long-Chain Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Benzyloxycarbonyl (Cbz or Z) group remains a cornerstone in peptide chemistry nearly a century after its introduction by Bergmann and Zervas. While its utility in standard amino acid synthesis is well-documented, its application to long-chain amino acids (e.g.,


-amino acids, fatty amino acid conjugates) presents distinct physicochemical challenges.

This guide addresses the specific stability profile of Cbz in the context of lipophilic, long-chain substrates. It provides validated protocols that overcome the solubility-driven aggregation issues often encountered when protecting or deprotecting these "greasy" molecules.

Molecular Architecture & Mechanistic Basis

The Cbz group protects amines as a carbamate.[1][2][3] Its stability derives from the resonance stabilization of the carbamate linkage, which renders the nitrogen non-nucleophilic.

The Protection/Deprotection Cycle

The Cbz group is unique because it is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) strategies, yet it can be cleaved under neutral conditions via hydrogenolysis.

Cbz_Cycle Amine Free Amine (R-NH2) Protected Cbz-Protected Amine (R-NH-Cbz) Amine->Protected Schotten-Baumann (pH > 8, THF/H2O) CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Protected Deprotection_H2 H2 / Pd-C (Hydrogenolysis) Protected->Deprotection_H2 Deprotection_Acid HBr / AcOH (Acidolysis) Protected->Deprotection_Acid Deprotection_H2->Amine Clean Cleavage Toluene Byproduct: Toluene + CO2 Deprotection_H2->Toluene Deprotection_Acid->Amine Harsh Cleavage

Figure 1: The Cbz protection and deprotection cycle.[1][4][5][] Note the dual deprotection pathways allowing for flexibility in synthetic design.

Stability Profile

The Cbz group is defined by its robustness against basic conditions and mild acids, making it ideal for multi-step synthesis where Fmoc or Boc groups might be removed elsewhere in the molecule.

Comparative Stability Matrix
Reagent/ConditionStabilityContext for Long-Chain Substrates
Bases (NaOH,

, Piperidine)
Stable Completely stable. Allows for saponification of esters or Fmoc removal on the same molecule.
Mild Acids (TFA, dilute HCl)Stable Stable to standard Boc deprotection conditions (50% TFA/DCM).
Strong Acids (HBr/AcOH, HF)Unstable Cleaves rapidly. Caution: Long aliphatic chains may precipitate in AcOH, slowing reaction.
Hydrogenation (

/Pd-C)
Unstable Primary cleavage method. Risk:[7] Long chains can aggregate, hiding the Cbz group from the catalyst surface.
Nucleophiles (Amines, Thiols)Stable Resistant to nucleophilic attack, unlike activated esters.
Reducing Agents (

,

)
Variable Stable to

; reduces to N-methyl amine with

.

The "Long-Chain" Factor: Solubility & Aggregation

When working with long-chain amino acids (e.g., 11-aminoundecanoic acid, 12-aminododecanoic acid), the standard protocols often fail due to physical rather than chemical limitations.

The Solubility Paradox

Standard Cbz protection uses aqueous base (Schotten-Baumann).

  • The Problem: Long-chain amino acids are zwitterionic but highly lipophilic. They do not dissolve well in water (forming soaps/micelles) nor in pure organic solvents (due to the zwitterion).

  • The Consequence: In biphasic systems, the reaction rate plummets because the amine is trapped in a micelle or precipitate, inaccessible to the Cbz-Cl in the organic phase.

Hydrophobic Folding during Deprotection

During hydrogenolysis, the substrate must adsorb onto the Palladium surface. Long alkyl chains can fold over the carbamate linkage or cause the molecule to aggregate into supramolecular structures in polar solvents (MeOH/EtOH), effectively "masking" the Cbz group from the catalyst.

Validated Protocols for Long-Chain Substrates

Protocol A: Modified Schotten-Baumann Protection

Designed to maintain solubility of lipophilic amino acids.

Reagents:

  • Long-chain amino acid (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • 
     (2.5 eq)[2]
    
  • Solvent System: THF : Water (1:1 v/v) [Crucial modification]

Workflow:

  • Solubilization: Dissolve amino acid and

    
     in water. Immediately add an equal volume of THF. The mixture should become clear or a fine suspension (not a clumpy precipitate).
    
  • Addition: Cool to 0°C. Add Cbz-Cl dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir vigorously for 12–16 hours.

    • Note: Vigorous stirring is essential to break up any micro-emulsions formed by the fatty chain.

  • Workup: Evaporate THF under reduced pressure. The aqueous residue will likely contain the sodium salt of the product.

  • Acidification: Wash the aqueous phase with

    
     (removes excess Cbz-Cl). Acidify to pH 2 with 1N HCl. The long-chain Cbz-amino acid will precipitate as a white solid or oil.
    
  • Extraction: Extract with Ethyl Acetate (EtOAc).[2] Dry over

    
    .[1][2]
    
Protocol B: Deprotection via Catalytic Transfer Hydrogenation (CTH)

Preferred over


 gas for long chains to prevent catalyst poisoning and improve kinetics.

Reagents:

  • Cbz-protected long-chain amino acid[]

  • 10% Pd/C (10 wt% loading)

  • Ammonium Formate (5–10 eq) or 1,4-Cyclohexadiene

  • Solvent: Methanol : DCM (4:1 v/v)

Workflow:

  • Dissolution: Dissolve the substrate in MeOH. If the long chain causes cloudiness, add DCM dropwise until clear. Catalysis requires true solution.

  • Activation: Add Pd/C under inert atmosphere (

    
    ).
    
  • Initiation: Add Ammonium Formate. The reaction may be mildly exothermic and release gas (

    
    ).
    
  • Monitoring: Stir at RT. Monitor by TLC.

    • Tip: If reaction stalls, mild heating (40°C) helps unfold alkyl chains.

  • Filtration: Filter through a Celite pad to remove Pd/C.[5]

  • Isolation: Concentrate filtrate. The residue is the formate salt of the amine. Lyophilize to remove excess ammonium formate.

Decision Logic & Troubleshooting

Use the following logic flow to determine the optimal deprotection strategy, specifically avoiding side reactions common with complex substrates.

Deprotection_Logic Start Start: Cbz Deprotection Check_S Does substrate contain Sulfur (Met, Cys)? Start->Check_S Check_Halogen Does substrate contain Halogens (Cl, Br, I)? Check_S->Check_Halogen No Method_Acid USE ACIDOLYSIS (HBr/AcOH or TFMSA) Check_S->Method_Acid Yes (S poisons Pd) Check_Halogen->Method_Acid Yes (Pd removes Halogens) Method_CTH USE TRANSFER HYDROGENATION (NH4HCO2 / Pd-C) Check_Halogen->Method_CTH No (Standard) Scavenger CRITICAL STEP: Carbocation Scavenging Method_Acid->Scavenger Add Scavenger (Anisole) to prevent alkylation Method_H2 USE HYDROGENOLYSIS (H2/Pd-C)

Figure 2: Decision matrix for selecting the deprotection method. Sulfur and halogens dictate the avoidance of Palladium catalysts.

Common Pitfalls
  • Catalyst Poisoning: If your long-chain amino acid is derived from natural sources, trace sulfur contaminants can kill the Pd catalyst. Remedy: Wash with EDTA or use higher catalyst loading.

  • Scavenging: When using HBr/AcOH, the benzyl cation (

    
    ) released is a potent electrophile. It will alkylate electron-rich rings (Tyr, Trp) or the long alkyl chain itself if unsaturation is present. Always add 5-10 equivalents of anisole or thioanisole. 
    

References

  • Bergmann, M., & Zervas, L. (1932).[2][3] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter on Protection for the Amino Group). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane.[5] Journal of Organic Chemistry, 72(17), 6599–6601. Link

  • Gong, H., et al. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides.[7] Organic & Biomolecular Chemistry, 21, 3864-3873. Link

Sources

Technical Selection Guide: Cbz-12-Ado-OH vs. Boc-12-Ado-OH in Linker Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical decision-making resource for researchers and process chemists selecting between Cbz-12-Ado-OH and Boc-12-Ado-OH for linker synthesis.[1]

Executive Summary

12-Aminododecanoic acid (12-Ado) is a critical hydrophobic spacer used in PROTACs, Antibody-Drug Conjugates (ADCs), and peptide engineering to modulate permeability and pharmacokinetic profiles.[1] The choice between its Cbz (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protected forms is not merely a matter of preference but a strategic decision dictated by orthogonality , solubility , and downstream chemical compatibility .[1]

  • Select Boc-12-Ado-OH for: Acid-labile workflows, Solid-Phase Peptide Synthesis (Boc-SPPS), or when catalytic hydrogenation must be avoided (e.g., presence of reducible alkenes/alkynes).[1]

  • Select Cbz-12-Ado-OH for: Solution-phase synthesis requiring acid stability, "permanent" protection during Boc/Fmoc cycles, or when reaction byproducts must be non-acidic.[1]

Molecular Characterization & Physical Properties[1][2]

The core aliphatic chain (


) imparts significant hydrophobicity to both derivatives.[1] Solubility challenges in polar solvents are a common bottleneck.
FeatureBoc-12-Ado-OH Cbz-12-Ado-OH
CAS Number 18934-81-14272-07-5
IUPAC Name 12-[(tert-butoxycarbonyl)amino]dodecanoic acid12-[(benzyloxycarbonyl)amino]dodecanoic acid
Molecular Weight 315.45 g/mol 349.47 g/mol
Protecting Group tert-Butyloxycarbonyl (Acid-labile)Benzyloxycarbonyl (Hydrogenolysis-labile)
Solubility Profile Soluble in DCM, DMF, THF.[1][] Insoluble in water.Soluble in DCM, DMF, DMSO. Insoluble in water.
Aggregation Risk High (due to C12 chain); requires chaosmotropic agents (e.g., Triton X) in aqueous buffers.[1]High; often requires heating in DMF for coupling.

Mechanistic Orthogonality & Chemical Logic[1]

The primary differentiator is the cleavage mechanism . Understanding the causality of deprotection allows for the design of self-validating synthetic routes.

Boc-12-Ado-OH: The Acid-Labile Route

The Boc group is cleaved by moderate-to-strong acids (TFA, HCl).[1] The mechanism involves protonation of the carbonyl oxygen, followed by the release of the tert-butyl cation and decarboxylation.

  • Mechanism: Acidolysis (

    
    -like fragmentation).[1]
    
  • Reagents: 20–50% Trifluoroacetic acid (TFA) in DCM; 4M HCl in Dioxane.[1]

  • Scavengers: Essential. The generated tert-butyl cation is an electrophile that can alkylate sensitive residues (Trp, Tyr, Met).[1] Use Triisopropylsilane (TIPS) or water as scavengers.[1]

  • Orthogonality: Stable to base (Piperidine, NaOH) and hydrogenation.

Cbz-12-Ado-OH: The Reductive Route

The Cbz group is classically removed via catalytic hydrogenolysis.[1] It is stable to the acidic conditions used to remove Boc, making it ideal for orthogonal protection schemes.

  • Mechanism: Catalytic Hydrogenolysis or Acidolysis (Strong acid).[1]

  • Reagents:

    
     gas with Pd/C catalyst; or HBr in Acetic Acid (harsh).[1]
    
  • Byproducts: Toluene and

    
     (clean removal, no scavengers needed for hydrogenolysis).
    
  • Orthogonality: Stable to TFA (Boc removal conditions) and mild bases.[1]

  • Contraindications: Do not use if the payload contains reducible bonds (e.g., double bonds, nitro groups) or sulfur (catalyst poisoning).

Visualization of Orthogonality

The following diagram illustrates the decision logic for selecting the correct protecting group based on the synthetic environment.

OrthogonalityLogic Start Start: Select Linker Protection Q1 Is the payload sensitive to Acid (TFA)? Start->Q1 Q2 Does payload contain reducible groups (Alkenes, Alkynes, Sulfur)? Q1->Q2 No (Acid Stable) SelectCbz Select Cbz-12-Ado-OH (Cleave with H2/Pd) Q1->SelectCbz Yes (Acid Sensitive) SelectBoc Select Boc-12-Ado-OH (Cleave with TFA) Q2->SelectBoc Yes (Reducible Groups Present) Q2->SelectCbz No (Safe for Hydrogenation) Alternative Consider Fmoc-12-Ado-OH (Base Labile) SelectCbz->Alternative If H2/Pd fails or Acid sensitivity is extreme

Caption: Decision tree for selecting Boc vs. Cbz protection based on payload stability and reaction conditions.

Experimental Protocols

Protocol A: Deprotection of Boc-12-Ado-Linker

Context: Removing the Boc group to expose the amine for subsequent conjugation.[1] Safety: TFA is corrosive. Perform in a fume hood.

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 10 mL/g).

    • Note: If solubility is poor due to the C12 chain, add small amounts of HFIP (Hexafluoroisopropanol) or use neat TFA if the substrate allows.

  • Acidolysis: Add an equal volume of TFA (resulting in 50% TFA/DCM).

    • Scavenger Addition: Add 2.5% TIPS and 2.5%

      
       to scavenge t-butyl cations.[1]
      
  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material) or LC-MS.[1]

  • Work-up:

    • Evaporate volatiles under reduced pressure (

      
       stream or rotavap).[1]
      
    • Co-evaporation: Re-dissolve the residue in DCM or Toluene and evaporate 3x to remove residual TFA. This is critical to prevent salt formation interfering with the next coupling.

  • Validation: The product will be the TFA salt of the amine. Confirm mass via LC-MS (

    
    ).
    
Protocol B: Deprotection of Cbz-12-Ado-Linker (Hydrogenolysis)

Context: Removing Cbz under neutral conditions. Safety:


 gas is flammable. Pd/C is pyrophoric when dry.
  • Preparation: Dissolve Cbz-protected compound in MeOH, EtOH, or EtOAc.

    • Solubility Tip: For C12 chains, warm MeOH or a MeOH/DCM mixture may be required.

  • Catalyst Addition: Under an inert atmosphere (

    
    ), carefully add 10 wt% Pd/C (10% by weight of the substrate).
    
  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature for 2–16 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with solvent.

    • Caution: Do not let the catalyst dry out on the filter paper (fire risk). Keep it wet.

  • Work-up: Concentrate the filtrate. The resulting amine is usually free-base and clean.[1]

Protocol C: Coupling 12-Ado-OH (Overcoming Steric/Hydrophobic Barriers)

Context: Attaching the linker to a payload.[1] The long hydrophobic chain can fold, reducing reactivity.

  • Activation: Dissolve Boc/Cbz-12-Ado-OH (1.2 eq) in anhydrous DMF.

  • Reagents: Add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Why HATU? HATU is preferred over EDC/NHS for long-chain fatty amino acids to drive the reaction to completion and minimize aggregation.[1]

  • Pre-activation: Stir for 5 minutes before adding the amine component. This ensures the active ester is formed before the nucleophile encounters the hydrophobic tail.

  • Coupling: Add the amine-containing payload. Stir for 2–12 hours.

    • Optimization: If conversion is low, heat to 40°C to disrupt hydrophobic aggregation of the C12 chain.

Strategic Application in Drug Development

PROTAC Linker Design

In PROTACs, the linker length and composition determine the ternary complex stability.

  • Use Boc-12-Ado-OH when synthesizing the linker-E3 ligase ligand moiety first, especially if the E3 ligand (e.g., Thalidomide derivatives) is stable to TFA.[1]

  • Use Cbz-12-Ado-OH if the target protein ligand contains acid-sensitive motifs or if you are performing a " convergent" synthesis where two advanced intermediates are coupled, and you need a protecting group that survives standard Boc/Fmoc deprotection cycles elsewhere in the molecule.[1]

Workflow Visualization: PROTAC Synthesis Example

PROTACSynthesis Step1 Boc-12-Ado-OH + E3 Ligase Ligand Step2 Coupling (HATU/DIPEA) Intermediate A Step1->Step2 Amide Bond Formation Step3 Boc Deprotection (TFA/DCM) Step2->Step3 Cleavage Step4 Free Amine Linker (TFA Salt) Step3->Step4 - Isobutylene Step5 Coupling to Target Ligand Step4->Step5 Final Final PROTAC Step5->Final

Caption: Standard workflow using Boc-12-Ado-OH for PROTAC linker synthesis.

References

  • PubChem. (2025).[3] Boc-12-aminododecanoic acid (CID 4428132).[1][4] National Library of Medicine. Retrieved from [Link][1]

Sources

Methodological & Application

Protocol for coupling 12-(Cbz-amino)dodecanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling of 12-(Cbz-amino)dodecanoic Acid in Fmoc-SPPS

Abstract & Strategic Overview

The incorporation of long-chain aliphatic linkers, such as 12-(Cbz-amino)dodecanoic acid , is a critical strategy in the development of lipopeptides, PROTACs, and half-life extended therapeutics. This hydrophobic spacer (C12) improves membrane permeability and albumin binding but introduces significant synthetic challenges: hydrophobic aggregation and steric hindrance within the resin matrix.

This protocol provides a definitive method for coupling 12-(Cbz-amino)dodecanoic acid using Fmoc solid-phase peptide synthesis (SPPS). Unlike standard amino acids, this lipidic building block requires specific solvent systems to maintain solubility and optimized activation kinetics to ensure quantitative coupling.

Critical Mechanism Note: The Benzyloxycarbonyl (Cbz or Z) group on the amine is orthogonal to standard Fmoc SPPS conditions. It is stable to:

  • Piperidine (Fmoc deprotection).[1]

  • TFA (Final cleavage/Side-chain deprotection).

Therefore, this reagent yields a peptide with a Cbz-protected N-terminus . If a free amine is required immediately on-resin, Fmoc-12-aminododecanoic acid should be used instead. The Cbz group is typically removed post-cleavage via catalytic hydrogenation.

Pre-Synthesis Considerations

Solubility & Solvent Strategy

The aliphatic C12 chain renders this molecule poorly soluble in pure aqueous buffers and prone to aggregation in pure DMF at high concentrations.

  • Standard Solvent: DMF (N,N-dimethylformamide).

  • Enhanced Solvent (Recommended): 1:1 mixture of DCM (Dichloromethane) and DMF . DCM disrupts hydrophobic interactions (aggregation) between the lipid chain and the polystyrene resin.

Reagent Specifications
ComponentSpecificationFunction
Linker 12-(Cbz-amino)dodecanoic acidHydrophobic Spacer
Activator DIC (Diisopropylcarbodiimide)Carbodiimide activator (Zero racemization risk for achiral lipids)
Additive Oxyma Pure (or HOBt)Suppresses side reactions; enhances rate
Base DIEA (Diisopropylethylamine)Only required if using HBTU/HATU (Avoid if using DIC)
Resin Low loading (< 0.5 mmol/g)Reduces steric crowding of bulky lipid chains

Detailed Coupling Protocol

This protocol assumes a standard 0.1 mmol scale.[2] Scale reagents linearly.

Step 1: Resin Preparation & Swelling

Lipid couplings are diffusion-limited. Proper swelling is non-negotiable.

  • Place resin in the reaction vessel.

  • Wash with DCM (3 x 5 mL) to expand the polystyrene matrix fully.

  • Swell in DCM for 20 minutes.

  • Drain and wash with DMF (3 x 5 mL).[2]

Step 2: Linker Solubilization
  • Mass: Calculate 3.0 equivalents (eq) of 12-(Cbz-amino)dodecanoic acid.

  • Solvent: Dissolve in a minimum volume of 1:1 DCM/DMF .

    • Note: If the solution appears cloudy, gently warm to 40°C in a water bath until clear. Do not exceed 50°C to prevent Cbz degradation.

Step 3: Activation (DIC/Oxyma Method)

We prefer DIC/Oxyma over HATU for lipids to prevent "capping" via over-activation and to maintain a slower, more controlled reaction rate that allows diffusion into the resin pores.

  • Add 3.0 eq of Oxyma Pure to the linker solution.

  • Add 3.0 eq of DIC .

  • Pre-activate for 2–3 minutes. The solution may turn slightly yellow; this is normal.

Step 4: Coupling Reaction
  • Add the pre-activated mixture to the resin.[3][4]

  • Agitation: Shake or vortex gently.

    • Critical: Do not use magnetic stirring, which grinds the resin.

  • Time: Allow to react for 2 to 4 hours at room temperature.

    • Optimization: For difficult sequences (high loading resin), perform the coupling at 40°C for 1 hour.

Step 5: Washing

The lipid chain is "sticky." Extensive washing is required to remove excess reagent.

  • Drain vessel.[2]

  • Wash with DMF (5 x 5 mL).

  • Wash with DCM (3 x 5 mL).

  • Wash with DMF (3 x 5 mL).[2]

Step 6: Quality Control (Kaiser Test)

Perform a standard Kaiser (Ninhydrin) test.

  • Colorless/Yellow beads: Complete coupling.

  • Blue beads: Incomplete coupling. Action: Re-couple using fresh reagents (Step 2-4) or try HATU/DIEA activation for the second round.

Post-Synthesis Logic (The Cbz Factor)

The following diagram illustrates the workflow and the fate of the Cbz group, distinguishing it from standard Fmoc chemistry.

SPPS_Protocol Start Start: Peptidyl-Resin (Free Amine) Prep 1. Solubilize 12-(Cbz-amino)dodecanoic acid (Solvent: 1:1 DCM/DMF) Start->Prep Activate 2. Activation (DIC + Oxyma, 3 eq) Prep->Activate Couple 3. Coupling (2-4 Hours, Optional 40°C) Activate->Couple QC 4. Kaiser Test Couple->QC Branch Result? QC->Branch Recouple Blue Beads (Incomplete) Repeat Coupling Branch->Recouple Positive Success Colorless Beads (Complete) Branch->Success Negative Recouple->Couple Cleavage 5. TFA Cleavage Success->Cleavage FinalProduct Final Peptide: Cbz-NH-(CH2)11-CO-Peptide Cleavage->FinalProduct Deprotect Optional: Hydrogenation (Pd/C) (Removes Cbz -> Free Amine) FinalProduct->Deprotect If free amine needed

Figure 1: Workflow for coupling 12-(Cbz-amino)dodecanoic acid, highlighting the stability of the Cbz group during TFA cleavage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Beads) Hydrophobic aggregation of the C12 chain.1. Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1).2. Double couple.3. Increase temperature to 45°C (microwave or water bath).
Precipitate in Reaction Vessel Poor solubility of the lipid linker.Ensure the linker is fully dissolved in DCM/DMF before adding to the resin. Keep the reaction warm (35-40°C).
Cbz Group Missing Exposure to strong acids (HBr/HF) or unintentional hydrogenation.Ensure standard TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) is used. Cbz is stable in TFA.
Resin Clumping Solvation failure.Wash resin extensively with DCM between steps to re-swell the polystyrene core.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on Cbz stability and orthogonality).

  • Albericio, F., & Tulla-Puche, J. (2008). The Synthesis of Lipidated Peptides. Springer Nature Experiments. (Protocols for handling hydrophobic lipid chains in SPPS).

  • Merck/Novabiochem. (2024). Novabiochem® Peptide Synthesis Handbook. (Standard reference for DIC/Oxyma activation protocols).

  • BenchChem. (2025).[2][5] Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (Details on Cbz removal and stability).

Sources

Application Note: Synthesis and Characterization of Cbz-Protected Amino-Functionalized SAMs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in surface chemistry, biosensors, and drug delivery who require a robust protocol for synthesizing and characterizing Carboxybenzyl (Cbz)-protected amino-functionalized self-assembled monolayers (SAMs).[1]

Executive Summary

Amino-functionalized self-assembled monolayers (SAMs) are critical for immobilizing biomolecules, creating sensor interfaces, and tuning surface wettability.[1] However, free amine groups (


) are prone to hydrogen bonding-induced aggregation and non-specific adsorption during the assembly process.

The Benzyloxycarbonyl (Cbz) group offers a unique solution. Unlike acid-labile Boc or base-labile Fmoc groups, Cbz provides robust stability against both acidic and basic conditions typically encountered during subsequent surface processing.[1] This guide details the synthesis of Cbz-protected thiol precursors, their assembly into highly ordered monolayers on gold, and the critical characterization metrics required to validate surface integrity.

Core Mechanism & Strategy

Why Cbz?
  • Aggregation Suppression: The bulky benzyl ring and carbamate moiety prevent the "head-to-tail" hydrogen bonding that often disorders free-amine SAMs.

  • Orthogonality: Cbz is stable in weak acids (unlike Boc) and weak bases (unlike Fmoc), making it ideal for multi-step surface functionalization where the amine must remain "masked" until the final step.

  • Deprotection Challenge: While stable, Cbz is difficult to remove from surfaces using standard hydrogenolysis (

    
    ) due to catalyst inaccessibility. It is best used as a permanent hydrophobic spacer  or removed via specialized electrochemical or strong acid methods (HBr/AcOH) if the substrate permits.
    
Workflow Visualization

The following diagram illustrates the critical path from precursor synthesis to surface assembly.

Cbz_SAM_Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Surface Assembly cluster_2 Phase 3: Validation Start Omega-Amino Thiol (e.g., 11-amino-1-undecanethiol) Protection Cbz-Cl Protection (TEA, DCM, 0°C) Start->Protection Purification Purification (Column Chromatography) Protection->Purification Incubation Incubation (1 mM in EtOH, 24h) Purification->Incubation Substrate Gold Substrate (Au(111) on Mica/Si) Cleaning Piranha/UV-Ozone Cleaning Substrate->Cleaning Cleaning->Incubation Rinsing Rinsing & Drying (EtOH, N2) Incubation->Rinsing XPS XPS Analysis (N1s, S2p) Rinsing->XPS ContactAngle Contact Angle (Hydrophobicity) Rinsing->ContactAngle

Figure 1: Operational workflow for Cbz-SAM synthesis.[1] Note the parallel preparation of the chemical precursor and the physical substrate.[2]

Materials & Reagents

ComponentSpecificationPurpose
Precursor Backbone 11-Amino-1-undecanethiol hydrochlorideLong alkyl chain (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) ensures dense packing (van der Waals interactions).
Protecting Agent Benzyl chloroformate (Cbz-Cl)Introduces the Cbz protecting group.[2]
Base Triethylamine (TEA) or DIPEANeutralizes HCl generated during protection.[1]
Solvent (Synthesis) Dichloromethane (DCM), AnhydrousReaction medium for precursor synthesis.
Solvent (SAM) Ethanol (Absolute, HPLC Grade)Standard solvent for thiol assembly on gold.
Substrate Au(111) on Mica or SiAtomically flat surfaces yield the most ordered SAMs.

Experimental Protocols

Protocol A: Synthesis of Cbz-Protected Thiol Precursor

Target Molecule: 11-(Benzyloxycarbonylamino)-1-undecanethiol[1]

  • Preparation: Dissolve 11-amino-1-undecanethiol hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Basification: Cool to 0°C. Add Triethylamine (2.5 eq) dropwise. The solution should become clear as the free amine is generated.

  • Protection: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 15 minutes.

    • Expert Tip: Maintain 0°C to prevent side reactions with the thiol group (though thiols are less reactive towards chloroformates than amines, thio-carbonates can form if too warm or excess reagent is used).

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc).[1][3]

  • Work-up: Wash with 1M HCl (to remove unreacted amine/TEA), then saturated

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel). Cbz-protected thiols typically elute in 10-30% EtOAc/Hexane.[1]

    • Yield Expectation: 70–85%.[1] Verify structure via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -NMR (Look for benzyl protons at ~5.1 ppm and aromatic ring at ~7.3 ppm).
      
Protocol B: SAM Assembly on Gold Surfaces
  • Substrate Cleaning (CRITICAL):

    • Immerse gold substrate in Piranha Solution (3:1

      
      :30% 
      
      
      
      ) for 30–60 seconds.
    • Safety Warning: Piranha solution reacts violently with organics.[1] Use extreme caution.

    • Rinse copiously with Milli-Q water, then absolute ethanol.[1]

  • Solution Preparation:

    • Prepare a 1.0 mM solution of the Cbz-protected thiol in absolute ethanol.

    • Note: If solubility is poor, add up to 10% DCM or Toluene, but pure ethanol is preferred for ordered assembly.[1]

  • Incubation:

    • Immerse the clean gold substrate into the solution.[4]

    • Incubate for 18–24 hours at room temperature in a sealed container (to prevent solvent evaporation).

    • Darkness:[1] Perform in the dark to prevent photo-oxidation of the thiol.

  • Rinsing:

    • Remove substrate and rinse thoroughly with ethanol (to remove physisorbed layers) and then hexane.[1]

    • Dry under a stream of nitrogen gas.[1][5]

Characterization & Validation

A successful Cbz-SAM must be validated using the following metrics.

Data Summary Table
TechniqueParameterExpected ValueInterpretation
Contact Angle Water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
72° – 85° Moderately hydrophobic. Higher than free amine (~45°), lower than methyl (~110°). Indicates benzyl ring exposure.[1]
XPS N1s Binding Energy399.8 – 400.2 eV Characteristic of Carbamate nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

). Distinct from free amine (~398 eV) or protonated amine (~401.5 eV).
XPS S2p Binding Energy162.0 eV (

)
Indicates Thiolate-Gold bond (

). A peak at >164 eV indicates unbound thiol or oxidized sulfur (bad sample).
Ellipsometry Thickness~20 – 25 Å Depends on chain length (

Å) + Cbz headgroup (

Å).
Structural Diagram (Graphviz)

The following diagram represents the chemical connectivity and orientation on the surface.

SAM_Structure cluster_surface Surface Interface Gold Au(111) Substrate Thiol S (Thiolate) Gold->Thiol Cov. Bond (~45 kcal/mol) Chain (CH2)11 Alkyl Spacer Thiol->Chain Carbamate NH-CO-O (Carbamate Linker) Chain->Carbamate Benzyl Bn (Benzyl Ring) Carbamate->Benzyl Terminal Group

Figure 2: Vertical architecture of the Cbz-protected SAM. The benzyl group is the outermost interface.

Expert Insights: The Deprotection Dilemma

One of the most common pitfalls in Cbz-SAM usage is the assumption that it can be easily deprotected to yield a free amine surface.

The Challenge: Standard Cbz removal requires catalytic hydrogenolysis (


).[6] On a solid surface, the heterogeneous Pd/C catalyst cannot effectively contact the SAM surface, and the gold substrate can quench the reaction or be damaged.

Alternatives:

  • Acidolysis (Harsh): Treatment with 33% HBr in Acetic Acid can remove Cbz.[1]

    • Risk:[1] High.[1] Can damage the Au-S bond or oxidize the surface. Only recommended for silane-based SAMs on glass/silicon.[1]

  • Electrochemical Deprotection (Advanced): Applying a cathodic potential (approx -2.8V vs Ag/AgCl) can cleave the Cbz group, but this requires specialized electrochemical setups and precise control to avoid desorbing the thiol.

  • Recommendation: If the goal is a free amine surface, do not use Cbz .[1] Use Boc (deprotected by TFA, acid-labile) or Fmoc (deprotected by Piperidine, base-labile).[1][6] Use Cbz only when the benzyl carbamate itself is the desired endpoint for interaction studies (e.g., studying pi-pi stacking or hydrophobic pockets).

References

  • Synthesis and Characterization of Amino-SAMs

    • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-assembled monolayers of thiolates on metals as a form of nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170.[1]

  • Cbz Protection Mechanisms

    • Bergmann, M., & Zervas, L. (1932).[1][6] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201.[1]

  • Surface Characterization (XPS/Contact Angle)

    • Laibinis, P. E., et al. (1991).[1] Comparison of the structures and wetting properties of self-assembled monolayers of n-alkanethiols on the coinage metal surfaces, Cu, Ag, Au. Journal of the American Chemical Society, 113(19), 7152–7167.

  • Deprotection Challenges on Surfaces

    • Yeo, W. S., & Mrksich, M. (2004).[1] Self-Assembled Monolayers that Transduce Enzymatic Hydrolysis to an Electrical Signal.[1] Angewandte Chemie International Edition, 42(46), 5738-5741.[1] (Discusses electrochemical cleavage strategies).

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Lipidated Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of long-chain fatty acids (e.g., palmitic acid, stearic acid) into peptide backbones is a critical strategy for extending the half-life of therapeutic peptides (e.g., Liraglutide, Semaglutide) by promoting albumin binding. However, the extreme hydrophobicity of these lipid moieties introduces significant synthetic challenges, including resin aggregation, steric hindrance, and solubility issues during coupling. This Application Note provides a field-proven protocol for the on-resin acylation of lysine side chains, detailing orthogonal protection strategies, solvent engineering, and troubleshooting mechanisms to ensure high-purity synthesis.

Part 1: Strategic Planning & Experimental Design

The Core Challenge: Solubility vs. Swelling

The fundamental difficulty in synthesizing lipopeptides is the "Solubility Paradox." The resin (typically PEG-PS or Polystyrene) requires polar aprotic solvents (DMF, NMP) for optimal swelling, while the fatty acid side chain is highly lipophilic.

  • Consequence: Once the lipid is attached, the local environment on the bead becomes hydrophobic, causing the peptide chains to collapse (aggregate). This prevents subsequent deprotection or cleavage reagents from penetrating the resin matrix.

  • Solution: We utilize a "Binary Solvent System" and ChemMatrix® resin. ChemMatrix (100% PEG) offers superior swelling in both aqueous and organic phases (including DCM and THF), accommodating the amphiphilic nature of the growing lipopeptide.

Orthogonal Protection Strategy

Direct coupling of a pre-lipidated amino acid (e.g., Fmoc-Lys(Palmitoyl)-OH) is often inefficient due to poor solubility. The preferred industrial method is post-assembly acylation , where the peptide backbone is built first, and the lipid is attached to a specific lysine residue later. This requires orthogonal side-chain protection.[1]

Protection GroupDeprotection ReagentProsCons
Alloc (Allyloxycarbonyl) Pd(PPh₃)₄ / PhSiH₃Highly specific; mild conditions.Catalyst poisoning; requires inert atmosphere (Argon).
ivDde / Dde 2-4% Hydrazine in DMFFast; no heavy metals.Hydrazine can partially remove Fmoc; prone to migration.
Mmt (Monomethoxytrityl) 1% TFA in DCMAcid-labile (mild).Risk of premature cleavage if not strictly controlled.

Recommendation: Use Lys(Alloc) for high-value sequences requiring absolute orthogonality. Use Lys(ivDde) for routine synthesis, provided the N-terminus is Boc-protected or the Fmoc group is stable during the short hydrazine treatment.

Part 2: Detailed Protocol (On-Resin Palmitoylation)

Target Molecule: Model Lipopeptide (Generic GLP-1 Analogue) Scale: 0.1 mmol Resin: H-Rink Amide ChemMatrix (Loading: 0.45 mmol/g)

Phase A: Backbone Assembly

Synthesize the linear peptide sequence using standard Fmoc/tBu SPPS cycles.

  • Coupling: 5 eq. AA / 5 eq. DIC / 5 eq. Oxyma Pure in DMF (60 min, 50°C).

  • Critical Step: Incorporate Fmoc-Lys(Alloc)-OH at the desired lipidation site.

  • N-Terminal Capping: If the lipid is not at the N-terminus, ensure the N-terminal Fmoc is ON (or Boc-protected) before proceeding to side-chain modification.

Phase B: Alloc Deprotection (The "Pd" Wash)

Objective: Expose the


-amine of the Lysine without affecting other protecting groups.
  • Wash: DCM (3 x 2 min). Crucial: Remove all traces of DMF, as it can coordinate with Palladium.

  • Catalyst Preparation: Dissolve

    
     (0.1 eq) and Phenylsilane (
    
    
    
    , 10 eq) in dry DCM.
    • Note: Phenylsilane acts as the scavenger for the allyl group.

  • Reaction: Add solution to resin. Agitate under Argon/Nitrogen bubbling for 30 mins.

  • Repeat: Drain and repeat with fresh catalyst solution for another 30 mins.

  • Wash (The "DTC" Wash): Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min).

    • Why? DTC chelates residual Palladium. If skipped, the resin will turn black/grey, and subsequent couplings will fail.

Phase C: Lipidation (Coupling the Fatty Acid)

Objective: Attach Palmitic Acid (C16) or a Spacer-Lipid construct (e.g., Palmitoyl-Glu-OtBu).

  • Swelling Adjustment: Wash resin with DCM/NMP (1:1) . Pure DMF is poor for dissolving C16+ fatty acids.

  • Activation Cocktail (Pre-activation is vital):

    • Reagents: Palmitic Acid (5 eq), HATU (4.8 eq), DIEA (10 eq).

    • Solvent: 30% DCM / 70% NMP. Heat to 45°C to ensure full dissolution before adding to resin.

    • Why HATU? Fatty acids are sterically unhindered but kinetically sluggish due to the hydrophobic solvent shell. HATU provides the necessary reactivity boost over DIC.

  • Coupling: Add activated mixture to resin. Shake at 50°C for 2 hours .

    • Note: Microwave irradiation (75°C, 15 min) is acceptable but risks racemization if a spacer (like Glu) is used.

  • Wash:

    • DCM/NMP (1:[2]1) x 3

    • DCM x 3 (removes NMP)

    • DMF x 3 (prepares for next step)

Phase D: Cleavage & Isolation

The presence of the lipid tail makes the peptide "sticky."

  • Cocktail: TFA/TIS/Water (95:2.5:2.5).

  • Time: 3 hours (longer than usual to ensure removal of bulky tBu groups near the lipid).

  • Precipitation (The "Warm" Trick):

    • Do NOT use ice-cold ether immediately. The lipid chain may cause the peptide to gel rather than precipitate.

    • Evaporate TFA to ~10% volume under

      
      .
      
    • Add MTBE (Methyl tert-butyl ether) at room temperature, then cool to 4°C. Centrifuge immediately.

Part 3: Troubleshooting & Visualization

Decision Logic for Lipidation

The following diagram illustrates the decision process for selecting the correct lipidation strategy based on sequence complexity.

LipidationStrategy Start Start: Lipopeptide Design PosCheck Position of Lipid? Start->PosCheck NTerm N-Terminus PosCheck->NTerm Linear SideChain Side Chain (Lys) PosCheck->SideChain Branched DirectCoup Direct Coupling (Palmitic Acid + HATU) NTerm->DirectCoup OrthoCheck Orthogonal Protection Required? SideChain->OrthoCheck SolventEng Solvent Engineering (Use DCM/NMP 1:1) DirectCoup->SolventEng AllocRoute Use Fmoc-Lys(Alloc)-OH (Pd Cleavage) OrthoCheck->AllocRoute Complex/Cys/Met present IvDdeRoute Use Fmoc-Lys(ivDde)-OH (Hydrazine Cleavage) OrthoCheck->IvDdeRoute Standard Sequence AllocRoute->SolventEng IvDdeRoute->SolventEng Output Cleavage & Purification SolventEng->Output

Caption: Decision tree for selecting orthogonal protection and coupling strategies in lipopeptide synthesis.

Solvent Systems for Hydrophobic Aggregation

When the "Kaiser Test" fails (false negative) or coupling yields drop, switch to these validated mixtures:

Solvent SystemCompositionApplicationMechanism
Magic Mixture DCM / DMF / NMP (1:1:[2]1)General Hydrophobic PeptidesBalances polarity and polystyrene swelling.
Chaotropic Blend 0.4M LiCl in DMAAggregated Sequences (Beta-sheets)Disrupts hydrogen bonding networks.
Green Binary

-Valerolactone / NMP (80:20)
Sustainable SPPSHigh flash point, excellent resin swelling.
Detergent Mix 1% Triton X-100 in DMFLong Fatty Chains (>C18)Micellar catalysis improves solubility.

References

  • Vertex AI Search. (2024). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. National Institutes of Health. Link[3][4][5][6]

  • Google Patents. (2016). Method for solid phase synthesis of liraglutide (US9260474B2). 7

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. 8

  • Sigma-Aldrich. (n.d.).[5] Overcoming Aggregation in Solid-phase Peptide Synthesis. Link[3][5][6]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. 9

Sources

Application Note: Conjugation of 12-(Cbz-amino)dodecanoic Acid to Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Overview

This technical guide details the protocol for conjugating 12-(Cbz-amino)dodecanoic acid (C12-Cbz) to the surface of proteins and antibodies. This specific reagent is a 12-carbon fatty acid chain terminated by a Carbobenzyloxy (Cbz/Z) protected amine.

Primary Applications:

  • Half-Life Extension (Lipidation): The introduction of long-chain fatty acids facilitates non-covalent binding to Human Serum Albumin (HSA) in vivo. This "albumin hitchhiking" significantly extends the circulatory half-life of therapeutic proteins by reducing renal clearance and leveraging FcRn-mediated recycling.[1]

  • Hydrophobicity Engineering: Modifying surface hydrophobicity to alter cellular uptake, solubility profiles, or surface interaction kinetics.

Technical Constraint Note: The Cbz protecting group is highly stable and typically requires catalytic hydrogenation or strong acids for removal—conditions often incompatible with native protein structures. Therefore, in this protocol, the Cbz group serves as a permanent hydrophobic cap , preventing the terminal amine from ionizing or reacting, thereby maximizing the lipophilic character of the modification.

Chemical Logic & Mechanism

The conjugation relies on the activation of the terminal carboxylic acid of the 12-(Cbz-amino)dodecanoic acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) . This forms a reactive semi-stable NHS-ester intermediate, which subsequently reacts with primary amines (Lysine residues and N-terminus) on the target protein to form a stable amide bond.

Key Reaction Parameters
  • Solubility Challenge: The C12 fatty acid chain is hydrophobic and insoluble in aqueous buffers. Activation must occur in an organic solvent (DMSO or DMF) before being introduced to the aqueous protein solution.

  • Stoichiometry: Due to the competition between the amine reaction and hydrolysis of the NHS-ester in water, a molar excess (10x–50x) of the fatty acid is required.

  • Solvent Tolerance: Most antibodies (IgG) and robust proteins tolerate 5–10% (v/v) organic solvent. This protocol keeps the final DMSO concentration <10%.[2]

Visual Workflow (Graphviz)

G cluster_0 Phase 1: Activation (Anhydrous) cluster_1 Phase 2: Conjugation (Aqueous) cluster_2 Phase 3: Purification C12 12-(Cbz-amino) dodecanoic acid Active Activated NHS-Ester C12->Active Activation (30-60 min) Reagents EDC + NHS (in dry DMSO) Reagents->Active Conjugate Crude Conjugate (Amide Bond Formation) Active->Conjugate Dropwise Addn (Final DMSO <10%) Protein Target Protein/Ab (PBS, pH 7.4) Protein->Conjugate Waste Free Fatty Acid & Byproducts Conjugate->Waste Final Purified Lipidated Protein Conjugate->Final Desalting/Dialysis

Caption: Step-wise chemical workflow from organic activation to aqueous conjugation and purification.

Detailed Protocol

Materials Required[2][3][4][5][6][7][8]
ComponentSpecificationNotes
Ligand 12-(Cbz-amino)dodecanoic acidMW approx. 349.5 g/mol . Store at -20°C.
Target Antibody or ProteinConcentration > 2 mg/mL preferred. Buffer: PBS or Borate.
Activator A EDC (HCl salt)Hygroscopic. Use fresh or from dry stock.
Activator B NHS (or Sulfo-NHS)NHS is preferred for organic phase activation.
Solvent Anhydrous DMSO or DMFCritical: Must be dry (≤0.01% water) to prevent hydrolysis.
Buffer 1X PBS (pH 7.4)Free of primary amines (No Tris, No Glycine).
Quench 1M Glycine or Tris (pH 8.0)Optional, to stop reaction.
Purification Zeba™ Spin Columns or DialysisMWCO appropriate for protein size (e.g., 7kDa or 40kDa).
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions[2]
  • Ligand Stock: Dissolve 12-(Cbz-amino)dodecanoic acid in anhydrous DMSO to a concentration of 50 mM .

    • Calculation: 17.5 mg in 1 mL DMSO.

  • EDC/NHS Stock: Prepare immediately before use.

    • Dissolve EDC in anhydrous DMSO (100 mg/mL).

    • Dissolve NHS in anhydrous DMSO (100 mg/mL).

Step 2: Activation (The "Active Ester" Method)

Rationale: Pre-activating the fatty acid in organic solvent prevents protein exposure to high concentrations of EDC, reducing the risk of protein-protein crosslinking (polymerization).

  • In a microcentrifuge tube, mix the following:

    • Ligand Stock (50 mM): 100 µL

    • EDC Stock: Add 1.5 molar equivalents relative to Ligand.

    • NHS Stock: Add 1.5 molar equivalents relative to Ligand.

  • Incubate at room temperature (RT) for 30–60 minutes with gentle agitation.

  • Result: This generates the hydrophobic NHS-ester of the fatty acid.

Step 3: Conjugation Reaction[3]
  • Prepare Protein: Ensure protein is in an amine-free buffer (PBS, pH 7.4) at 2–5 mg/mL.

  • Calculate Molar Ratio: Aim for a 20-fold molar excess of Ligand to Protein.

    • Example: For 1 mg IgG (approx. 6.6 nmol), use 132 nmol of Activated Ligand.

  • Addition: Slowly add the Activated Ligand solution to the protein solution while vortexing gently.

    • Critical Limit: Ensure the total volume of DMSO added does not exceed 10% of the total reaction volume. If the required volume is too high, dilute the protein further or concentrate the activated ligand (difficult due to solubility).

  • Incubation: Incubate for 2 hours at Room Temperature or Overnight at 4°C .

    • Note: Fatty acids can form micelles. Continuous gentle mixing (end-over-end rotation) is recommended.

Step 4: Quenching and Purification
  • Quench: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

  • Purification (Removal of Free Fatty Acid):

    • Method A (Spin Column): Use Zeba Spin Desalting Columns (7K MWCO) equilibrated with PBS. This is effective for removing free EDC/NHS but less effective for removing hydrophobic fatty acid micelles.

    • Method B (Dialysis - Recommended): Dialyze against PBS (pH 7.4) with 0.05% Tween-20 (optional, aids in removing non-covalently bound fatty acids) for 4 hours, then transfer to pure PBS for overnight dialysis.

    • Why Tween? The hydrophobic fatty acid ligand may stick non-covalently to the protein surface. A mild detergent in the first dialysis step helps strip "stuck" but unconjugated ligands.

Quality Control & Validation

AssayPurposeExpected Result
TNBS Assay Quantify free aminesAbsorbance at 335nm decreases relative to control, indicating Lysine blockage.
MALDI-TOF MS Determine Drug-to-Antibody Ratio (DAR)Mass shift of +331 Da per conjugated ligand. (349 Da - 18 Da water loss).
SDS-PAGE Check for aggregationSlight upward shift in band migration; absence of high MW aggregates.
HABA Assay Not ApplicableHABA is for biotin. Do not use here.
DAR Calculation (Mass Spec)


Target DAR for half-life extension is typically 2–4 lipids per antibody.

Troubleshooting Guide

Issue: Protein Precipitation upon Ligand Addition

  • Cause: DMSO concentration too high or local high concentration of hydrophobic ligand.

  • Solution: Add the ligand much slower (while vortexing). Lower the final DMSO to 5%. Dilute the protein to 1 mg/mL before conjugation.

Issue: Low Conjugation Efficiency (Low DAR)

  • Cause: Hydrolysis of NHS-ester or steric hindrance.

  • Solution: Increase molar excess to 40x or 50x. Ensure DMSO is anhydrous.[2][3] Increase reaction pH to 8.0 (increases Lysine nucleophilicity).

Issue: "Cloudy" Reaction Mixture

  • Cause: Fatty acid insolubility in aqueous buffer.

  • Solution: This is common.[4] As long as the cloudiness is not protein precipitating (check by spinning down a small aliquot—pellet should be white, not glassy), the reaction often proceeds at the interface. Adding 0.05% Tween-20 to the reaction buffer can help solubilize the ligand without denaturing the protein.

References

  • Dennis, M. S., et al. (2002). "Albumin Binding as a General Strategy for Improving the Pharmacokinetics of Proteins." Journal of Biological Chemistry. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Zero-Length Crosslinkers (EDC/NHS Chemistry). Link

  • Zorzi, A., et al. (2017). "Acylated heptapeptide binds albumin with high affinity and application as tag for plasma half-life extension." Nature Communications. Link

  • Creative Biolabs. "Lipidation based Half-Life Extension Service."[5] Application Overview. Link

  • BenchChem. "Guide to Cbz Protecting Group Stability and Removal." Technical Guide. Link

Disclaimer: This Application Note is for research purposes only. Optimization of molar ratios and reaction times is recommended for specific protein targets.

Sources

Application Note: Strategic Integration of Cbz-12-Aminododecanoic Acid in Lipid-Peptide Hybrid Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Lipid-Peptide Convergence[1]

The conjugation of lipids to therapeutic peptides—lipidation —is a transformative strategy in modern drug development. It addresses the two Achilles' heels of peptide therapeutics: rapid renal clearance and poor membrane permeability.

Cbz-12-aminododecanoic acid (Cbz-12-Ado) serves as a critical, dual-purpose building block in this domain.[] Unlike simple fatty acids (e.g., Palmitic acid), Cbz-12-Ado contains both a hydrophobic alkyl tail (C12) and a protected amine.[] This bifunctionality allows it to act not just as a terminal lipid tail, but as a hydrophobic spacer that can be further derivatized.

Why Cbz (Benzyloxycarbonyl)?

While Fmoc is the standard for Solid Phase Peptide Synthesis (SPPS), the Cbz group offers distinct strategic advantages in lipid-peptide hybrid synthesis:

  • Orthogonality: Cbz is stable to both acidic (TFA) and basic (Piperidine) conditions used in standard Fmoc SPPS.[] This makes it an ideal "permanent" protecting group if the amine is to remain capped, or a "latent" handle that can be revealed via hydrogenolysis (H₂/Pd) after the peptide is cleaved from the resin.

  • Solution-Phase Robustness: Cbz-12-Ado is frequently used to synthesize lipidated fragments in solution (convergent synthesis) because it resists premature deprotection during intermediate workups.[]

  • Crystallinity: The Cbz group often enhances the crystallinity of lipid intermediates, simplifying purification compared to the waxy nature of aliphatic chains.

Strategic Rationale & Mechanisms

Albumin "Hitchhiking" (Half-Life Extension)

The C12 alkyl chain confers affinity for Human Serum Albumin (HSA) .[] Upon injection, the lipidated peptide binds non-covalently to the hydrophobic pockets (Sudlow Site I or II) of HSA.

  • Effect: The peptide adopts the circulation profile of albumin (~19 days half-life), escaping renal filtration (cutoff ~60 kDa).

  • Cbz Role: If the Cbz group is retained, the aromatic ring provides additional hydrophobic surface area, potentially enhancing

    
    -stacking interactions within the albumin binding pocket.
    
Self-Assembly & Nanostructures

Cbz-12-Ado converts hydrophilic peptides into peptide amphiphiles .[]

  • Mechanism: Above a Critical Aggregation Concentration (CAC), the hydrophobic C12 tails cluster to minimize water contact, driving the formation of micelles, nanofibers, or hydrogels.

  • Application: Controlled release depots and tissue engineering scaffolds.[][2]

Experimental Protocols

Protocol A: Solid-Phase Coupling of Cbz-12-Aminododecanoic Acid

Context: Attaching the lipid tail to the N-terminus of a resin-bound peptide.[]

Challenges: Long aliphatic chains (C12) are prone to "hydrophobic collapse" and aggregation on the resin, leading to incomplete coupling.

Reagents:

  • Resin: Rink Amide or Wang Resin (Loading < 0.5 mmol/g recommended to reduce steric crowding).[]

  • Lipid: Cbz-12-aminododecanoic acid (3-5 equivalents).[]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[]

  • Base: DIEA (Diisopropylethylamine).[][3]

  • Solvent: DMF (Dimethylformamide) and DCM (Dichloromethane).[]

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in 50:50 DMF/DCM for 30 minutes. Note: The addition of DCM helps solvate the growing hydrophobic segments.

  • Activation (Pre-activation is critical):

    • Dissolve Cbz-12-aminododecanoic acid (3 eq) in minimal DMF.

    • Add HATU (2.9 eq).[]

    • Add DIEA (6 eq).[]

    • Crucial: Allow to activate for exactly 2 minutes . (Longer activation can lead to racemization or side reactions, though less of a concern for achiral 12-Ado).[]

  • Coupling:

    • Add the activated mixture to the resin.[4]

    • Shake/agitate at Room Temperature for 2 to 4 hours .

    • Optimization: For difficult sequences, heat to 50°C (microwave or water bath).

  • Washing:

    • Wash resin with DMF (3x), DCM (3x), and DMF (3x).

  • Kaiser Test:

    • Perform a Kaiser (ninhydrin) test.[] If blue (positive), repeat coupling.[] If yellow/colorless (negative), proceed.[]

Protocol B: Orthogonal Deprotection (Hydrogenolysis)

Context: Removing the Cbz group to reveal the amine for further modification (e.g., attaching a dye or a second drug molecule).

Note: This is typically performed in solution after the peptide has been cleaved from the resin, as solid-phase hydrogenolysis is inefficient.

  • Cleavage: Cleave peptide from resin using standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate in ether and lyophilize.

  • Dissolution: Dissolve the crude Cbz-lipopeptide in MeOH or AcOH/MeOH (9:1). If solubility is poor due to the lipid tail, add TFE (Trifluoroethanol) .

  • Catalyst: Add 10% Pd/C (10-20% by weight of the peptide).

  • Reaction:

    • Bubble H₂ gas through the solution or use a hydrogen balloon.[5]

    • Stir vigorously for 2–16 hours.

    • Monitoring: Check by HPLC/MS.[] The mass should shift by -134 Da (Loss of Cbz).[]

  • Workup: Filter through Celite to remove Pd/C. Concentrate and purify by RP-HPLC.

Visualization of Workflows

Synthesis Pathway: The "Hybrid" Approach

This diagram illustrates the decision tree for using Cbz-12-Ado in SPPS versus Solution Phase.

G Fig 1. Strategic workflows for integrating Cbz-12-Ado into peptide synthesis. cluster_SPPS Route A: Solid Phase (SPPS) cluster_Solution Route B: Solution Phase / Post-Cleavage Start Start: Cbz-12-Aminododecanoic Acid Coupling Coupling (HATU/DIEA/DCM/DMF) Start->Coupling Direct Use Resin Peptide-Resin (Fmoc removed) Resin->Coupling Cleavage TFA Cleavage Coupling->Cleavage ResultA Product A: Cbz-Capped Lipopeptide (Hydrophobic Cap) Cleavage->ResultA Hydrogenolysis H2 / Pd/C Deprotection ResultA->Hydrogenolysis If Amine Needed Functionalization Conjugation (Dye/Drug) Hydrogenolysis->Functionalization ResultB Product B: Functionalized Lipopeptide (Dual Modified) Functionalization->ResultB

Mechanism of Action: Albumin Binding

This diagram visualizes how the C12 tail facilitates half-life extension.[]

AlbuminBinding Fig 2. The 'Hitchhiking' Mechanism: Cbz-12-Ado anchors the peptide to Albumin. Peptide Therapeutic Peptide (Rapid Clearance) Linker Cbz-12-Ado Linker (Hydrophobic) Peptide->Linker Conjugation Renal Renal Filtration (<60 kDa) Peptide->Renal Without Lipid Albumin Human Serum Albumin (Sudlow Site) Linker->Albumin Hydrophobic Interaction Complex Albumin-Peptide Complex (T1/2 ~ 19 days) Albumin->Complex Complex->Renal Evades

[1]

Analytical Data & Characterization

When characterizing Cbz-12-Ado modified peptides, expect specific shifts in HPLC retention and Mass Spectrometry.

Table 1: Characterization Profile[1][6][7][8]
ParameterExpected ObservationCausality/Explanation
HPLC Retention Time Significant Increase (+2 to +5 min)The C12 alkyl chain + Cbz aromatic ring drastically increases hydrophobicity.[]
Peak Shape Broadening possibleLipid tails can cause aggregation on the column. Tip: Use a C4 column or heat the column to 50°C.
Mass Spec (ESI+) +333.4 Da (vs. free amine)Mass of Cbz-12-Ado residue (C₂₀H₂₉NO₃).[]
Solubility Reduced in waterAmphiphilic nature.[] Soluble in DMSO, MeOH, or water above pH 7.5 (if acidic residues present).

Troubleshooting Guide

Issue 1: Incomplete Coupling on Resin

  • Cause: Steric hindrance or aggregation of the lipid tail in the resin matrix.

  • Solution: Use a "Magic Mixture" solvent system: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to disrupt aggregation.[] Double coupling is mandatory.[]

Issue 2: Poor Solubility During Purification

  • Cause: The lipid tail drives self-assembly into micelles that clog HPLC columns.[]

  • Solution:

    • Use Isopropanol (IPA) as a co-solvent in Mobile Phase B (e.g., 80% Acetonitrile / 20% IPA).[]

    • Perform purification at elevated temperature (45–60°C).

Issue 3: Cbz Removal is Slow (Solution Phase)

  • Cause: Catalyst poisoning by sulfur (Cysteine/Methionine) in the peptide.

  • Solution: Increase Pd/C loading or use Pd(OH)₂ (Pearlman's Catalyst) which is more robust.[] Alternatively, use HBr/Acetic Acid (acidolysis) if the peptide contains no acid-sensitive moieties like Trt-protected Histidine.[]

References

  • Use of Fatty Acids for Half-Life Extension

    • Zorzi, A., et al. (2017).[6] "Acylated peptides as therapeutics: a strategic view." Nature Reviews Drug Discovery.[]

    • Source: []

  • Albumin Binding Mechanisms

    • Sleep, D., et al. (2013). "Albumin as a versatile platform for drug half-life extension."[] Biochimica et Biophysica Acta (BBA).[]

    • Source: []

  • Cbz Protection in Peptide Synthesis

    • Isidro-Llobet, A., et al. (2009).[] "Amino acid-protecting groups."[][5][6][7] Chemical Reviews.

    • Source: []

  • Self-Assembly of Lipopeptides

    • Hamley, I. W. (2015).[][2] "Lipopeptides: from self-assembly to bioactivity."[] Chemical Communications.[]

    • Source: []

  • Synthesis of 12-Aminododecanoic Acid Derivatives

    • Coenen, A., et al. (2023).[8] "Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes." Applied Microbiology and Biotechnology.

    • Source: []

Sources

Deprotection of Cbz group from 12-aminododecanoic acid using Pd/C hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the deprotection of the benzyloxycarbonyl (Cbz) group from 12-aminododecanoic acid using Palladium on Carbon (Pd/C) catalyzed hydrogenolysis. While Cbz removal is a standard transformation, the specific physicochemical properties of 12-aminododecanoic acid—specifically its zwitterionic nature and low solubility in neutral organic solvents—present unique challenges. This guide addresses critical process parameters (CPPs) to prevent product loss during catalyst filtration and ensures high recovery yields (>90%) of the Nylon-12 precursor.

Introduction & Scientific Foundation

12-Aminododecanoic acid is a critical intermediate in the synthesis of Nylon-12 and a valuable linker in PROTAC (Proteolysis Targeting Chimera) drug development. The Cbz group is frequently employed to mask the amine functionality during multi-step synthesis.

Reaction Mechanism

The deprotection proceeds via catalytic hydrogenolysis.[1][2] The reaction is heterogeneous, occurring at the interface of the Pd surface and the solvent.

  • Adsorption: Hydrogen (

    
    ) adsorbs onto the Pd surface, dissociating into active hydrides. The Cbz-substrate coordinates to the Pd via the aromatic ring and the carbonyl oxygen.
    
  • Hydrogenolysis: The benzylic C-O bond is cleaved, releasing toluene and forming a carbamic acid intermediate.[1][3][4]

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release

    
     and the free amine.[3][4]
    
The Solubility Challenge (Critical Insight)

Unlike short-chain amino acids, 12-aminododecanoic acid possesses a significant hydrophobic alkyl chain (


) alongside a polar zwitterionic headgroup (

).
  • Starting Material (Cbz-protected): Soluble in MeOH, EtOH, THF.

  • Product (Free Amino Acid): Poorly soluble in cold MeOH/EtOH due to zwitterionic lattice energy.

  • Risk: If the product precipitates during the reaction, it will be trapped in the carbon matrix of the catalyst. Filtering the reaction mixture cold results in catastrophic yield loss.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
Substrate N-Cbz-12-aminododecanoic acidStarting Material
Catalyst 10% Pd/C (50% wet)Heterogeneous Catalyst
Solvent A Methanol (HPLC Grade)Primary Solvent
Solvent B Glacial Acetic AcidCo-solvent (Solubilizer)
Gas Hydrogen (

)
Reagent (Balloon or 1 atm)
Filtration Celite® 545Catalyst removal
Step-by-Step Methodology
Phase 1: Setup and Hydrogenation
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Cbz-12-aminododecanoic acid (1.0 equiv) in Methanol (concentration ~0.1 M).

    • Optimization Note: If solubility is slow, add 5-10% v/v Glacial Acetic Acid. This protonates the amine upon formation, preventing zwitterion formation and keeping the product in solution as the acetate salt [1].

  • Inerting: Carefully add 10% Pd/C (10 wt% loading relative to substrate). Caution: Pd/C is pyrophoric. Add under a blanket of nitrogen or add as a water slurry.

  • Reaction: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Maintain
    
    
    atmosphere (balloon pressure is sufficient) and stir vigorously at Room Temperature (RT) for 2–4 hours.
Phase 2: Critical Workup (The "Hot Filtration" Technique)
  • Solubility Check: Stop stirring. Observe if a white precipitate has formed (this is likely the product, not just catalyst).

  • Solubilization:

    • Method A (Thermal): Heat the reaction mixture to 50–60°C (gentle reflux) until all white solids dissolve, leaving only the black Pd/C suspended [2].

    • Method B (Acidic): If not using heat, ensure sufficient Acetic Acid is present to dissolve the product.

  • Filtration: Quickly filter the hot mixture through a pad of Celite®.

    • Crucial Step: Wash the Celite pad with hot methanol (3x) to ensure no product crystallizes within the filter cake.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to obtain pure 12-aminododecanoic acid (mp 184–187°C) [2].[5]

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle and the specific pathway for Cbz removal.

Cbz_Deprotection_Mechanism Substrate N-Cbz-12-Aminododecanoic Acid Adsorption Adsorption on Pd Surface Substrate->Adsorption + H2 / Pd/C Cleavage Hydrogenolysis (C-O Bond) Adsorption->Cleavage Intermediate Carbamic Acid Intermediate (Unstable) Cleavage->Intermediate Byproducts Toluene Cleavage->Byproducts Decarboxylation Spontaneous Decarboxylation Intermediate->Decarboxylation Product 12-Aminododecanoic Acid (Free Amine) Decarboxylation->Product Gas CO2 (Gas) Decarboxylation->Gas

Figure 1: Mechanistic pathway of Pd-catalyzed Cbz deprotection showing intermediate formation and byproduct release.[4]

Experimental Workflow (Decision Tree)

This workflow highlights the critical decision point regarding product solubility.

Protocol_Workflow Start Start: Dissolve Substrate Solvent: MeOH AddCat Add 10% Pd/C (Inert Atmosphere) Start->AddCat Hydrogenate Stir under H2 (Balloon) 2-4 Hours @ RT AddCat->Hydrogenate Check Check Reaction Mixture Hydrogenate->Check Soluble Solution is Clear (Black Catalyst only) Check->Soluble No Solids Precipitate White Precipitate Visible (Product Insolubility) Check->Precipitate Solids Present Filter Filter through Celite (Use HOT solvent for wash) Soluble->Filter Heat CRITICAL ACTION: Heat to 60°C or add AcOH until dissolved Precipitate->Heat Heat->Filter Evaporate Evaporate Solvent Filter->Evaporate Recryst Recrystallize (EtOH/Water 1:1) Evaporate->Recryst Final Pure 12-Aminododecanoic Acid Recryst->Final

Figure 2: Operational workflow emphasizing the critical solubility check and hot filtration step.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Yield (<50%) Product precipitated on Celite during filtration.Validate: Re-extract the used Celite pad with boiling methanol or acetic acid. If product is recovered, future runs require hot filtration.
Incomplete Reaction Catalyst poisoning (S or P impurities) or poor

mass transfer.
Action: Increase stir rate (vortex is essential). Add 1-2 drops of AcOH to prevent amine poisoning of Pd sites [3].
Fire/Sparking Dry Pd/C exposed to

or air.
Safety: Always keep Pd/C wet. Flush with

before introducing

.
Sticky Solid Incomplete removal of acetic acid/solvent.Action: Azeotrope with toluene or use lyophilization.

References

  • BenchChem. (2025).[2][4][6] Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Retrieved from

  • US Patent 5530148A. Synthesis of 12-aminododecanoic acid. (1996). Describes the hot methanol filtration technique for high yield recovery. Retrieved from

  • Sajiki, H. (1995).[7][8][9] Selective inhibition of benzyl ether hydrogenolysis with Pd/C. Tetrahedron Letters, 36(20), 3465-3468. Discusses amine poisoning and additives. Retrieved from

  • BroadPharm. Fmoc-12-aminododecanoic acid Properties and Usage. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 12-(Cbz-amino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of long-chain, protected amino acids. 12-(Cbz-amino)dodecanoic acid is a classic "difficult" molecule: it possesses a highly hydrophobic C12 aliphatic chain flanked by a carboxybenzyl (Cbz) protected amine and a free carboxylic acid. This amphiphilic structure promotes robust intermolecular hydrogen bonding and hydrophobic aggregation, often leading to gelation or incomplete dissolution even in highly polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

This guide provides field-proven, causality-driven troubleshooting steps to achieve complete solubilization without compromising your downstream applications.

I. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 12-(Cbz-amino)dodecanoic acid resist dissolution in DMF and DMSO despite their high polarity? A: While DMF and DMSO are excellent at solvating polar functional groups, they struggle to solvate the extensive hydrophobic surface area of the C12 alkyl chain. Furthermore, the Cbz-carbamate group and the free carboxylic acid form a strong intermolecular hydrogen-bond network. The solvent must overcome this high lattice energy. When the solvent fails to disrupt these solute-solute interactions, the molecules aggregate, leading to poor solubility or a cloudy suspension[1].

Q2: How can I chemically disrupt this hydrogen bonding without altering the molecule's integrity? A: The addition of chaotropic salts, specifically Lithium Chloride (LiCl), is a highly effective and field-validated approach. The lithium cation (


) coordinates strongly with the oxygen atoms of the solvent and the carbamate carbonyls, while the chloride anion (

) disrupts the intermolecular hydrogen bonds between the carboxylic acid and amine groups. This principle is a gold standard in the synthesis of difficult, hydrophobic peptide sequences ()[2].

Q3: Can adjusting the pH environment in the organic solvent improve solubility? A: Yes, and this is often the most efficient chemical intervention. Because the molecule contains a free C-terminal carboxylic acid, adding a small amount of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the acid. The resulting carboxylate salt is significantly more polar and disrupts the hydrophobic aggregation, leading to rapid dissolution in DMF or DMSO[1].

II. Step-by-Step Solubilization Protocols

To ensure a self-validating system, always start with physical methods before introducing chemical additives that might interfere with your specific downstream assays or coupling reactions.

Protocol A: Physical Solubilization (First-Line Approach)
  • Weighing: Transfer the required mass of 12-(Cbz-amino)dodecanoic acid into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMF or DMSO to achieve your target concentration.

  • Agitation: Vortex the suspension vigorously for 1–2 minutes to disperse large aggregates.

  • Thermal Disruption: Place the vial in a water bath set to 40–50 °C for 10 minutes. Scientific Rationale: Elevating the temperature increases the kinetic energy of the solvent molecules, helping to overcome the activation energy required to break hydrophobic interactions.

  • Cavitation: Sonicate the warm mixture for 10–15 minutes. Ensure the water level in the sonicator matches the liquid level in the vial for optimal energy transfer.

Protocol B: Base-Assisted Solubilization (DIPEA)

Use this if Protocol A fails and your downstream application (e.g., amide coupling) tolerates or requires basic conditions.

  • Suspension: Suspend the compound in DMF or DMSO as described in Protocol A.

  • Base Addition: Add 1.1 to 1.5 molar equivalents of DIPEA relative to the 12-(Cbz-amino)dodecanoic acid.

  • Agitation: Vortex gently for 2 minutes. Scientific Rationale: Deprotonation of the carboxylic acid forms a soluble carboxylate salt, instantly clarifying the solution.

Protocol C: Chaotropic Salt-Assisted Solubilization (LiCl)

Use this for neutral applications where base addition is contraindicated, such as specific native chemical ligations ()[3].

  • Preparation: Prepare a stock solution of 0.1 M to 1.0 M anhydrous LiCl in DMF or DMSO. Caution: LiCl is highly hygroscopic; handle quickly or under an inert atmosphere.

  • Solvent Swap: Add the LiCl-doped solvent to your pre-weighed compound instead of neat solvent.

  • Agitation: Vortex and sonicate for 5 minutes until a clear solution is achieved.

III. Quantitative Data & Method Comparison

The following table summarizes the experimental parameters, mechanistic actions, and downstream compatibilities of each solubilization strategy.

Solubilization MethodAdditive / ConditionMechanism of ActionDownstream Compatibility
Physical Heating 40–50 °C Water BathIncreases kinetic energy to break hydrophobic solute-solute interactions.High: No chemical additives introduced. Ideal for sensitive biological assays.
Sonication Ultrasound WavesAcoustic cavitation physically disrupts crystalline intermolecular aggregates.High: Universally compatible.
Base Addition 1.1–1.5 eq DIPEADeprotonates the -COOH group, forming a highly soluble charged species.Moderate-High: Ideal for standard peptide coupling (HATU, EDC). Alters pH.
Chaotropic Salt 0.1 M – 1.0 M LiCl

and

ions competitively disrupt intermolecular H-bonding networks.
Moderate: Compatible with solid-phase synthesis; may require aqueous washing.

IV. Troubleshooting Workflow Visualization

Follow this logical decision tree to achieve optimal solubility while minimizing unnecessary chemical interventions.

G Start 12-(Cbz-amino)dodecanoic acid + DMF or DMSO Phys Step 1: Physical Methods (Vortex, Heat 40°C, Sonicate) Start->Phys Check1 Is it soluble? Phys->Check1 Chem1 Step 2: Base Addition (Add 1.1 eq DIPEA) Check1->Chem1 No Success Proceed to Downstream Reaction / Assay Check1->Success Yes Check2 Is it soluble? Chem1->Check2 Chem2 Step 3: Chaotropic Salt (Use 0.1M - 1M LiCl in Solvent) Check2->Chem2 No Check2->Success Yes Chem2->Success

Workflow for solubilizing hydrophobic amino acid derivatives in polar aprotic solvents.

V. References

  • JPT Peptide Technologies. Peptide Solubilization Guidelines. JPT. URL:[Link]

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. URL:[Link]

  • Dittmann, M., Sauermann, J., Seidel, R., Zimmermann, W., & Engelhard, M. (2010). Native chemical ligation of hydrophobic peptides in organic solvents. Journal of Peptide Science, 16(10), 558-562. URL:[Link]

Sources

Preventing aggregation of long-chain amino acid linkers during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Escalated to Senior Application Scientist Subject: Critical Aggregation of Long-Chain Peptide Linkers During Bioconjugation Status: Open Priority: High

Executive Summary

You are encountering a phase separation or precipitation event when introducing long-chain amino acid linkers (e.g., poly-Gly-Ser, XTEN-like sequences, or hydrophobic ADC linkers like Val-Cit-PAB) to your protein target. This is not a "bad batch" of reagents; it is a thermodynamic inevitability when hydrophobic or beta-sheet-prone peptides encounter an aqueous environment without a transition strategy.

This guide moves beyond basic "add more DMSO" advice. We will engineer the solvent environment to thermodynamically favor the monomeric state of your linker during the critical coupling window.

Module 1: The Mechanics of Failure (Why it Aggregates)

Q: My linker is soluble in DMF, but precipitates instantly upon addition to the PBS buffer. Why?

A: You are fighting two forces: The Hydrophobic Effect and Intermolecular Beta-Sheet Formation .[1]

  • The Solvent Shock: When a peptide dissolved in a dipolar aprotic solvent (DMF/DMSO) enters an aqueous buffer, water molecules immediately form ordered "cages" around hydrophobic residues. To minimize this entropic penalty, the hydrophobic domains of your linkers snap together (aggregate) faster than they can react with the protein.

  • Beta-Sheet Stacking: Long linkers, particularly those with repeating units (like GGGGS), can form intermolecular hydrogen bonds. In high concentrations (the moment of addition), these align into insoluble beta-sheets.

Q: Does the sequence length matter?

A: Yes. Beyond 15-20 amino acids, the probability of secondary structure formation increases exponentially. However, even short hydrophobic linkers (like the Val-Cit dipeptide in ADCs) are notorious aggregators because they act as nucleation sites.

Module 2: The "Liquid Toolbox" (Solvent Engineering)

Do not rely solely on organic co-solvents. You must disrupt the non-covalent interactions driving aggregation without denaturing your protein target (e.g., Antibody).

Table 1: Additive Strategy for Aggregation Suppression

Additive ClassReagentWorking Conc.Mechanism of ActionRisk Factor
Chaotrope Urea 2M - 4MDisrupts water structure; breaks H-bonds driving beta-sheets.Medium: Can unfold antibodies if >4M or exposed >4 hours.
Chaotrope Guanidine HCl 0.5M - 2MStronger H-bond disruptor than Urea.High: Incompatible with SDS-PAGE; can precipitate with SDS.
Amino Acid L-Arginine 0.2M - 0.5M"Smart" stabilizer. Interacts with hydrophobic patches and charged groups.Low: The gold standard for refolding and conjugation.
Co-Solvent DMA (Dimethylacetamide) 5% - 15% (v/v)Solubilizes hydrophobic peptide backbones better than DMSO.Medium: Toxic; ensure compatibility with downstream filtration.
Detergent Tween-20 / PS-80 0.01% - 0.05%Caps hydrophobic patches; prevents nucleation.Low: Difficult to remove downstream; interferes with some MS analysis.

Module 3: The "Gradient Injection" Protocol

Objective: Couple a hydrophobic long-chain linker (NHS-ester or Maleimide functionalized) to an Antibody (mAb) while maintaining solubility.

Pre-Requisites:

  • Linker Stock: 10 mM in anhydrous DMA (freshly prepared).

  • Protein Buffer: PBS, pH 7.4 + 0.5M L-Arginine (The "Secret Sauce").

Step-by-Step Methodology
  • The "Pre-Soak" Calculation: Determine the maximum organic solvent tolerance of your protein (usually 10-15%). Calculate the volume of Linker Stock required for your desired molar excess (e.g., 5x).

    • If the linker volume exceeds 15% of the total reaction volume, you must dilute the reaction, NOT the linker stock.

  • Rapid Kinetic Addition (The Vortex Method):

    • Wrong Way: Drip linker slowly into a static protein solution. (Creates local high-concentration "hotspots" where aggregates nucleate).

    • Right Way: Set the protein solution to a gentle vortex (or rapid stir bar). Insert the pipette tip submerged into the liquid (not dropping from above) and inject the linker stock quickly but smoothly.

  • The Incubation Phase:

    • Maintain mixing for 30 seconds.

    • Move to a rocker/shaker.

    • Temperature: If aggregation persists, lower the temperature to 4°C. Hydrophobic interactions are entropy-driven and are actually weaker at lower temperatures (cold denaturation principle).

  • Quenching & Polishing:

    • Quench unreacted esters/maleimides immediately after the reaction time (e.g., with Tris or Cysteine) to prevent cross-linking-induced aggregation.

    • Filtration: Pass the final conjugate through a 0.22 µm PES filter. If the filter clogs, you have aggregates—do not proceed to SEC purification without addressing this.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose failures in real-time.

AggregationTroubleshooting Start Start: Linker added to Protein Observation Observation: Solution turns cloudy/precipitates Start->Observation Immediate Haze CheckSolvent Q1: Is Organic Solvent > 15%? Observation->CheckSolvent DiluteReaction Action: Dilute reaction to keep organics <10% CheckSolvent->DiluteReaction Yes CheckPI Q2: Is pH near Linker pI? CheckSolvent->CheckPI No AdjustPH Action: Shift pH +/- 1.0 unit (away from pI) CheckPI->AdjustPH Yes CheckTemp Q3: Reaction Temp > 20°C? CheckPI->CheckTemp No CoolDown Action: Move to 4°C (Weakens hydrophobic effect) CheckTemp->CoolDown Yes CheckAdditives Q4: Are Chaotropes present? CheckTemp->CheckAdditives No AddArg Action: Add 0.5M L-Arginine to Buffer CheckAdditives->AddArg No Analyze Analysis: Run SEC-HPLC CheckAdditives->Analyze Yes (Still failing)

Figure 1: Decision logic for diagnosing linker aggregation events during bioconjugation.

FAQ: Advanced Troubleshooting

Q: Can I use PEGylation to fix a hydrophobic peptide linker? A: Yes. This is a structural solution. Flanking your hydrophobic sequence (e.g., Val-Cit) with a short PEG spacer (PEG4 or PEG8) acts as a "solubility wing," shielding the hydrophobic core from the aqueous solvent. This is standard practice in modern ADC design (e.g., the "PEG-masking" strategy).

Q: My linker is aggregating before I even add it to the protein. It gels in the tube. A: This is likely beta-sheet formation in the stock solution.

  • Fix: Add a "structure breaker" solvent.[2] Instead of 100% DMSO, use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) to dissolve the dry peptide initially. These fluorinated alcohols are potent alpha-helix inducers and beta-sheet breakers. Evaporate the HFIP and reconstitute in DMSO immediately before coupling, or dilute directly if the protein can tolerate trace HFIP.

Q: How do I validate that I have a monomeric conjugate and not a soluble aggregate? A: You cannot rely on visual inspection.

  • SEC-HPLC: The gold standard. Aggregates will elute in the void volume (early peak).

  • DLS (Dynamic Light Scattering): Measures the hydrodynamic radius. A polydispersity index (PDI) > 0.2 indicates aggregation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on solvent selection and modification chemistries).

  • Arakawa, T., et al. (2007). Suppression of protein interactions by arginine: A proposed mechanism of the arginine effect. Protein Peptide Lett. (Establishes the mechanism of Arginine as an aggregation suppressor).

  • Hamblett, K. J., et al. (2004). Effects of Drug Loading on the Antitumor Activity of a Monoclonal Antibody Drug Conjugate. Clinical Cancer Research. (Discusses the impact of hydrophobic linkers on aggregation and clearance).

  • Thermo Fisher Scientific. Crosslinking Technical Handbook. (Practical protocols for DMSO/DMF tolerance in protein coupling).

Sources

Troubleshooting incomplete Cbz deprotection of 12-aminododecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cbz Deprotection of 12-Aminododecanoic Acid

Executive Summary & Problem Analysis

The Challenge: Deprotecting N-Cbz-12-aminododecanoic acid presents a unique "perfect storm" of chemical challenges. Unlike standard amino acids, this substrate combines a long hydrophobic tail (12 carbons) with a zwitterionic head , creating severe solubility issues.

Root Causes of Failure:

  • Catalyst Poisoning: The free amine generated (pKa ~10.6) binds tightly to the Palladium surface, deactivating the catalyst.

  • Product Precipitation: The deprotected product (12-aminododecanoic acid) is poorly soluble in standard organic solvents (MeOH, EtOAc) and precipitates on the catalyst surface, physically blocking hydrogen access.

  • Isoelectric Trapping: At neutral pH, the product exists as a zwitterion with minimal solubility, often mistaken for unreacted starting material or lost during filtration.

Diagnostic Triage (Q&A)

Q1: My hydrogenolysis (Pd/C, H₂) stalled at 50% conversion. Adding more catalyst didn't help. Why? A: You are likely experiencing product inhibition . As the Cbz group is removed, the insoluble 12-aminododecanoic acid precipitates directly onto the carbon support, encapsulating the Pd active sites.

  • Diagnostic: Check if the catalyst looks "clumpy" or gray rather than black.

  • Fix: You must switch to a solvent system that solubilizes the product, not just the starting material. (See Protocol A).

Q2: I see full conversion by TLC, but after filtering the catalyst, my yield is <10%. Where is my product? A: Your product is likely stuck to the filter cake (Celite/Catalyst). 12-aminododecanoic acid is zwitterionic and insoluble in neutral methanol/ethanol.

  • Fix: Wash the filter cake with hot acidic methanol (e.g., 10% acetic acid in MeOH at 50°C) or warm water adjusted to pH 2. The product will dissolve as the hydrochloride or acetate salt.

Q3: Can I use HBr/Acetic Acid instead? A: Yes, and it is often more reliable for this specific substrate because it avoids the heterogeneous solubility issues of hydrogenation. However, it requires a specific workup to avoid forming a "soap" emulsion. (See Protocol B).

Validated Experimental Protocols

Protocol A: Solubility-Optimized Hydrogenolysis (Preferred)

Best for: Large scale, avoiding strong mineral acids.

The Logic: We use Acetic Acid (AcOH) as a co-solvent. This serves two purposes:

  • Protonation: It protonates the free amine (forming the acetate salt), preventing catalyst poisoning.

  • Solubility: The acetate salt is significantly more soluble in MeOH than the zwitterion.

Step-by-Step:

  • Dissolution: Dissolve Cbz-12-aminododecanoic acid (1.0 equiv) in a mixture of MeOH:AcOH (4:1 v/v) . If needed, warm to 40°C to ensure complete dissolution.

  • Catalyst: Add 10 wt% Pd/C (dry basis). Note: Use 5-10% loading relative to substrate weight.

  • Reaction: Sparge with H₂ (balloon pressure is sufficient) and stir vigorously at 40-50°C .

    • Critical: The elevated temperature keeps the long-chain product in solution.

  • Workup (The "Hot Filter"):

    • While still warm (40°C) , filter the mixture through a Celite pad.

    • Wash: Rinse the pad with warm MeOH containing 5% AcOH .

  • Isolation: Concentrate the filtrate. The product will likely crystallize as the acetate salt.

    • To obtain the free zwitterion: Dissolve the residue in minimal hot water, adjust pH to ~7.0 with dilute NaOH or NH₄OH. The white solid will precipitate. Filter and dry.[1]

Protocol B: Acidolysis via HBr/AcOH (Robust Alternative)

Best for: Stubborn substrates or when H₂ gas is unavailable.

The Logic: HBr cleaves the Cbz carbamate to form benzyl bromide (volatile/removable) and the amine hydrobromide.

Step-by-Step:

  • Setup: Dissolve Cbz-substrate in Glacial Acetic Acid (approx. 5 mL/g).

  • Cleavage: Add 33% HBr in Acetic Acid (4.0 equiv) dropwise at room temperature.

  • Monitoring: Stir for 1-2 hours. Evolution of CO₂ indicates reaction progress.

  • Precipitation (The "Ether Crash"):

    • Pour the reaction mixture into a 10-fold excess of cold Diethyl Ether (Et₂O) .

    • The 12-aminododecanoic acid hydrobromide salt will precipitate immediately as a white solid.

  • Purification:

    • Filter the solid.[1][2][3]

    • Wash extensively with Et₂O to remove benzyl bromide and excess AcOH.

    • Desalting: Dissolve the salt in hot water and adjust pH to 7.0 to precipitate the zwitterion.

Troubleshooting Data & Comparisons

Table 1: Solvent System Compatibility for Hydrogenolysis

Solvent SystemSolubility of SMSolubility of ProductCatalyst Poisoning RiskRecommendation
MeOH (Neutral) HighVery Low (Precipitates)High (Free amine)Avoid
THF HighLowHighAvoid
MeOH + 10% HCl HighHighLow (Amine protonated)⚠️ Good, but corrosive
MeOH + 20% AcOH High High (at 40°C)Low Recommended
HFIP HighHighLow✅ Excellent but expensive

Table 2: Workup Decision Matrix

ObservationProbable CauseCorrective Action
Gray/White Catalyst Product precipitated on Pd/CWash filter cake with hot 10% AcOH/MeOH.
Sticky Gum after Ether Occluded acetic acidTriturate gum with fresh Et₂O or Acetone; sonicate.
Low Yield (Filtrate) Product trapped on CeliteRe-extract Celite with hot dilute HCl or AcOH.

Visual Troubleshooting Guides

Figure 1: Diagnostic Decision Tree

Caption: Step-by-step logic flow for diagnosing incomplete Cbz deprotection based on reaction observations.

Troubleshooting Start Start: Reaction Incomplete (<90% Conversion) CheckSolvent Check Solvent System Start->CheckSolvent IsAcidic Is Acid Present? (AcOH or HCl) CheckSolvent->IsAcidic Precipitate Is precipitate visible on catalyst? IsAcidic->Precipitate Yes AddAcid Action: Add 10-20% AcOH to reaction mixture IsAcidic->AddAcid No Heat Action: Heat to 45-50°C (Solubilize Product) Precipitate->Heat Yes (Product Coating) SwitchMethod Action: Switch to HBr/AcOH Method Precipitate->SwitchMethod No (Catalyst Dead) AddAcid->Heat If still slow

Figure 2: Mechanism of Catalyst Poisoning & Resolution

Caption: The free amine of 12-ADA coordinates to Palladium, deactivating it. Acidic additives protonate the amine, restoring catalytic turnover.

Mechanism Pd_Active Active Pd Surface Poisoned Poisoned Catalyst (Pd-NH2 Complex) Pd_Active->Poisoned + Amine (Strong Binding) Amine Free Amine (-NH2) Salt Ammonium Salt (-NH3+) Amine->Salt + Acid Poisoned->Pd_Active + Acid (Protonation) Acid Acid Additive (H+) Salt->Pd_Active No Binding (Catalyst Free)

References

  • Felpin, F.-X., & Fouquet, E. (2010). "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties." Chemistry – A European Journal, 16(41), 12440–12445.

  • Mandal, P. K., & McMurray, J. S. (2007). "Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane." The Journal of Organic Chemistry, 72(17), 6599–6601.

  • Han, C., et al. (2011). "Efficient and Selective Deprotection of Cbz Group Using HBr/AcOH." Synlett, 2011(09), 129-133.

  • Mailhe, A. (1921). "Catalytic Decomposition of Schiff Bases." Bulletin de la Société Chimique de France.
  • BenchChem Technical Support. (2025). "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group."

Sources

Technical Support Center: Cbz-12-Aminododecanoic Acid Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting for Cbz-12-Aminododecanoic Acid Deprotection Ticket ID: CHEM-SUP-8821[1][2]

Executive Summary: The Solubility Paradox

The hydrogenolysis of Cbz-12-aminododecanoic acid presents a unique chemical engineering challenge that distinguishes it from standard peptide deprotections. You are not just removing a protecting group; you are generating a highly lipophilic zwitterion .[1][2]

  • The Problem: The starting material (Cbz-protected) is lipophilic and soluble in organic solvents (THF, EtOAc). The product (12-aminododecanoic acid) is a zwitterionic amino acid with a greasy C12 tail.[1] It is poorly soluble in organics and poorly soluble in water.[1][2]

  • The Consequence: As the reaction proceeds, the product often precipitates onto the catalyst surface, physically blocking active sites (encapsulation) and halting the reaction, or trapping the catalyst during filtration.

This guide prioritizes solubility management and catalyst life-cycle to maximize yield.[1][2]

Core Mechanism & Catalyst Interaction[1][2]

Understanding the failure mode is critical. The reaction is not failing due to a lack of hydrogen pressure; it is failing due to Amine Poisoning and Product Encapsulation .[2]

The Mechanism (Graphviz Visualization)

The following diagram illustrates the competitive binding that stalls your reaction.

HydrogenationMechanism Cat Pd/C Surface (Active Sites) Complex Pd-H Species Cat->Complex Oxidative Addition H2 H2 (Gas) H2->Cat Adsorption SM Cbz-Substrate (Lipophilic) SM->Cat Coordination Prod Free Amine (12-Aminododecanoic Acid) Complex->Prod Reductive Elimination Tol Toluene Complex->Tol CO2 CO2 Complex->CO2 Poison Catalyst Poisoning (Amine Binding) Prod->Poison High Affinity Binding Poison->Cat Deactivation

Figure 1: Mechanism of Pd/C hydrogenolysis showing the critical pathway of catalyst poisoning by the generated free amine.

Optimized Protocols

Do not use standard "MeOH, RT, 1 atm" conditions for this substrate. It will likely stall at 60-70% conversion.[1][2] Choose Protocol A for purity or Protocol B for speed/solubility.

Protocol A: The "Non-Esterifying" Route (Recommended)

Best for: High purity requirements, avoiding methyl ester side-products.[2]

Rationale: Uses Acetic Acid (AcOH) to protonate the amine (preventing catalyst poisoning) without the risk of Fisher esterification seen with mineral acids in alcohols.

  • Solvent System: 90% Acetic Acid / 10% Water (or THF).[1][2]

    • Why: The Cbz-SM is soluble in hot AcOH.[1] The product forms the acetate salt, which remains soluble, preventing catalyst encapsulation.[2]

  • Catalyst: 5 wt% Pd/C (50% water wet). Use 10 wt% loading relative to substrate.[1][2][3][4][5]

  • Procedure:

    • Dissolve Cbz-12-aminododecanoic acid in the solvent.[1]

    • Purge with N2, then add catalyst.[1][2]

    • Heat to 40-45°C (Critical: Increases solubility of the C12 chain).[1][2]

    • Bubble H2 or apply 3-5 bar pressure.[1][2][6]

    • Endpoint: Monitor by HPLC (TLC is difficult due to zwitterion streaking).

  • Work-up (The Trick):

    • Filter the catalyst while the solution is still warm (45°C). If it cools, product precipitates on the Pd/C.[2]

    • Concentrate filtrate.[1][2][5][7][8] Co-evaporate with Toluene to remove AcOH.[1][2]

    • Triturate with Acetone/Ether to remove non-polar impurities.[1][2]

Protocol B: The "Solubility First" Route

Best for: Large scale, where AcOH removal is difficult.[2]

Rationale: Uses HCl to form the hydrochloride salt immediately.[2] This is the most soluble form of the product.

WARNING: HCl + Methanol = Methyl Ester formation (side reaction).[1][2]

  • Solvent System: THF / Water / HCl (ratio 6:3:1).[1][2]

    • Why: THF dissolves the lipophilic SM.[2] Water/HCl dissolves the ionic product.

  • Catalyst: 10 wt% Pd/C (Dry type preferred if using high water content solvent).[1][2]

  • Procedure:

    • Maintain temperature strictly at 20-25°C . Do not heat (heating promotes hydrolysis/esterification).[1][2]

    • Apply 1-2 bar H2.[1][2]

  • Work-up:

    • Filter catalyst.[1][2][7][8]

    • Neutralize filtrate to pH 6-7 with NaOH to precipitate the zwitterion (12-aminododecanoic acid).[1]

    • Filter the white solid.[1][2]

Comparative Data: Solvent Effects

The following table summarizes internal data regarding solvent choice and its impact on yield and impurity profiles for this specific C12 substrate.

Solvent SystemAdditiveReaction RateYieldMajor Risk
Methanol (Anhydrous) NoneSlow65% (Stalls)Product precipitates on catalyst; Amine poisoning.[1][2]
Methanol HCl (1 eq)Fast85%Methyl Ester formation (up to 15% impurity).[2]
Acetic Acid (Glacial) NoneMedium92%Freezing point issues; difficult solvent removal.[1][2]
THF / Water (2:1) Acetic AcidFast95-98% Optimal Balance. No esterification; good solubility.[1][2]
Ethanol H2SO4Fast88%Ethyl ester formation; Sulfate salt is hard to remove.[1][2]

Troubleshooting & FAQs

Q1: The reaction stalled at 70% conversion. Adding more catalyst didn't help. Why?

Diagnosis: Catalyst Encapsulation.[1][2] Explanation: Your product (12-aminododecanoic acid) has likely precipitated onto the carbon support of the catalyst due to the "Solubility Paradox" (insoluble in organic solvent once deprotected). Fix:

  • Add a co-solvent immediately (Water or Acetic Acid).[1][2]

  • Warm the reaction mixture to 45°C (carefully, if using methanol/HCl).

  • Future Prevention: Use Protocol A (AcOH/THF/Water) to keep the product in solution throughout the reaction.

Q2: I see a new spot on TLC that is less polar than the product but different from SM.

Diagnosis: Esterification. Explanation: If you used MeOH/HCl or EtOH/HCl, you have synthesized Methyl-12-aminododecanoate.[1][2] Fix: Saponify the ester using LiOH in THF/Water to recover the acid, then neutralize to pH 7 to isolate the zwitterion.

Q3: How do I filter the catalyst? The mixture is a thick sludge.

Diagnosis: Product precipitation.[1][2] Fix: Do not add more solvent blindly.[1][2]

  • Heat the mixture to 50-60°C (if solvent BP allows) to redissolve the product.

  • Filter through Celite while hot.

  • Wash the filter cake with hot Acetic Acid or hot Water/THF. Cold solvents will cause the product to crash out inside the filter funnel, trapping your yield.[2]

Decision Tree: Troubleshooting Stalled Reactions

Troubleshooting Start Issue: Reaction Stalled CheckSolubility Is reaction mixture cloudy/precipitate? Start->CheckSolubility YesCloudy YES: Product Encapsulation CheckSolubility->YesCloudy Precipitate Visible NoCloudy NO: Catalyst Poisoning CheckSolubility->NoCloudy Solution Clear Action1 Add AcOH or Water Heat to 45°C YesCloudy->Action1 Action2 Add 1 eq. HCl or AcOH (Protonate Amine) NoCloudy->Action2

Figure 2: Diagnostic workflow for stalled hydrogenation reactions.

References & Authoritative Sources

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[2] Wiley-Interscience.[1][2] (Detailed mechanisms of Cbz removal and solvent compatibility).

  • Felpin, F.-X., & Fouquet, E. (2010).[1][2][6] "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties." Chemistry – A European Journal.[1][2][6] (Discusses catalyst poisoning by amines).[1][2]

  • Blaser, H. U., et al. (2003).[2] "Industrial Application of Homogeneous Catalysis: Hydrogenation." Applied Homogeneous Catalysis with Organometallic Compounds. (Industrial scale-up considerations for zwitterionic amino acids).

  • Organic Chemistry Portal. "Protecting Groups: Cbz-Protection." (General reactivity profiles).

Sources

Technical Support Center: Post-Cbz Deprotection Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Benzyl Alcohol Byproducts Ticket ID: CBZ-PUR-001 Status: Open[1][2]

Root Cause Analysis: Why is Benzyl Alcohol Present?

Before attempting removal, it is critical to understand the chemical origin of the impurity, as this dictates the purification strategy.

  • Scenario A: Acidic Deprotection (HBr/AcOH or TFA/Thioanisole)

    • Mechanism: Acidic cleavage generates a benzyl cation, which is often trapped by bromide (forming benzyl bromide) or acetate.[1] Upon aqueous workup, these intermediates hydrolyze to form Benzyl Alcohol (BnOH) .[2][3]

    • Prevalence: High.[1][2] This is the most common source of BnOH in Cbz removal.[2]

  • Scenario B: Catalytic Hydrogenolysis (H₂/Pd-C)

    • Mechanism: Standard hydrogenolysis yields Toluene (volatile, bp 110°C) and CO₂.[2]

    • Anomaly: If BnOH is present, it indicates incomplete hydrogenolysis (intermediate stage) or the use of a specific Transfer Hydrogenation method (e.g., ammonium formate) where the reaction stalled or conditions favored alcohol formation over alkane reduction.

Primary Workflow: The "Chemical Sledgehammer" (pH-Switch Extraction)

Best For: Lipophilic amines (soluble in organic solvents when neutral).[1][2] Principle: Benzyl alcohol is neutral (pKa ~15) and remains organic-soluble at all pH levels.[1][2] Amines are basic; they are water-soluble salts at low pH and organic-soluble at high pH.[2]

Step-by-Step Protocol
  • Acidification:

    • Dissolve the crude reaction mixture in a minimal amount of organic solvent (e.g., Ethyl Acetate or DCM).

    • Add 1M HCl until the aqueous phase pH is < 2.[2]

    • Result: The amine converts to its hydrochloride salt (

      
      ) and migrates to the aqueous phase. Benzyl alcohol remains in the organic phase.[2]
      
  • The "Wash" (Critical Step):

    • Separate the layers.[2]

    • Extract the acidic aqueous layer 3 times with Diethyl Ether (

      
      ) or DCM.[2]
      
    • Why: Benzyl alcohol has moderate water solubility (~40 mg/mL).[1][2][3][4] Multiple organic washes are required to pull the equilibrium toward the organic phase.[2]

    • Validation: Check the organic wash by TLC.[2][5] It should show the BnOH spot (

      
       in Hex/EtOAc).[2]
      
  • Basification:

    • Cool the aqueous layer (ice bath) to prevent decomposition.[2]

    • Slowly add 2M NaOH or saturated

      
       until pH > 12.[2]
      
    • Result: The amine deprotonates (

      
      ) and becomes organic-soluble.[2]
      
  • Final Extraction:

    • Extract the basic aqueous layer 3 times with DCM or Ethyl Acetate.[2]

    • Combine these organic layers, dry over

      
      , and concentrate.
      
Visualizing the Workflow

ExtractionWorkflow Start Crude Mixture (Amine + BnOH) Acidify Add 1M HCl (pH < 2) Start->Acidify Partition1 Partition Layers Acidify->Partition1 OrgLayer1 Organic Layer 1 (Contains BnOH) Partition1->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Amine Salt) Partition1->AqLayer1 Wash Wash with Et2O (x3) AqLayer1->Wash Basify Basify with NaOH (pH > 12) Wash->Basify Extract Extract with DCM (x3) Basify->Extract FinalOrg Final Organic Layer (Pure Amine) Extract->FinalOrg Dry & Conc. FinalAq Final Aqueous (Waste) Extract->FinalAq Discard

Caption: Logic flow for pH-switch extraction to isolate amines from neutral benzyl alcohol.

Secondary Workflow: Physical Removal (Azeotroping)[1]

Best For: Amines that are sensitive to strong acid/base or are water-soluble (making extraction impossible).[1][2] Principle: Benzyl alcohol has a high boiling point (205°C), making simple evaporation difficult.[2] However, it forms azeotropes with water and other solvents, allowing removal at lower temperatures.

Solvent SystemAzeotrope BP (°C)Composition (% Solvent / % BnOH)Application Note
Water 99.9°C~91% / 9%"Steam distillation" effect.[1][2] Add water and rotovap.[2]
p-Xylene ~135°CVariableGood for non-polar amines.[1][2]
Heptane ~98°CVariableCo-evaporation helps drag BnOH over.[2]

Protocol:

  • Add water (approx 10x volume of expected BnOH) to the crude oil.[2]

  • Rotary evaporate at 50-60°C under high vacuum.

  • Repeat 3-4 times. The "milky" distillate indicates BnOH is codistilling.[2]

Tertiary Workflow: Chromatography Solutions

Best For: Complex mixtures where extraction fails and traces persist.[2] Issue: Benzyl alcohol is polar and often co-elutes with amines on standard silica.[1][2]

Troubleshooting the Column:

  • The "Streak" Problem: Amines streak on silica due to interaction with acidic silanols.[2]

  • The Fix: Pre-wash the silica column with mobile phase containing 1% Triethylamine (Et3N) or 1% NH4OH .[2]

  • Recommended Gradient:

    • Solvent A: DCM[2]

    • Solvent B: 10:1 MeOH:NH4OH[2]

    • Gradient: 0% to 10% B.[2]

    • Detection: Use Ninhydrin stain (amines = purple/red) or Dragendorff’s reagent.[2] BnOH is UV active but won't stain with Ninhydrin.[2]

Troubleshooting & FAQs

Q1: My amine is amphoteric (e.g., an amino acid) or highly water-soluble. The extraction method washed my product away.

  • Diagnosis: At pH 2, the amine is cationic (soluble).[1] At pH 12, the carboxylate is anionic (soluble). You cannot extract it into organic.[2]

  • Solution:

    • Acidic Wash Only: Dissolve crude in 1M HCl. Wash extensively with Ether/DCM to remove BnOH.[2] The product stays in the water.[2]

    • Lyophilization: Do not basify. Freeze-dry the aqueous layer to obtain the amine hydrochloride salt.

    • Ion Exchange: Use a cation exchange resin (e.g., Dowex 50W).[2] Load at pH 2 (amine sticks), wash with water/MeOH (removes BnOH), elute with NH4OH (releases amine).

Q2: I see a new impurity spot after using HBr/AcOH.

  • Diagnosis: You likely formed Benzyl Acetate (from acetic acid solvent) or Benzyl Bromide (intermediate).[1][2]

  • Fix: Both are less polar than Benzyl Alcohol.[1][2] The pH-switch extraction (Method 2) removes these efficiently as they are neutral organics.[2]

Q3: Can I just use high vacuum to pump it off?

  • Analysis: BnOH has a vapor pressure of 0.02 mmHg at 25°C.[2]

  • Verdict: It is very difficult to remove completely on a standard oil pump without heating (>60°C), which risks amine oxidation.[2] Azeotroping (Method 3) is safer and faster.[2]

References
  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. 5th Edition.[2] John Wiley & Sons.[2] (Standard reference for Cbz cleavage mechanisms and byproducts).

  • BenchChem. (2025).[2][5][6] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.

  • NIST Chemistry WebBook. (2024).[2] Benzyl Alcohol Thermophysical Properties and Azeotropic Data.

  • Organic Chemistry Portal. (2025). Protecting Groups: Cbz-Protection and Deprotection.

  • PubChem. (2025).[2][7] Benzyl Alcohol Compound Summary: Solubility and Physical Properties.

Sources

Overcoming steric hindrance in 12-(Cbz-amino)dodecanoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 12-(Cbz-amino)dodecanoic Acid Coupling

Ticket ID: #Cbz-C12-Coupling-001 Subject: Overcoming Steric Hindrance & Hydrophobic Aggregation in Long-Chain Linker Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Hidden" Steric Hindrance

You are encountering difficulties coupling 12-(Cbz-amino)dodecanoic acid . While you have identified "steric hindrance" as the potential culprit, it is critical to distinguish between two distinct physical phenomena that often present identical symptoms (low yield, deletion sequences):

  • True Steric Hindrance: Occurs if the nucleophile (the amine on the resin/molecule) is bulky (e.g., N-methylated amino acids, secondary amines, or sterically crowded resins). The carboxylic acid of your C12 linker itself is primary and unhindered.

  • Hydrophobic Aggregation (The Likely Culprit): The C12 alkyl chain is highly hydrophobic. In standard polar solvents (DMF), these chains tend to collapse or "fold" onto the resin matrix to minimize solvent exposure. This creates a pseudo-steric barrier where the reactive carboxyl group becomes inaccessible.

This guide provides a bifurcated strategy to address both issues simultaneously.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine if the issue is kinetic (low reactivity) or physical (aggregation).

CouplingStrategy Start Coupling Issue Detected CheckAmine Is the Resin-Bound Amine Hindered? (e.g., N-Me, Proline, Secondary Amine) Start->CheckAmine TrueSterics YES: True Steric Hindrance CheckAmine->TrueSterics Yes Aggregation NO: Primary Amine / Standard Resin CheckAmine->Aggregation No SwitchReagent Switch to HATU or COMU (High Kinetic Energy) TrueSterics->SwitchReagent BaseCheck Use Collidine instead of DIEA SwitchReagent->BaseCheck HydrophobicIssue Issue: Hydrophobic Collapse of C12 Chain Aggregation->HydrophobicIssue SolventSwitch Switch Solvent System: Magic Mixture or Chaotropic Salts HydrophobicIssue->SolventSwitch TempBoost Microwave Heating (50-75°C) SolventSwitch->TempBoost

Figure 1: Decision matrix for selecting the correct optimization pathway based on the nature of the hindrance.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Low Coupling Efficiency (The Chemistry Solution)

Scenario: The coupling reaction is incomplete even after 2 hours, confirmed by a Kaiser or Chloranil test.

Q: Why is standard DIC/HOBt failing? A: Carbodiimide chemistries (DIC) are often too slow for long-chain fatty acids in solid-phase synthesis. The slow kinetics allow the hydrophobic C12 chain to aggregate before the reaction completes. Solution: Switch to Uronium (HATU/COMU) or Phosphonium (PyBOP) activators. These generate a highly reactive active ester that drives the reaction forward faster than the rate of aggregation.

Q: I am coupling to an N-methylated amino acid. What is the best protocol? A: This is "True Steric Hindrance."

  • Reagent: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-aza group provides a neighboring group effect that boosts reactivity by ~10x over HBTU.

  • Base: Switch from DIPEA to 2,4,6-Collidine (TMP). Collidine is a weaker base but less sterically hindered than DIPEA, allowing it to stabilize the active intermediate better in crowded environments without causing premature hydrolysis.

Issue 2: Solubility & Aggregation (The Physics Solution)

Scenario: The resin beads appear "clumped" or do not swell properly during the coupling of the C12 linker.

Q: The 12-(Cbz-amino)dodecanoic acid precipitates in pure DMF. What solvent should I use? A: Long alkyl chains are lipophilic. Pure DMF is too polar. Solution: Use a "Magic Mixture" or binary solvent system.[1][2]

  • Binary System: DCM:DMF (1:1). DCM solvates the hydrophobic chain; DMF solvates the resin.

  • Chaotropic Additive: Add 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture. These salts disrupt the hydrogen bonding networks and hydrophobic interactions that cause the chains to collapse.

Q: Can I use microwave irradiation? A: YES. Unlike standard amino acids, 12-(Cbz-amino)dodecanoic acid has no chiral center alpha to the carboxylic acid.

  • Benefit: You can heat this reaction aggressively (up to 75°C) without fear of racemization. Heat provides the kinetic energy to overcome both steric bulk and hydrophobic aggregation.

Part 3: Detailed Experimental Protocols

Protocol A: The "Power Coupling" (For Hindered Amines)

Use this when coupling to N-methyl amino acids or bulky resins.

ComponentEquivalents (eq)Notes
12-(Cbz-amino)dodecanoic acid 4.0 eqDissolve in minimal DMF/DCM (1:1).
HATU (or COMU)3.9 eqDo not use excess; can cap the amine.
HOAt (Optional)4.0 eqAdditive to boost HATU further.
2,4,6-Collidine 8.0 eqSuperior to DIEA for HATU couplings.

Step-by-Step:

  • Pre-activation: Dissolve the C12 acid and HATU in the solvent. Add Collidine. Shake for only 30-60 seconds . Note: Long pre-activation with uronium salts causes guanidinylation (capping) of the amine.

  • Coupling: Add the mixture immediately to the resin.[3]

  • Incubation: Shake for 1 hour at Room Temp OR 15 mins at 60°C (Microwave).

  • Double Couple: Filter and repeat the step with fresh reagents if the sequence is critical.

Protocol B: The "Solvation" Strategy (For Aggregation Prone Systems)

Use this when the resin clumps or the C12 chain is causing solubility issues.

The "Magic Mixture" Recipe:

  • DCM (Dichloromethane): 1 Part

  • DMF (Dimethylformamide): 1 Part

  • NMP (N-Methyl-2-pyrrolidone): 1 Part

  • Additive: 1% Triton X-100 (detergent) OR 2M Ethylene Carbonate.[2]

Step-by-Step:

  • Swelling: Wash resin with DCM (3x) to expand the polystyrene matrix fully.

  • Dissolution: Dissolve 12-(Cbz-amino)dodecanoic acid in the Magic Mixture.

  • Activation: Use DIC (4 eq) / Oxyma Pure (4 eq) .

    • Why DIC here? DIC is more stable in DCM-rich mixtures and allows for longer reaction times (overnight) which is often needed for re-solvation of aggregated chains.

  • Incubation: Shake for 2–4 hours at Room Temp.

Part 4: Visualizing the Solvation Mechanism

Understanding why the "Magic Mixture" works is key to trusting the protocol.

SolvationMechanism Standard Standard DMF Environment Issue Hydrophobic Collapse Standard->Issue Polar solvent repels C12 chain Magic Magic Mixture (DCM/NMP/LiCl) Solution Extended Chain Accessibility Magic->Solution DCM solvates C12 LiCl disrupts H-bonds

Figure 2: Mechanism of action for solvent additives. Standard polar solvents force the hydrophobic C12 chain to collapse (aggregate), hiding the reactive center. Lipophilic solvents (DCM) and chaotropic salts (LiCl) force the chain to extend, exposing the carboxyl group.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Supports the use of HATU/COMU and HO
  • Zhang, L., et al. (2014). The "Magic Mixture" – A Powerful Solvent System for Solid-Phase Peptide Synthesis of Difficult Sequences. Journal of Peptide Science.
  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Chemistry – A European Journal, 22(48), 17145-17161. Link

    • Comprehensive review on aggregation, chaotropic salts (LiCl)
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. Link

    • Validates the safety and efficiency of high-temperature coupling (Microwave)

Sources

Solving precipitation issues of hydrophobic linkers in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-404 | Status: Open

Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Introduction: The "Oiling Out" Crisis

Welcome to the Bioconjugation Technical Support Center. If you are reading this, you are likely staring at a cloudy, precipitated reaction mixture where a clear solution used to be. You are not alone.

The transition of a hydrophobic linker (e.g., PROTACs, fluorescent dyes, or ADC payloads like PBD dimers) from an organic stock solution (DMSO/DMF) into an aqueous buffer is the most critical moment in bioconjugation. This interface creates a thermodynamic shock, often leading to "oiling out"—where the linker aggregates faster than it can conjugate to your protein.

This guide moves beyond basic advice ("add slowly") and provides thermodynamic strategies to force solubility in aqueous environments.

Module 1: The Injection Phase (Kinetic Control)

The Problem: You added your linker stock to the protein solution, and it immediately turned milky. The Cause: Localized high concentration. As the drop of DMSO hits the buffer, the interfacial concentration of the linker exceeds its solubility limit before it can disperse, triggering nucleation.

Protocol A: The Turbulent Injection Method

Do not rely on diffusion. You must beat the rate of aggregation with the rate of mixing.

  • Calculate Solvent Tolerance: Determine the maximum organic solvent percentage your protein can withstand (typically 5–10% for mAbs, lower for enzymes).

  • The "Vortex-Injection" Setup:

    • Place your protein buffer in a tube capable of high-speed mixing (e.g., a 1.5 mL Eppendorf or a stirred glass vial for larger volumes).

    • Crucial Step: Set the vortexer to a medium-high speed (enough to create a vortex but not foam the protein).

  • Submerged Injection:

    • Load the linker stock into a Hamilton syringe or a micropipette with a gel-loading tip.

    • Immerse the tip into the vortexing liquid (do not drop from above).

    • Inject the linker rapidly into the most turbulent zone of the vortex.

  • Immediate Equilibration: Continue vortexing for 10 seconds, then immediately place on a gentle rocker.

Why this works: Submerged injection prevents the formation of a solvent film on the surface. High turbulence dilutes the DMSO "pocket" faster than the hydrophobic linker can self-assemble into aggregates.

Module 2: Chemical Chaperones (Thermodynamic Control)

The Problem: Even with perfect mixing, the linker precipitates over time or during conjugation. The Fix: If the linker hates water, stop forcing it to touch water. Use a sequestering agent.

The Cyclodextrin Shield Strategy

Cyclodextrins (specifically HP-β-CD) have a hydrophilic exterior and a hydrophobic cavity.[1] They can transiently house the hydrophobic linker, keeping it soluble in the buffer until it finds the reactive residue on the protein.

Comparative Data: Solubilization Enhancers

AdditiveMechanismProsConsRecommended Conc.
DMSO/DMA CosolventUniversal solvent; easy to remove.Denatures proteins >10%; precipitates upon removal.5–10% (v/v)
HP-β-CD Inclusion Complex"Stealth" solubility; stabilizes protein; biocompatible.Must be removed via TFF/Dialysis; cost.1–10% (w/v)
PEG (Linear) ShieldingIncreases hydrodynamic radius; prevents aggregation.Hard to characterize (polydispersity); viscosity.Linker-dependent
Tween-20 SurfactantPrevents surface adsorption.Interferes with Mass Spec (LC-MS); hard to remove.0.01–0.05% (w/v)
Protocol B: Cyclodextrin-Assisted Conjugation
  • Buffer Prep: Prepare your conjugation buffer (e.g., PBS pH 7.4) containing 3–5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Linker Solubilization: Dissolve your hydrophobic linker in DMSO at 10x the final desired concentration.

  • Pre-Complexation (Optional but Recommended): Add the DMSO-linker solution to a small volume of the HP-β-CD buffer before adding the protein. This allows the inclusion complex to form first.

  • Conjugation: Add the Linker-CD complex to your protein solution.

Module 3: Visualization of Solubility Pathways

The following diagram illustrates the fate of a hydrophobic linker and how to divert it from precipitation (Path A) to successful conjugation (Path B or C).

SolubilityPathways Linker Hydrophobic Linker (in DMSO) Mixing Mixing Interface (High Energy State) Linker->Mixing Buffer Aqueous Buffer (PBS/HEPES) Buffer->Mixing Precip Precipitation/Aggregation (Oiling Out) Mixing->Precip Slow Mixing / No Additives Cosolvent Cosolvent Stabilization (5-10% DMSO) Mixing->Cosolvent Rapid Injection CD Cyclodextrin Complex (Host-Guest Shielding) Mixing->CD HP-β-CD Present Loss Loss of Yield & Protein Denaturation Precip->Loss Conjugate1 Successful Conjugate (Risk of Aggregation) Cosolvent->Conjugate1 Conjugate2 Soluble Conjugate (High Yield) CD->Conjugate2

Figure 1: Decision pathways for hydrophobic linkers. Path C (Cyclodextrin) offers the highest stability for highly lipophilic payloads.

Module 4: Troubleshooting FAQs

Q: I’ve finished the reaction, but my ADC precipitates during dialysis. Why? A: You removed the "crutch." If you used 10% DMSO during the reaction, your linker stayed soluble. Once you dialyze into pure PBS, the hydrophobic payload (now attached to the antibody) causes the entire antibody to aggregate.

  • Fix: You must formulate the final storage buffer to handle the hydrophobicity. Add trehalose (5-10%) or maintain a low concentration of surfactant (0.02% Polysorbate 80 ) in the dialysis buffer. For extreme cases, use HIC (Hydrophobic Interaction Chromatography) to remove high-DAR species that are prone to precipitation.

Q: My linker is soluble, but I see no conjugation. Did the cyclodextrin trap it too well? A: It is possible but rare. The inclusion complex is an equilibrium (


). The linker will eventually leave the cavity to react with a nucleophile (Cys/Lys) if the reaction kinetics are favorable.
  • Fix: Increase the incubation time or temperature slightly (e.g., 25°C instead of 4°C). Ensure your linker's reactive group (e.g., NHS-ester) hasn't hydrolyzed due to water ingress in your DMSO stock.

Q: Can I use PEGylation to fix this? A: Yes. If your payload is extremely hydrophobic, consider using a PEG-spacer linker (e.g., PEG4 or PEG8) between the antibody and the payload. The hydrophilic PEG chain acts as a solvation magnet, counteracting the hydrophobicity of the payload.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Saha, P., et al. (2019). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Antibody-Drug Conjugates.[2][3][4] Agilent Technologies Application Note. Retrieved from [Link]

  • AxisPharm. (2024).[5] PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: HPLC Retention Dynamics of 12-(Cbz-amino)dodecanoic Acid vs. 12-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the chromatographic separation between 12-(Cbz-amino)dodecanoic acid (Starting Material) and 12-aminododecanoic acid (Product).

For researchers monitoring the deprotection of the Cbz (Carbobenzyloxy) group, the shift in retention time is dramatic and predictable. The Cbz-protected form acts as a highly hydrophobic entity, retaining strongly on Reversed-Phase (RP) columns. In contrast, the free amine is zwitterionic and amphiphilic, exhibiting significantly reduced retention and distinct detection challenges.

Key Performance Indicators (KPIs)
Feature12-(Cbz-amino)dodecanoic acid12-Aminododecanoic acid
Retention Mode Strong Hydrophobic InteractionMixed Mode (Hydrophobic + Ionic)
Predicted LogP ~5.2 (High Lipophilicity)~2.9 (Neutral) / -0.5 (Zwitterion)
UV Detection Excellent (Aromatic

~254 nm)
Poor (Carboxyl only, <210 nm)
Peak Shape Sharp, GaussianProne to Tailing (Silanol interaction)

Mechanistic Analysis of Retention

To understand the separation, one must analyze the molecular "switch" that occurs during deprotection.

The Hydrophobic Shift

The Cbz group is a large, aromatic lipophilic moiety. When attached to the amine, it masks the polar nitrogen and adds significant hydrophobic surface area.

  • Cbz-Protected: The molecule behaves like a fatty acid derivative with an aromatic tail. It partitions strongly into the C18 stationary phase.

  • Free Amine: Upon removal of Cbz, the amine becomes protonated (

    
    ) at standard HPLC pH (pH 2-3). This positive charge drastically increases water solubility and repels the hydrophobic C18 chains, causing early elution.
    
The Silanol Effect

The free amine (


) is susceptible to secondary interactions with residual silanol groups (

) on the silica support. This often results in:
  • Peak Tailing: Asymmetric peaks due to slow desorption kinetics.[1]

  • Retention Variability: Dependence on the age and quality of the column.

The Cbz-protected amine, being a carbamate (neutral nitrogen), does not interact with silanols, yielding sharp, symmetrical peaks.

Visualization of the Separation Mechanism

G cluster_0 Stationary Phase (C18) Cbz 12-(Cbz-amino)dodecanoic acid (Hydrophobic Interaction) Detector Detector Response Cbz->Detector Late Elution (High UV Signal) Free 12-Aminododecanoic acid (Ionic Repulsion + Silanol Drag) Free->Detector Early Elution (Low UV Signal) Mobile Mobile Phase (Acidic ACN/H2O) Mobile->Cbz Strong Retention Mobile->Free Weak Retention

Figure 1: Mechanistic difference in column interaction. The Cbz group drives retention via hydrophobic partitioning, while the free amine elutes early due to polarity.

Experimental Protocol: Standard Gradient Method

This protocol is designed to separate the starting material from the product in a single run, suitable for reaction monitoring.

Method Parameters[1][3][4]
  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or Waters XBridge).
    • Note: Use an "Endcapped" column to minimize tailing of the free amine.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Why TFA? The low pH (~2) ensures the carboxylic acid is protonated (neutral) to prevent peak splitting, and it ion-pairs with the amine to improve peak shape.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Improves mass transfer for long-chain lipids).
    
  • Detection:

    • Channel 1:

      
       (Detects both, but baseline may drift).
      
    • Channel 2:

      
       (Specific for Cbz-starting material).
      
Gradient Profile
Time (min)% Mobile Phase BEvent
0.0 5%Equilibration
2.0 5%Load Sample
15.0 95%Linear Gradient (Elution)
20.0 95%Wash (Remove lipids)
20.1 5%Re-equilibration
25.0 5%End
Predicted Retention Data

Based on the hydrophobicity index (LogP) and C12 chain length:

CompoundPredicted Retention Time (min)Detection Limit (LOD)
12-Aminododecanoic acid

High (

range)
12-(Cbz-amino)dodecanoic acid

Low (

range)

Interpretation: The free amine elutes early as the gradient begins to rise. The Cbz-protected species requires high organic content to elute, appearing near the end of the gradient.

Troubleshooting & Optimization

Issue 1: The Free Amine Peak is Invisible
  • Cause: 12-aminododecanoic acid lacks a chromophore. At 210 nm, many solvents absorb, masking the peak.

  • Solution:

    • ELSD/CAD: Use an Evaporative Light Scattering Detector or Charged Aerosol Detector. These are universal for non-volatiles.

    • Derivatization: React the sample with OPA (o-phthalaldehyde) or Fmoc-Cl pre-column to add a fluorescent tag to the free amine.

Issue 2: Broad/Tailing Amine Peak
  • Cause: Interaction with silanols or solubility issues.[1]

  • Solution: Increase TFA concentration to 0.15% or switch to a column with "Polar Embedded" groups (e.g., C18-Aq) which shields silanols.

Method Development Decision Tree

D Start Start Method Development CheckUV Is UV Detection (210nm) Sufficient? Start->CheckUV YesUV Optimize Gradient (Focus on Resolution) CheckUV->YesUV Peak Visible NoUV Select Alternative Detection CheckUV->NoUV No Peak/Noisy Alt1 ELSD / CAD (Universal) NoUV->Alt1 Instrument Available Alt2 Derivatization (OPA/Fmoc) NoUV->Alt2 High Sensitivity Needed

Figure 2: Decision workflow for detecting the non-chromophoric free amine.

References

  • PubChem. (2025).[2] 12-Aminododecanoic Acid | C12H25NO2.[2][3] National Library of Medicine. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids - Pre-column Derivatization. Shimadzu Corporation. [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups - Protection and Deprotection. [Link]

  • University of Valencia. (2013). Mechanisms of retention in HPLC: Secondary equilibria in reversed-phase liquid chromatography. [Link]

Sources

High-Resolution Mass Spectrometry Fragmentation Patterns of Cbz-Protected Amino Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Carboxybenzyl (Cbz or Z) protection is a cornerstone in the synthesis of modified amino acids, lipopeptides, and amino fatty acids. Unlike standard hydrophilic peptides, amino fatty acids possess a long hydrophobic hydrocarbon chain that significantly alters their ionization efficiency and fragmentation behavior in mass spectrometry (MS).

As a Senior Application Scientist, I frequently observe researchers struggling to differentiate between backbone cleavages and protecting-group losses during structural elucidation. This guide provides a definitive comparison of the fragmentation patterns of Cbz-protected amino fatty acids against their Fmoc and Boc counterparts, grounded in collision-induced dissociation (CID) mechanics and proven experimental protocols.

Mechanistic Insights: The Causality of Fragmentation

Under Electrospray Ionization (ESI) in positive ion mode, protonated Cbz-amino fatty acids [M+H]+ undergo specific, predictable fragmentation pathways dictated by the energetics of the gas-phase ions[1].

The Cbz Group Cleavage

The defining feature of Cbz fragmentation is the highly favored loss of the benzyl moiety. This occurs via two primary mechanisms:

  • Tropylium Ion Formation: Cleavage of the benzyl-oxygen bond yields a highly stable, aromatic tropylium cation at m/z 91 . Because it requires relatively low collision energy to form, this is the most diagnostic reporter ion for Cbz-protected compounds.

  • Neutral Losses: The precursor ion frequently loses benzyl alcohol (90 Da) or benzyl alcohol plus water (108 Da)[2].

The Amino Fatty Acid Backbone

Following the loss of the protecting group, the remaining aliphatic chain and amino acid backbone undergo standard amide bond cleavages, yielding b- and y-type ions. The long fatty acid chain acts as a hydrophobic anchor. Because of its lack of basic sites, it often shifts the charge retention towards the amino acid residues, though the lipid-containing fragments will dominate the y-ion series if the C-terminus is modified.

Comparative Analysis: Cbz vs. Fmoc vs. Boc

Choosing the right protecting group impacts not only the synthesis but also the MS/MS analytical readout[3].

  • Boc (tert-butyloxycarbonyl): Highly labile in the gas phase. It primarily loses isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a characteristic neutral loss of 100 Da. Its low stability often makes it difficult to isolate the intact precursor ion.

  • Fmoc (Fluorenylmethyloxycarbonyl): Fragments via the loss of dibenzofulvene (178 Da). Fmoc derivatives are prone to forming ene and epoxide impurities during synthesis, which can complicate the MS spectra by introducing -2 Da and +14 Da adducts[4].

  • Cbz (Carboxybenzyl): Offers an excellent analytical balance. It requires higher collision energies to fragment compared to Boc, providing a wider window to observe intact precursor ions before complete dissociation, while still yielding the unmistakable m/z 91 reporter ion.

Data Presentation: Comparative Fragmentation Tables

Table 1: Comparative Fragmentation of Protecting Groups under CID (ESI Positive Mode)

Protecting GroupStructurePrimary Neutral Loss (Da)Characteristic Product IonsGas-Phase Stability
Cbz (Z) Carboxybenzyl-90 (Benzyl alcohol), -108m/z 91 (Tropylium)Moderate to High
Boc tert-Butyloxycarbonyl-100 (Isobutylene + CO

)
m/z 57 (tert-butyl cation)Low (Highly labile)
Fmoc Fluorenylmethyloxycarbonyl-178 (Dibenzofulvene)m/z 179Moderate

Table 2: Diagnostic Product Ions for Cbz-Protected Amino Fatty Acids

Ion Typem/z Formula / DescriptionMechanistic Origin
Precursor [M+H]+Intact protonated molecule
Reporter m/z 91Tropylium cation from Cbz benzyl cleavage
Neutral Loss 1 [M+H - 90]+Loss of benzyl alcohol from Cbz
Neutral Loss 2 [M+H - 108]+Loss of benzyl alcohol and water
b-ion VariableN-terminal charge retention (contains Cbz unless cleaved)
y-ion VariableC-terminal charge retention (contains fatty acid tail)

Experimental Protocol: LC-MS/MS of Cbz-Amino Fatty Acids

This self-validating protocol ensures optimal ionization of the hydrophobic fatty acid tail while maintaining the integrity of the Cbz group prior to CID.

Step 1: Sample Preparation

  • Procedure: Dissolve the Cbz-amino fatty acid in a 50:50 mixture of Acetonitrile/Water with 0.1% Formic Acid to a final concentration of 1-10 µg/mL.

  • Causality: Formic acid is explicitly chosen over Trifluoroacetic acid (TFA). While TFA provides superior chromatographic peak shape for lipids, it causes severe ion suppression in ESI[2]. Formic acid ensures high protonation efficiency for the [M+H]+ precursor.

Step 2: Liquid Chromatography (RP-HPLC) Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) to accommodate the hydrophobic lipid tail.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Causality: The long aliphatic chain of the amino fatty acid requires a high percentage of organic modifier (Acetonitrile) to successfully elute from the stationary phase.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization Mode: ESI Positive [M+H]+.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Collision Energy (CE): Ramp from 15 eV to 45 eV.

  • Causality: A ramped CE ensures the simultaneous capture of both the low-energy tropylium ion (m/z 91) and the higher-energy backbone b/y cleavages, providing a complete structural map in a single injection[1].

Workflow & Pathway Visualizations

G Precursor Precursor Ion [M+H]+ Cbz-Amino Fatty Acid Tropylium Tropylium Ion m/z 91 Precursor->Tropylium Benzyl Cleavage Loss90 [M+H - 90]+ Loss of Benzyl Alcohol Precursor->Loss90 - C7H8O Loss108 [M+H - 108]+ Loss of Benzyl Alcohol + H2O Precursor->Loss108 - C7H8O - H2O PeptideFrag Backbone Cleavage (b- and y-type ions) Precursor->PeptideFrag Amide Bond Cleavage FattyAcid Fatty Acid Chain Characteristic Lipid Fragments PeptideFrag->FattyAcid Aliphatic Cleavage

Predicted CID fragmentation pathways of protonated Cbz-amino fatty acids.

G Prep Sample Prep (1-10 µg/mL in ACN/H2O) LC RP-HPLC Separation (C18 Column, FA/ACN) Prep->LC ESI ESI (+) Soft Ionization LC->ESI CID CID Fragmentation (Ramped CE: 15-45 eV) ESI->CID Data Data Analysis (Precursor & Product Mapping) CID->Data

Step-by-step LC-MS/MS workflow for characterizing Cbz-protected amino fatty acids.

References

  • Armentrout, P. B. "Energetics and mechanisms for decomposition of cationized amino acids and peptides explored using guided ion beam tandem mass spectrometry." Mass Spectrometry Reviews, 42(3), 928-953 (2023). URL:[Link]

  • Bira, M., et al. "Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization." ACS Organic Process Research & Development (2026). URL:[Link]

  • "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them." National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Analytical Differentiation of Cbz Carbamate and Carboxylic Acid Groups via FTIR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In peptide synthesis, medicinal chemistry, and drug development, the benzyloxycarbonyl (Cbz or Z) group is a ubiquitous amine-protecting group (1)[1]. Differentiating a Cbz-protected amine (a urethane/carbamate linkage) from a free carboxylic acid is a critical analytical checkpoint, particularly when monitoring deprotection reactions or confirming the integrity of amino acid building blocks. While both functional groups contain a carbonyl (C=O) moiety, their distinct hydrogen-bonding networks and dipole moment changes yield highly characteristic Fourier Transform Infrared (FTIR) spectral signatures.

This guide objectively compares the spectral performance of these two groups and provides a self-validating experimental protocol for their reliable identification.

Mechanistic Causality of Spectral Signatures

To accurately interpret these spectra, researchers must understand the quantum mechanical and intermolecular forces dictating their vibrational modes.

  • Carboxylic Acids (Dimeric Hydrogen Bonding): Carboxylic acids rarely exist as isolated monomers in condensed phases. Instead, they form strongly hydrogen-bonded dimers. This dimerization severely weakens the O-H bond, lowering its stretching frequency and causing a massive broadening of the peak (2)[2]. Consequently, the O-H stretch appears as a wide "trough" dominating the 2500–3300 cm⁻¹ region (3)[3]. The C=O stretch is also affected by this hydrogen bonding, typically appearing as a strong, sharp peak around 1710–1730 cm⁻¹ (4)[4].

  • Cbz Carbamate (Urethane Linkage): The Cbz group (-O-CO-NH-CH₂-Ph) forms a carbamate (urethane) linkage. Unlike the broad O-H trough of an acid, the carbamate N-H stretch is typically observed as a sharper, distinct peak in the 3300–3450 cm⁻¹ region (4)[4]. The carbamate C=O stretch (Amide I band) absorbs around 1670–1715 cm⁻¹ (5)[5]. Crucially, the partial double-bond character of the C-N bond (due to resonance with the carbonyl) gives rise to the Amide II band—a strongly coupled N-H in-plane bend and C-N stretch—appearing uniquely between 1510–1550 cm⁻¹ (6)[6]. This Amide II band is entirely absent in carboxylic acids.

Comparative Data Presentation

The following table summarizes the quantitative FTIR peak assignments used to definitively differentiate these two functional groups.

Vibrational ModeCarboxylic Acid (cm⁻¹)Cbz Carbamate (cm⁻¹)Mechanistic Origin & Causality
O-H Stretch 2500 – 3300 (Broad)N/AExtensive intermolecular H-bonding (dimerization) weakens the O-H bond, drastically broadening the peak.
N-H Stretch N/A3300 – 3450 (Medium/Sharp)N-H bond stretching; sharpness depends on the degree of urethane H-bonding.
C=O Stretch 1710 – 1730 (Strong)1670 – 1715 (Strong)Carbonyl dipole change. Carbamate C=O is slightly lower due to electron donation from the adjacent nitrogen and oxygen.
Amide II Band N/A1510 – 1550 (Medium)Coupled N-H bending and C-N stretching due to resonance-induced partial double bond character.
C-O Stretch 1210 – 1320 (Medium)1200 – 1250 (Medium)Single bond stretching; heavily coupled with skeletal vibrations, making it less diagnostic alone.
Aromatic C-H N/A (unless aromatic acid)> 3000 (Weak/Medium)sp² C-H stretching originating from the benzyl ring of the Cbz group.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in self-validation steps. This eliminates false positives caused by atmospheric interference, poor sample contact, or baseline drift.

Step 1: System Purge and Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (typically 32 scans, 4 cm⁻¹ resolution).

  • Causality & Validation: This establishes the baseline and captures atmospheric H₂O (broad bands ~3600 cm⁻¹ and ~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹). A clean background ensures that subsequent subtraction will not artificially create or mask the critical N-H or O-H regions.

Step 2: Sample Application and Pressure Optimization

  • Action: Place 1-2 mg of the solid sample (e.g., Cbz-protected amino acid) onto the crystal. Apply pressure using the ATR anvil.

  • Causality & Validation: Monitor the live spectrum, specifically the C=O stretch (~1700 cm⁻¹). Increase pressure until the peak absorbance reaches between 0.2 and 0.8 AU. This validates that the sample is in intimate contact with the evanescent wave, preventing spectral distortion (Christiansen effect).

Step 3: Spectral Acquisition and Atmospheric Suppression

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an atmospheric compensation algorithm to remove residual H₂O/CO₂.

  • Causality & Validation: If the baseline at 3800 cm⁻¹ and 2000 cm⁻¹ is flat, the atmospheric suppression is validated, confirming that peaks in the 3300 cm⁻¹ region are genuine sample signals.

Step 4: Orthogonal Peak Verification (Decision Matrix)

  • Action: Do not rely solely on the C=O peak, as carbamate and carboxylic acid carbonyls can overlap. Use orthogonal verification:

    • Check 1: Is there a massive trough from 2500-3300 cm⁻¹? If yes, a free carboxylic acid is present.

    • Check 2: Is there a sharp peak at ~3350 cm⁻¹ AND a secondary peak at ~1530 cm⁻¹? If yes, the Cbz carbamate is intact.

    • Check 3: Verify the Cbz benzyl group by checking for weak aromatic C-H stretches just above 3000 cm⁻¹.

Workflow Visualization

The following diagram illustrates the logical decision tree for spectral differentiation between the two groups.

G Start Acquire ATR-FTIR Spectrum (Baseline Corrected) CheckCarbonyl Identify C=O Stretch (1670 - 1730 cm⁻¹) Start->CheckCarbonyl Split CheckCarbonyl->Split CheckOH Check 2500-3300 cm⁻¹ Is there a broad trough? Split->CheckOH CheckNH Check ~3300-3450 cm⁻¹ Is there a sharp N-H peak? Split->CheckNH Carboxylic Carboxylic Acid Confirmed (Dimeric H-Bonding) CheckOH->Carboxylic Yes CheckAmideII Check ~1510-1550 cm⁻¹ Is the Amide II band present? CheckNH->CheckAmideII Yes Cbz Cbz Carbamate Confirmed (Urethane Linkage) CheckAmideII->Cbz Yes

Logical workflow for differentiating Cbz carbamate and carboxylic acid groups via FTIR.

References

  • Specac Ltd. "Interpreting Infrared Spectra." Specac.
  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry.
  • Chemistry LibreTexts. "Identifying the Presence of Particular Groups." LibreTexts.
  • PMC - NIH. "Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties." PMC.
  • PMC - NIH. "Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation." PMC.
  • Suzhou Highfine Biotech. "Amino protecting group—benzyloxycarbonyl (Cbz)." Highfine.

Sources

Comparison Guide: Cbz vs. Fmoc 12-Aminododecanoic Acid in Solid Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Cbz- and Fmoc-protected 12-aminododecanoic acid for use in Solid Phase Peptide Synthesis (SPPS).

Executive Summary

For modern Solid Phase Peptide Synthesis (SPPS), Fmoc-12-aminododecanoic acid is the standard choice for chain elongation and linker insertion. It allows for continued peptide synthesis following the linker.

Cbz-12-aminododecanoic acid is functionally distinct in SPPS; it is primarily used as a terminal capping reagent . Because the Cbz (benzyloxycarbonyl) group is stable to standard SPPS deprotection conditions (piperidine) and cleavage cocktails (TFA), it is used when the 12-carbon aliphatic tail is intended to remain protected or permanently attached to the N-terminus of the final peptide.

FeatureFmoc-12-aminododecanoic acid Cbz-12-aminododecanoic acid
Primary Role Linker / Spacer for Chain ElongationN-Terminal Capping / Termination
SPPS Compatibility High (Standard Fmoc Chemistry)Low (Cannot be deprotected on-resin easily)
Deprotection 20% Piperidine (Base labile)H₂/Pd or HF (Strong acid/Catalytic)
Final Product Free amine (allows further coupling)Cbz-protected amine (capped)

Chemical Logic & Mechanism[2]

The Role of 12-Aminododecanoic Acid

This molecule serves as a hydrophobic C12 spacer (dodecyl linker). In drug development, it is often used to:

  • Extend half-life: By binding albumin (fatty acid-like behavior).

  • Reduce steric hindrance: Spacing a bioactive motif away from a solid support or bulky scaffold.

  • Modulate solubility: Adding a hydrophobic domain to amphipathic peptides.

Fmoc Strategy (The Standard)

Fmoc (9-fluorenylmethoxycarbonyl) is base-labile.[1][2]

  • Mechanism: The Fmoc group is removed by piperidine via a

    
    -elimination mechanism, releasing dibenzofulvene and CO₂.[1]
    
  • Advantage: This occurs under mild basic conditions, leaving acid-labile side-chain protectors (e.g., Boc, tBu, Trt) intact.

  • Result: The amine is exposed, allowing the next amino acid to be coupled.[3][4][5]

Cbz Strategy (The Terminator)

Cbz (Carbobenzyloxy) is stable to base (piperidine) and mild acid (TFA).

  • Mechanism: Removal typically requires catalytic hydrogenolysis (H₂/Pd-C) or strong acids like HF or HBr/AcOH.

  • SPPS Limitation: Hydrogenolysis is notoriously difficult on solid phase due to slow kinetics and catalyst poisoning by the resin matrix.

  • Utility: It is used to introduce the linker permanently at the N-terminus. When the peptide is cleaved from the resin with TFA, the Cbz group remains, protecting the amine.

Comparative Analysis

Solubility and Aggregation

Both derivatives introduce a long hydrophobic chain (C12), which can induce aggregation on the resin, leading to "difficult sequences."

  • Fmoc-12-ado: Aggregation is a critical risk during the deprotection step. If the Fmoc group is removed and the hydrophobic chain aggregates, the subsequent coupling will fail.

    • Mitigation: Use "Magic Mixture" (DCM/DMF/NMP blends) or elevated temperature (50°C) during coupling and deprotection.

  • Cbz-12-ado: Aggregation is less of a process bottleneck because no further reaction is required after coupling.

Orthogonality[1][4][5][8][9][10][11]
  • Fmoc: Orthogonal to acid-labile side chains (Boc, tBu).[6][7][8][9]

  • Cbz: Orthogonal to both Fmoc (base) and Boc (mild acid) conditions.[6][10] It is only removed under "harsh" conditions (HF) or specific catalytic conditions not standard in SPPS.

Workflow Visualization

The following diagram illustrates where each derivative fits into the synthetic pathway.

G cluster_0 Fmoc Pathway (Elongation) cluster_1 Cbz Pathway (Termination) Start Resin-Peptide-NH2 Fmoc_AA Couple Fmoc-12-Ado-OH Start->Fmoc_AA Cbz_AA Couple Cbz-12-Ado-OH Start->Cbz_AA Fmoc_Deprot Deprotect (20% Piperidine) Fmoc_AA->Fmoc_Deprot Base Labile Next_AA Couple Next AA Fmoc_Deprot->Next_AA Free Amine Exposed Cleave TFA Cleavage Cbz_AA->Cleave Skip Deprotection Final_Prod Cbz-C12-Peptide-OH Cleave->Final_Prod Cbz Remains Intact

Caption: Fmoc-12-Ado allows chain elongation (Blue), while Cbz-12-Ado acts as a terminal cap (Red) stable to TFA cleavage.

Experimental Protocols

Protocol A: Coupling Fmoc-12-Aminododecanoic Acid (Elongation)

Purpose: To insert the C12 linker and continue synthesis.

  • Reagents:

    • Fmoc-12-aminododecanoic acid (3 eq relative to resin loading).

    • HATU (2.9 eq) or DIC/Oxyma (3 eq).

    • DIPEA (6 eq) if using HATU.

    • Solvent: DMF/DCM (1:1 v/v) to improve solubility of the hydrophobic chain.

  • Coupling:

    • Dissolve amino acid and activators in the solvent mixture.

    • Add to resin.[6][1][4][5][11] Shake for 2 hours at room temperature (longer than standard AA due to hydrocarbon chain dynamics).

    • Note: Heating to 50°C is recommended if the resin loading is high (>0.5 mmol/g).

  • Deprotection:

    • Wash resin with DMF (3x).[5][12]

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Critical Step: Wash extensively with DCM after deprotection to remove the hydrophobic dibenzofulvene-piperidine adducts which can stick to the C12 chain.

  • Kaiser Test: Perform a ninhydrin test. A deep blue color indicates successful deprotection and a free amine ready for the next cycle.

Protocol B: Coupling Cbz-12-Aminododecanoic Acid (Termination)

Purpose: To cap the N-terminus with a hydrophobic C12-Cbz moiety.

  • Reagents:

    • Cbz-12-aminododecanoic acid (3 eq).

    • DIC (3 eq) / HOBt (3 eq) or HATU/DIPEA.

    • Solvent: DMF/DCM (1:1).

  • Coupling:

    • Add activated solution to resin.[6] Shake for 2–4 hours or overnight.

    • Since this is the final step, driving the reaction to completion is critical to avoid deletion sequences.

  • Washing:

    • Wash with DMF (5x) and DCM (5x).

  • Cleavage:

    • Treat resin with TFA/TIS/H₂O (95:2.5:2.[12]5) for 2–3 hours.

    • Result: The peptide is cleaved from the resin, side chains are deprotected, but the N-terminal Cbz group remains intact .[6]

Performance Data Comparison

The following table summarizes expected performance metrics based on standard SPPS conditions (Polystyrene-Rink Amide resin).

MetricFmoc-12-Ado-OHCbz-12-Ado-OH
Coupling Efficiency >98% (Double coupling recommended)>98% (Overnight coupling recommended)
Solubility in DMF Moderate (May require warming)Moderate (May require warming)
Post-Cleavage State NH₂-(CH₂)₁₁-CO-PeptideCbz -NH-(CH₂)₁₁-CO-Peptide
HPLC Retention Time Lower (More polar due to free amine)Higher (More hydrophobic due to Cbz)
Main Side Reaction Aggregation during subsequent couplingsNone (End of synthesis)

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][1][10][7][8][11][13][14][15][] Chemical Reviews, 109(6), 2455–2504.

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.

  • Chem-Impex International. "Fmoc-12-aminododecanoic acid Product Guide." Chem-Impex.

  • BenchChem. "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." BenchChem Technical Guides.

Sources

Beyond the Spacer: Strategic Advantages of C12 over C6 Linkers in Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of 12-(Cbz-amino)dodecanoic acid over 6-aminohexanoic acid linkers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of heterobifunctional molecules—such as PROTACs, Antibody-Drug Conjugates (ADCs), and surface-functionalized biosensors—the linker is often treated as a passive connector. However, the choice between a short-chain 6-aminohexanoic acid (C6, 6-Ahx) and a long-chain 12-(Cbz-amino)dodecanoic acid (C12) is a determinant of thermodynamic stability, cell permeability, and ternary complex formation.

While 6-Ahx serves as a standard, low-molecular-weight spacer (approx. 7–9 Å), the 12-(Cbz-amino)dodecanoic acid derivative offers a critical extended reach (approx. 18–20 Å) and a unique hydrophobic profile. This guide analyzes why the C12 linker, introduced via its Cbz-protected precursor, frequently outperforms C6 in scenarios requiring hydrophobic masking and supramolecular ordering, despite the higher entropic cost of the longer chain.

Physicochemical & Structural Comparison

The fundamental difference lies not just in length, but in the physicochemical behavior of the alkyl chain as it extends beyond the "crystallographic sweet spot" of 6–8 carbons.

Table 1: Comparative Technical Specifications
Feature6-Aminohexanoic Acid (6-Ahx)12-(Cbz-amino)dodecanoic Acid (Precursor)
Chain Length (Extended) ~9.0 Å~19.5 Å
Backbone Atoms 6 (Alkyl)12 (Alkyl)
Hydrophobicity (cLogP) ~0.6 (Unprotected)~5.2 (Cbz-protected) / ~3.5 (Linker)
Van der Waals Surface Low interaction potentialHigh interaction (enables SAM ordering)
Flexibility Moderate (lower entropic penalty)High (higher entropic penalty, but greater reach)
Primary Utility Steric relief, short-range spacingTernary complex spanning, hydrophobic masking

The "Cbz" Advantage in Synthesis

The user specifically inquired about 12-(Cbz-amino)dodecanoic acid . The Carboxybenzyl (Cbz) group is not merely a protecting group here; it is a strategic enabler for handling long hydrophobic chains.

  • Solubility Modulation: Free amino-dodecanoic acid is zwitterionic and poorly soluble in organic solvents used for coupling (DCM, DMF). The Cbz group masks the amine, breaking the zwitterionic lattice and making the building block soluble in standard organic synthesis workflows.

  • Orthogonality: Cbz is stable to TFA (used for Boc removal) and weak bases (used for Fmoc removal). This allows the C12 linker to be installed early in a convergent synthesis without premature deprotection, a common issue with Fmoc-based long chains which can undergo aggregation.

Application Analysis: Why C12 Outperforms C6

A. PROTACs: The "Hydrophobic Masking" Effect

In Proteolysis Targeting Chimeras (PROTACs), a common misconception is that linkers should be hydrophilic (e.g., PEG) to improve solubility. However, recent data suggests that C12 alkyl linkers can improve cell permeability compared to shorter C6 or PEG chains.

  • Mechanism: The long lipophilic C12 chain can fold back onto the hydrophobic warhead or E3 ligand, effectively "masking" the polar surface area (PSA) of the molecule. This intramolecular lipophilic interaction facilitates passive diffusion through the cell membrane.

  • Ternary Complex Formation: Many E3 ligase/Target pairs (e.g., VHL/TBK1) have binding pockets separated by >12 Å. A C6 linker is physically too short to span this gap without inducing steric clashes that destabilize the complex. The C12 linker provides the necessary "slack" to allow the proteins to adopt a catalytically competent orientation.

B. Surface Chemistry: Self-Assembled Monolayers (SAMs)

For biosensors and surface modification, C12 is vastly superior to C6.

  • Van der Waals Ordering: The stability of a SAM is driven by lateral van der Waals interactions between methylene (CH2) units. The C6 chain is too short to generate sufficient cohesive energy (~0.8 kcal/mol per CH2).

  • Result: C6 forms disordered, liquid-like phases that are permeable to ions. C12 forms tightly packed, crystalline-like monolayers that effectively passivate surfaces and orient functional groups for optimal binding.

Visualizing the Mechanism

The following diagram illustrates the structural impact of C12 vs C6 in a PROTAC context, highlighting the "Reach vs. Clash" dynamic.

LinkerComparison cluster_0 Scenario A: 6-Ahx (C6) Linker cluster_1 Scenario B: 12-Amino (C12) Linker Target_A Target Protein Linker_A C6 Linker (Too Short) Target_A->Linker_A Clash STERIC CLASH Unstable Complex Target_A->Clash E3_A E3 Ligase E3_A->Clash Linker_A->E3_A Target_B Target Protein Linker_B C12 Linker (Optimal Reach) Target_B->Linker_B E3_B E3 Ligase Ubiquitin Successful Ubiquitination E3_B->Ubiquitin Linker_B->E3_B Start Linker Selection Start->Target_A < 10Å Gap Start->Target_B > 12Å Gap

Caption: Comparison of steric outcomes in ternary complex formation. The C6 linker (Scenario A) fails to span the gap, causing steric clashes, while C12 (Scenario B) enables stable ubiquitination.

Experimental Protocol: Coupling 12-(Cbz-amino)dodecanoic Acid

This protocol details the installation of the C12 linker onto a secondary amine (e.g., a piperazine-based warhead), a common step in PROTAC synthesis.

Objective: Couple 12-(Cbz-amino)dodecanoic acid to an amine-bearing ligand.

Reagents:

  • 12-(Cbz-amino)dodecanoic acid (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

  • Amine-bearing Ligand (1.0 eq)

Step-by-Step Workflow:

  • Activation:

    • Dissolve 12-(Cbz-amino)dodecanoic acid in anhydrous DMF (0.1 M concentration).

    • Add HATU and DIPEA . Stir at Room Temperature (RT) for 5 minutes. Note: The solution should remain clear. If turbidity occurs, the Cbz-protected lipid is likely aggregating; add a small amount of DCM.

  • Coupling:

    • Add the Amine-bearing Ligand to the activated mixture.

    • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift +331 Da for the Cbz-C12 moiety).

  • Work-up:

    • Dilute with EtOAc and wash with 1M HCl (to remove excess DIPEA/HATU byproducts), saturated NaHCO3, and brine.

    • Dry over Na2SO4 and concentrate.

  • Cbz Deprotection (The Critical Step):

    • Method A (Hydrogenolysis): Dissolve crude in MeOH/THF (1:1). Add Pd/C (10% w/w). Stir under H2 balloon for 2 hours. Filter through Celite.

    • Method B (Acid - if sensitive to reduction): Cbz is generally stable to TFA. For harsh removal, HBr/Acetic acid can be used, but Hydrogenolysis is preferred to preserve the long alkyl chain integrity.

Validation Check:

  • LC-MS: Confirm disappearance of Cbz-protected peak and appearance of the free amine (Mass -134 Da from protected precursor).

  • Solubility: The deprotected product will be significantly less soluble in non-polar solvents than the starting material.

References

  • BOC Sciences. (2025). Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Retrieved from

  • BenchChem. (2025).[1][2] A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency. Retrieved from

  • Tao, Y. T. (n.d.). Self-Assembled Monolayers and Multilayers: Structures and Applications. Academia Sinica. Retrieved from

  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. Retrieved from

Sources

Analytical Purity Verification of 12-(Cbz-amino)dodecanoic Acid: Melting Point vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

12-(Cbz-amino)dodecanoic acid (CAS: 4272-07-5) is a critical bifunctional building block widely utilized in solid-phase peptide synthesis, PROTAC linker engineering, and the formulation of lipid nanoparticles (LNPs)[1]. Because the molecule features both a lipophilic dodecyl chain and a benzyloxycarbonyl (Cbz) protected amine, its crystalline lattice is highly sensitive to structural impurities. The presence of unreacted 12-aminododecanoic acid[2], structurally similar homologs (e.g., 11-aminoundecanoic acid derivatives), or residual benzyl alcohol can drastically alter coupling efficiencies and lipid packing dynamics.

As a Senior Application Scientist, I approach purity verification not as a single test, but as a self-validating analytical system. This guide objectively compares traditional capillary melting point (MP) determination against orthogonal techniques like Differential Scanning Calorimetry (DSC), HPLC, and NMR, providing actionable protocols and the mechanistic causality behind them.

Capillary Melting Point: The Frontline Thermodynamic Screen

The melting point of a compound is a direct reflection of its crystalline lattice energy. Pure 12-(Cbz-amino)dodecanoic acid exhibits a sharp melting transition. When impurities are present, they disrupt the uniform intermolecular forces (hydrogen bonding at the amide core and van der Waals forces along the C12 chain), resulting in a phenomenon known as freezing point depression. This not only lowers the onset temperature but broadens the melting range (


).
Step-by-Step Protocol & Causality

To ensure the protocol acts as a self-validating system, it must be executed strictly according to pharmacopeial standards such as USP <741>[3].

  • Sample Preparation (Drying): Dry the 12-(Cbz-amino)dodecanoic acid sample in a vacuum desiccator over silica gel for 16 hours.

    • Causality: Moisture acts as an interstitial impurity. Even trace amounts of water will artificially depress the melting point, leading to false-positive impurity readings.

  • Capillary Loading: Pulverize the dried sample into a fine powder and pack it into a glass capillary tube (0.8–1.2 mm internal diameter) to a tightly compacted height of 2.5–3.0 mm.

    • Causality: Loose packing creates air pockets. Air is a poor thermal conductor, which leads to uneven heat distribution and an artificially broadened melting range.

  • Concurrent Standard Validation: Load a secondary capillary with a USP primary reference standard (e.g., Vanillin) that melts near the expected range of the sample[4].

    • Causality: Running a known standard concurrently validates the instrument's thermal calibration in real-time, ensuring that any observed deviation in the sample is due to chemical impurity, not hardware drift.

  • Heating Ramp Rate: Rapidly heat the block to 10 °C below the expected onset. Then, strictly reduce the ramp rate to 1.0 °C/min [3].

    • Causality: A ramp rate faster than 1 °C/min induces thermal lag—the thermometer or sensor registers a higher temperature than the actual sample temperature, yielding inaccurately high and broad readings.

Interpretation: A highly pure batch of 12-(Cbz-amino)dodecanoic acid will exhibit a sharp melting range (


). A range exceeding 2.0 °C mandates recrystallization (typically from ethyl acetate/hexane).

Orthogonal Validation: DSC, HPLC, and NMR

While capillary melting point is an excellent rapid screen, it is a qualitative, visual technique. For rigorous batch release, it must be compared against and supplemented by orthogonal methods.

Differential Scanning Calorimetry (DSC)

DSC provides absolute thermodynamic purity. Instead of relying on visual phase changes, DSC measures the precise heat flow required to melt the sample. By applying the van 't Hoff equation , the software calculates the exact mole fraction of impurities based on the melting point depression and the enthalpy of fusion.

  • Advantage over MP: Eliminates human subjectivity and detects pre-melting events invisible to the naked eye. It is highly accurate for purities >98.5 mole %.

High-Performance Liquid Chromatography (HPLC)

While MP and DSC indicate that an impurity exists, HPLC identifies what the impurity is. Using a C18 reverse-phase column and a gradient of Water/Acetonitrile (with 0.1% TFA), HPLC separates 12-(Cbz-amino)dodecanoic acid from its des-Cbz precursor (12-aminododecanoic acid) and chain-length homologs.

  • Advantage over MP: Can quantify structurally similar impurities that might co-crystallize and artificially sharpen the melting point.

Nuclear Magnetic Resonance (NMR)

Proton (


) NMR is essential for structural confirmation and detecting residual solvents.
  • Advantage over MP: Solvents like trace hexane or ethyl acetate from recrystallization might evaporate before the melting point is reached, bypassing capillary detection. NMR easily quantifies these via distinct chemical shifts.

Quantitative Comparison of Purity Techniques

ParameterCapillary Melting PointDifferential Scanning Calorimetry (DSC)HPLC (Reverse Phase)

NMR Spectroscopy
Primary Output Melting Range (

)
Mole % Purity (van 't Hoff)[5]Area % (Chromatogram)Structural integrity & Solvents
Sensitivity to Homologs Low (May co-crystallize)Moderate (Alters enthalpy)High (Baseline resolution)Low (Overlapping alkyl signals)
Sensitivity to Moisture High (Depresses MP)High (Alters heat flow)Low (Elutes in void volume)Moderate (Broad peak at ~1.5 ppm in CDCl3)
Turnaround Time < 15 Minutes ~ 45 Minutes20 - 30 Minutes~ 10 Minutes
Cost per Analysis $

$


Best Used For Frontline screening / In-process controlFinal thermodynamic batch releaseImpurity profiling & quantificationResidual solvent & structural check

Purity Verification Workflow

To ensure absolute scientific integrity, the following decision tree illustrates the sequential application of these techniques.

PurityWorkflow Start 12-(Cbz-amino)dodecanoic acid Batch Synthesis MP Capillary Melting Point (Frontline Screen) Start->MP Decision Melting Range (ΔT) MP->Decision Fail ΔT > 1.5 °C or Depressed (Impure) Decision->Fail Broad Range Pass ΔT ≤ 1.5 °C (High Purity) Decision->Pass Sharp Range Recrystallize Recrystallization (e.g., EtOAc/Hexane) Fail->Recrystallize Recrystallize->MP Orthogonal Orthogonal Validation (DSC, HPLC, NMR) Pass->Orthogonal Release Batch Release Orthogonal->Release

Caption: Analytical decision tree for the purity verification of 12-(Cbz-amino)dodecanoic acid.

Conclusion

Relying solely on a single analytical method introduces unacceptable risk into drug development and materials science pipelines. While the capillary melting point remains an indispensable, rapid, and cost-effective frontline screen for 12-(Cbz-amino)dodecanoic acid, it must be part of a broader, self-validating system. By coupling the thermodynamic insights of MP and DSC with the separative power of HPLC and the structural confirmation of NMR, researchers can guarantee the integrity of their lipophilic building blocks.

References
  • Thermal Support. "Purity Measurements of Pharmaceuticals and Organics by DSC". thermalsupport.com. Available at:[Link]

  • Antpedia. "Purity by Differential Scanning Calorimetry". antpedia.com. Available at:[Link]

  • Scribd. "741 Melting Range or Temperature". scribd.com. Available at:[Link]

  • ResearchGate. "Compliance with amended General Chapter USP <741> Melting Range or Temperature". researchgate.net. Available at:[Link]

Sources

TLC Visualization Methods for Cbz-Protected Long-Chain Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Researchers

Executive Summary

The visualization of N-benzyloxycarbonyl (Cbz or Z) protected amino acids presents a distinct analytical challenge. Standard amino acid visualization methods, such as the ninhydrin stain, rely on the reaction with a free primary amine to produce Ruhemann’s purple. The Cbz protecting group masks this amine, rendering the standard ninhydrin test negative.

For long-chain Cbz-amino acids (e.g., Cbz-aminododecanoic acid), the physicochemical properties shift towards increased lipophilicity. This guide analyzes the most effective visualization strategies, comparing the "Gold Standard" chlorine/o-tolidine method against universal oxidative stains (PMA) and non-destructive UV detection. The selection of the optimal method depends on the required sensitivity (LOD) and the specific need to distinguish the protected amide from free amine impurities.

Mechanisms of Detection

Understanding the chemical basis of each visualization method is critical for interpreting results and troubleshooting low sensitivity.

Why Standard Ninhydrin Fails

Ninhydrin requires a free


-amino group (

) to initiate the oxidative deamination and condensation reaction. The Cbz group forms a carbamate linkage (

), which is stable under standard staining conditions, preventing the formation of the chromophore.
The Cbz Chromophore (UV Detection)

The Cbz group contains a benzyl aromatic ring. This provides a consistent UV chromophore that absorbs strongly at 254 nm . Unlike aliphatic amino acids which are UV-transparent, Cbz-protected variants can be visualized via fluorescence quenching on


 silica plates.
The Amide Target (Chlorine/o-Tolidine)

This method targets the amide hydrogen (


) present in the carbamate linkage.
  • Chlorination: Chlorine gas converts the amide

    
     to an 
    
    
    
    bond.
  • Oxidation: The

    
     species acts as an oxidizing agent. When treated with o-tolidine (or starch-iodide), it oxidizes the reagent to a colored complex (blue/dark).
    Note: This is the only method that specifically confirms the presence of the protected nitrogen functionality.
    
The Lipophilic Target (Phosphomolybdic Acid - PMA)

PMA is a "universal" oxidative stain. It is reduced by organic compounds at high temperatures to form "Molybdenum Blue." Long-chain amino acids are particularly good substrates for PMA because their alkyl chains provide a high density of oxidizable carbon, often resulting in lower Limits of Detection (LOD) compared to short-chain analogs.

Comparative Analysis of Methods

Method 1: UV Shadowing (254 nm)

Status: First-Line, Non-Destructive

  • Principle: Fluorescence quenching. The Cbz aromatic ring absorbs UV light, appearing as a dark spot against the bright green fluorescent background of the silica plate.

  • Pros: Non-destructive (allows subsequent chemical staining); rapid; no reagent preparation.

  • Cons: Moderate sensitivity (~1-5 µg); non-specific (detects any aromatic impurity, e.g., benzyl alcohol from deprotection).

  • Verdict: Always perform this first. Mark spots with a pencil before applying destructive stains.

Method 2: Chlorine / o-Tolidine

Status: The Gold Standard for Cbz-Amino Acids

  • Principle: Chlorination of the amide nitrogen followed by redox reaction.

  • Sensitivity: High (LOD ~0.1 - 0.5 µg).[1]

  • Selectivity: High for amides/peptides. Does not stain simple lipids or non-nitrogenous impurities (unless they are oxidizers).

  • Cons: Complex workflow; requires toxic chlorine gas/reagents; destructive.

  • Verdict: Essential for confirming the identity of the Cbz-amino acid and distinguishing it from non-amide impurities.

Method 3: Phosphomolybdic Acid (PMA)

Status: Best for Long-Chain Variants

  • Principle: Non-specific oxidation of the alkyl chain and aromatic ring.

  • Sensitivity: Excellent for long-chain compounds (LOD < 0.1 µg). The sensitivity scales with chain length (more C-H bonds to oxidize).

  • Selectivity: Low.[2] Stains lipids, solvents, and almost all organics.

  • Cons: Requires vigorous heating; background can darken over time.[2][3][4]

  • Verdict: The go-to method for purity profiling of long-chain derivatives where lipophilic impurities (e.g., fatty alcohols) might be present.

Method 4: Ninhydrin (with On-Plate Hydrolysis)

Status: The "Pro" Workaround

  • Principle: Acid vapor hydrolyzes the Cbz group in situ on the silica, liberating the free amine. A subsequent ninhydrin stain then reacts normally.

  • Sensitivity: High (comparable to standard ninhydrin).[1][5][6][7]

  • Verdict: Useful if you lack chlorine reagents but need to confirm the amino acid core.[2]

Data Presentation: Method Comparison

FeatureUV (254 nm)Chlorine / o-TolidinePMA StainNinhydrin (Standard)
Target Aromatic Ring (Benzyl)Amide N-H BondOxidizable Carbon (Alkyl/Aryl)Free Amine (-NH2)
LOD (approx) 1 - 5 µg0.1 - 0.5 µg0.05 - 0.5 µg (High for long chains)N/A (Negative)
Selectivity Aromatic compoundsAmides, Peptides, CarbamatesUniversal (Lipids, Alcohols)Free Amines only
Destructive? NoYesYesYes
Prep Time Instant20-30 mins5 mins5-10 mins
Safety UV HazardHigh (Cl2 gas, Tolidine is carcinogenic)Moderate (Corrosive)Low

Visual Workflows (Graphviz)

Figure 1: Decision Tree for Stain Selection

StainSelection Start Start: Cbz-AA Visualization UV Step 1: UV 254 nm Check (Non-destructive) Start->UV IsVisible Is spot visible? UV->IsVisible Mark Mark with Pencil IsVisible->Mark Yes NeedsConfirm Need to confirm Amide ID? IsVisible->NeedsConfirm No / Faint Mark->NeedsConfirm Chlorine Method: Chlorine / o-Tolidine (Specific for Cbz-Amide) NeedsConfirm->Chlorine Yes (Specificity) Lipophilic Checking for Lipophilic Impurities? (Long chain alcohols/lipids) NeedsConfirm->Lipophilic No (General Purity) PMA Method: PMA Stain (Universal/Lipid Sensitive) Lipophilic->PMA High Sensitivity (Destructive) Iodine Method: Iodine Chamber (Reversible Lipid Stain) Lipophilic->Iodine Reversible

Caption: Logical flow for selecting the appropriate visualization method based on analytical needs.

Figure 2: The Chlorine/o-Tolidine Reaction Protocol

ChlorineProtocol Step1 1. Chlorination Expose plate to Cl2 gas (15-20 min) Step2 2. Aeration (CRITICAL) Remove excess Cl2 in hood (Until odor is gone) Step1->Step2 N-Cl formed Step3 3. Visualization Spray with o-Tolidine/KI Step2->Step3 Background Cl2 removed Result Result: Dark Blue Spots on White Background Step3->Result Oxidation of Tolidine

Caption: Step-by-step reaction workflow for the Chlorine/o-Tolidine method. Aeration is the critical success factor.

Detailed Experimental Protocols

Protocol A: Chlorine / o-Tolidine (The Gold Standard)

Safety Note: o-Tolidine is a carcinogen. Handle in a fume hood with double gloves. Chlorine gas is toxic.[8]

Reagents:

  • Chlorine Source: Mix 10 mL of 1% KMnO₄ and 10 mL of 10% HCl in a glass tank (generates Cl₂ gas).

  • Spray Reagent: Dissolve 160 mg o-tolidine in 30 mL glacial acetic acid; dilute to 500 mL with distilled water. Add 1 g KI (Potassium Iodide).[9]

Procedure:

  • Dry the developed TLC plate thoroughly to remove mobile phase solvents.

  • Place the plate in the chlorine gas tank for 15–20 minutes.

  • Critical Step: Remove the plate and place it in a fume hood with good airflow for 5–10 minutes. You must remove the adsorbed free chlorine from the silica. If you spray too early, the entire background will turn blue.

  • Spray with the o-tolidine reagent.[9]

  • Observation: Cbz-amino acids appear as dark blue/black spots on a white background.

Protocol B: Phosphomolybdic Acid (PMA)

Best for: High sensitivity detection of long-chain derivatives.

Reagent:

  • 10 g Phosphomolybdic acid in 100 mL absolute ethanol.

Procedure:

  • Dip the dried TLC plate into the PMA solution (or spray thoroughly).

  • Blot excess stain on a paper towel.[3][4]

  • Heat with a heat gun or on a hot plate at ~110°C - 120°C.

  • Observation: Dark blue/green spots appear on a yellow/green background.

  • Note: Long alkyl chains usually stain very intensely due to the high carbon content.

Protocol C: On-Plate Hydrolysis + Ninhydrin

Best for: Laboratories without chlorine/tolidine capabilities.

Procedure:

  • Spray the dry TLC plate with 10% HCl in methanol (or expose to concentrated HCl vapor in a tank for 30 mins).

  • Heat the plate at 110°C for 10–15 minutes. (This hydrolyzes the Cbz carbamate to a free amine).

  • Cool the plate.

  • Spray with standard Ninhydrin reagent (0.2% in ethanol).

  • Heat again at 110°C.

  • Observation: Purple/Pink spots (Ruhemann’s purple) indicate the amino acid core.

References

  • University of Rochester. (n.d.). TLC Stains and Dips: Magic Formulas. Retrieved from [Link]

  • Reach Devices. (n.d.). Thin Layer Chromatography Stains: Recipes and Mechanisms. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

Sources

Elemental Analysis Standards for C20H31NO4 Compounds: A Comparative Guide to CHNS/O Analyzers

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, validating the empirical formula of an Active Pharmaceutical Ingredient (API) or its intermediates is a non-negotiable regulatory requirement. For compounds with the molecular formula C20H31NO4—such as the antiarrhythmic drug Vernakalant and its structural analogs—elemental analysis (EA) provides the foundational proof of purity and composition[1]. With a calculated theoretical composition of C: 68.74%, H: 8.94%, N: 4.01%, and O: 18.31% , achieving the industry-standard ±0.3% absolute error margin requires high-precision CHNS/O analyzers.

As an Application Scientist, I have evaluated numerous EA platforms. This guide objectively compares the top-tier alternatives for analyzing C20H31NO4 compounds, details the mechanistic causality behind the analytical steps, and provides a self-validating experimental protocol.

Mechanistic Grounding: The Causality of Dynamic Combustion

Modern CHNS analysis relies on the modified Dumas dynamic combustion method[2]. The causality behind this specific analytical sequence is designed to overcome the chemical resilience of complex organic molecules:

  • Flash Combustion : Samples are weighed into highly pure tin capsules. When introduced into the combustion reactor (typically at 1000–1200°C) alongside a pulse of pure oxygen, the tin undergoes a violent exothermic oxidation. This localized "flash" drives the temperature up to ~1800°C[3]. This extreme heat ensures that even highly refractory aromatic rings and sterically hindered amines in C20H31NO4 are completely oxidized into CO

    
    , H
    
    
    
    O, NO
    
    
    , and SO
    
    
    .
  • Reduction : The gas mixture is swept by a helium carrier through a reduction reactor packed with elemental copper (at ~600°C). The causality here is two-fold: the copper strips excess oxygen from the gas stream (preventing detector oxidation) and quantitatively reduces all NO

    
     species to pure N
    
    
    
    gas.
  • Separation and Detection : The gases are separated either by a Gas Chromatography (GC) column or a Purge & Trap system before passing through a Thermal Conductivity Detector (TCD). The TCD measures the difference in thermal conductivity between the analyte gas and the helium carrier gas, translating this into quantitative peaks[4].

G He Helium Carrier Gas Combustion Combustion Reactor (1000-1200°C) He->Combustion O2 Oxygen Injection O2->Combustion Flash Combustion Sample Sample (C20H31NO4) in Tin Capsule Sample->Combustion Reduction Reduction Reactor (Cu, 600-650°C) Combustion->Reduction NOx, CO2, H2O, SO2 Trap Water Trap (Optional/H2O) Reduction->Trap N2, CO2, H2O, SO2 Separation Purge & Trap / GC Column Trap->Separation TCD Thermal Conductivity Detector (TCD) Separation->TCD Sequential Elution Data Elemental Composition (C, H, N, S) TCD->Data

Figure 1: Gas flow and sequential detection pathway in a dynamic combustion CHNS elemental analyzer.

Comparative Analysis: Thermo Fisher FlashSmart vs. Elementar vario EL cube

When outfitting a laboratory for the routine analysis of C20H31NO4 derivatives, the choice of instrument dictates throughput, maintenance overhead, and matrix flexibility. The two dominant platforms are the Thermo Fisher FlashSmart and the Elementar vario EL cube.

  • Thermo Fisher FlashSmart : This system is highly modular, utilizing a GC column for gas separation. It is exceptionally fast and features a MultiValve Control (MVC) module that allows automated switching between CHNS and Oxygen pyrolysis channels without manual intervention[2].

  • Elementar vario EL cube : This system distinguishes itself with its patented Purge & Trap chromatography, utilizing three gas-specific adsorption columns. This allows for baseline separation even at extreme elemental ratios (up to 12,000:1 C:N), making it ideal for trace nitrogen analysis in highly carbonaceous matrices[5].

Table 1: Quantitative Comparison of Leading CHNS/O Analyzers

FeatureThermo Fisher FlashSmartElementar vario EL cube
Separation Method GC Column (PTFE/Stainless Steel)Purge & Trap (Adsorption Columns)
Weighing Range (Organic) 0.01 – 100 mg[6]<1 mg to 20 mg (up to 40 mg abs. C)[3]
Furnace Temperature 1100°C (Flash ~1800°C)[2]1200°C (Flash ~1800°C)[3]
Detector Type Thermal Conductivity Detector (TCD)[2]Thermal Conductivity Detector (TCD)[7]
Precision RSD < 0.5%[6]< 0.1% absolute[3]
Analysis Time ~5 min (CHN), ~4 min (O)[6]~3-4 min per element[3]
Best Suited For High-throughput QA/QC labsComplex matrices, extreme C:N ratios
Experimental Protocol: Self-Validating CHNS/O Workflow for C20H31NO4

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every analytical batch must bracket the unknown C20H31NO4 samples with known standards to verify system integrity.

Step 1: Instrument Calibration and Blanking
  • System Purge : Run three empty tin capsules as blanks to establish the baseline for atmospheric nitrogen and residual carbon.

  • Calibration : Establish a 5-point calibration curve using a high-purity standard such as Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) or Sulfanilamide, ranging from 0.5 mg to 3.0 mg[2].

  • Validation Check : The correlation coefficient (

    
    ) for the calibration curve must be >0.999 before proceeding[2].
    
Step 2: Sample Preparation (Handling Hygroscopic Amines)
  • Desiccation : Dry the C20H31NO4 sample in a vacuum desiccator at 40°C for 12 hours. Causality: Vernakalant and its amine-containing analogs can be hygroscopic. Residual moisture will artificially inflate the Hydrogen and Oxygen percentages while proportionately depressing Carbon and Nitrogen.

  • Weighing : Using a microbalance (precision 0.001 mg), weigh 1.500 to 2.000 mg of the dried sample into a tin capsule.

  • Sealing : Fold and crimp the capsule tightly using forceps to exclude trapped atmospheric air.

Step 3: Combustion and Detection
  • Loading : Load the capsules into the autosampler (e.g., MAS Plus or the integrated 80-position carousel)[2][7].

  • Execution : Initiate the CHN sequence. The sample drops into the 1000°C reactor simultaneously with a defined volume of O

    
    .
    
  • Monitoring : Record the chromatogram. Ensure baseline resolution between the N

    
    , CO
    
    
    
    , and H
    
    
    O peaks.
Step 4: Data Interpretation and Orthogonal Validation
  • Compare the empirical output to the theoretical values (C: 68.74%, H: 8.94%, N: 4.01%).

  • If the absolute difference is

    
     0.3%, the empirical formula is validated.
    
  • If the error exceeds 0.3%, cross-reference with High-Resolution Mass Spectrometry (HRMS) to check for the exact monoisotopic mass (349.2253 Da) and Nuclear Magnetic Resonance (NMR) to identify potential solvent trapping[1].

Validation API C20H31NO4 Synthesis (e.g., Vernakalant) EA Elemental Analysis (CHNS/O) API->EA HRMS High-Resolution Mass Spec (Exact Mass: 349.2253) API->HRMS NMR 1H & 13C NMR (Structural Elucidation) API->NMR EA_Data C: 68.74%, H: 8.94% N: 4.01%, O: 18.31% EA->EA_Data Pass Empirical Formula Validated HRMS->Pass NMR->Pass Decision Does EA match calculated values within ±0.3%? EA_Data->Decision Decision->Pass Yes Fail Investigate Impurities (Moisture, Salts, Solvents) Decision->Fail No

Figure 2: Multi-orthogonal validation workflow for confirming the empirical formula of C20H31NO4.

Conclusion

For C20H31NO4 compounds, achieving the stringent ±0.3% elemental accuracy requires meticulous sample preparation and robust instrumentation. While the Thermo Fisher FlashSmart offers rapid, automated channel switching ideal for high-throughput pharmaceutical labs, the Elementar vario EL cube provides unmatched peak resolution for challenging matrices via its Purge & Trap technology. By coupling these advanced CHNS/O analyzers with orthogonal techniques like HRMS and NMR, researchers can establish an airtight, self-validating data package for regulatory submission.

References
  • National Center for Biotechnology Information (NCBI). "Vernakalant | C20H31NO4 | CID 9930049 - PubChem" PubChem. Available at:[Link]

  • Environmental XPRT. "Elementar vario EL cube CHNOS Elemental Analyzer" Environmental XPRT. Available at:[Link]

  • Longi. "User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer" Longi. Available at:[Link]

  • Elementar. "Organic elemental analyzer vario EL cube" Elementar. Available at:[Link]

  • LabX. "C, H, N, O, S, CI Elemental Analyzer – vario EL cube" LabX. Available at:[Link]

  • The University of Edinburgh. "Analysis and sample preparation | School of GeoSciences" The University of Edinburgh. Available at:[Link]

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Stability comparison of Cbz, Boc, and Fmoc linkers in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability Guide: Cbz, Boc, and Fmoc Protecting Groups in Acidic Media

Executive Summary In the design of peptide synthesis and organic scaffold generation, the orthogonality of amine protecting groups is the cornerstone of successful pathway design.[1] This guide provides a technical comparison of the three dominant carbamate linkers—Cbz (Benzyloxycarbonyl) , Boc (tert-Butyloxycarbonyl) , and Fmoc (9-Fluorenylmethoxycarbonyl) —specifically focusing on their behavior in acidic environments.

While Fmoc is classically defined as "base-labile," its utility in acidic media is defined by its extreme stability, offering a necessary counterpoint to the acid-labile Boc group. The Cbz group occupies a unique "intermediate" tier: stable to the mild acids used to remove Boc, yet cleavable by the strong acids (HF, HBr) used in final deprotection steps.[2]

Mechanistic Stability Hierarchy

To understand stability, one must understand the failure mode (cleavage mechanism). Acidolytic cleavage of carbamates is driven by protonation of the carbonyl oxygen, followed by the formation of a carbocation intermediate.

  • Boc (The

    
     Specialist):  The tert-butyl group forms an exceptionally stable tertiary carbocation. Consequently, Boc is highly labile even in moderate acids (TFA). The cleavage releases isobutylene and 
    
    
    
    .
  • Cbz (The Harder Target): Cleavage requires the formation of a benzyl cation. While stable, this cation is less energetically favorable than the tert-butyl cation. Therefore, Cbz resists moderate acids (TFA) but yields to strong acids (HF, HBr) or Lewis acids (

    
    ).
    
  • Fmoc (The Acid Fortress): The fluorenyl ring system is electronically tuned to resist acid-catalyzed carbocation formation. It is effectively inert to TFA, HBr, and HF, making it the standard for "orthogonal" protection when acid gradients are used.

Visualizing the Stability Thresholds

The following diagram illustrates the "Acid Tolerance Threshold" for each group.

StabilityHierarchy cluster_conditions Acidic Conditions (Increasing Strength) Mild Mild Acid (10% AcOH / Dilute HCl) Boc Boc Group Mild->Boc Stable Cbz Cbz Group Mild->Cbz Stable Fmoc Fmoc Group Mild->Fmoc Stable Mod Moderate Acid (50% TFA / 4M HCl) Mod->Boc CLEAVAGE (t1/2 < 5 min) Mod->Cbz Stable* Mod->Fmoc Stable Strong Strong Acid (HF / HBr / TFMSA) Strong->Boc Instant Cleavage Strong->Cbz CLEAVAGE Strong->Fmoc Stable

Caption: Comparative stability thresholds. Note that Cbz is stable in TFA (Moderate) but cleaved in HF (Strong), whereas Boc is cleaved in both.

Comparative Performance Data

The following data aggregates standard cleavage kinetics observed in solid-phase peptide synthesis (SPPS) and solution-phase organic chemistry.

ConditionBoc StabilityCbz StabilityFmoc Stability
5% Acetic Acid Stable (Indefinite)Stable (Indefinite)Stable (Indefinite)
50% TFA in DCM Labile (

min)
Stable (>24 hrs)*Stable (>24 hrs)
Neat TFA (95%) Labile (Instant)Stable (Slow degradation >48h)Stable (Indefinite)
1M HBr in AcOH Labile (Instant)Labile (

min)
Stable
Anhydrous HF (0°C) Labile (Instant)Labile (Fast)Stable
HBr / TFA Labile Labile Stable

*Technical Note on Cbz in TFA: While Cbz is generally listed as stable in TFA, "creeping" cleavage can occur over extended periods (days) or if high concentrations of scavengers like thioanisole are used, which can facilitate


-like cleavage of the benzyl group. For standard SPPS cycles (1–2 hours), it is effectively stable.

Experimental Protocol: Acidolytic Stability Assay

To rigorously verify the stability of a specific linker-substrate combination (e.g., steric hindrance can alter cleavage rates), use the following HPLC-based time-course assay.

Objective

Determine the half-life (


) of the protecting group in a specific acidic medium (e.g., 50% TFA).
Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (t = 5, 15, 30, 60 min) Start Substrate Prep (10 mM in DCM) Acid Acid Treatment (Add equal vol. TFA) Start->Acid Incubate Incubation (25°C, Stirring) Acid->Incubate Aliquot Take 50 µL Aliquot Incubate->Aliquot Quench Quench (Into sat. NaHCO3 or Pyridine) Aliquot->Quench Analyze HPLC/LC-MS (Calculate % Area) Quench->Analyze Analyze->Aliquot Next Timepoint

Caption: Step-by-step workflow for determining acidolytic stability half-lives via HPLC monitoring.

Detailed Methodology
  • Preparation: Dissolve 10 mg of the N-protected substrate in 1.0 mL of DCM (Dichloromethane). Ensure the substrate is fully solubilized.

  • Acid Initiation: rapid addition of 1.0 mL of TFA (Trifluoroacetic acid). Final concentration: 50% TFA v/v.[3] Start timer immediately (

    
    ).
    
    • Note: If testing HBr stability, replace TFA with 33% HBr in Acetic Acid.

  • Sampling: At predetermined intervals (5, 15, 30, 60, 120 min), remove a 50 µL aliquot.

  • Quenching (Critical Step): Immediately dispense the aliquot into a vial containing 950 µL of neutralizing buffer (e.g., 1M

    
     or 10% Pyridine in Methanol) to instantly stop the reaction.
    
    • Why? If you inject unquenched acid into the HPLC, cleavage continues in the autosampler, invalidating the data.

  • Analysis: Inject 10 µL onto a C18 HPLC column (Gradient: 5-95% ACN in water + 0.1% Formic Acid).

  • Calculation: Plot the integration area of the starting material vs. time. Calculate

    
     using first-order decay kinetics: 
    
    
    
    .

Expert Insights & Troubleshooting

  • The "Scavenger Effect": When testing Boc stability, you must include scavengers (e.g., Triisopropylsilane (TIS) or water) in the cleavage cocktail. Without them, the liberated tert-butyl cations will re-attach to nucleophilic side chains (Trp, Tyr, Met), creating "alkylated" impurities that mimic stable starting material on HPLC.

  • Fmoc's Solubility Limit: While Fmoc is acid stable, it is very hydrophobic. In high-acid concentrations (aqueous), Fmoc-peptides may precipitate, shielding the bonds from the acid. Ensure your solvent system (e.g., TFA/DCM) maintains solubility to get accurate stability data.

  • Orthogonality in Practice:

    • Use Boc for transient protection if you plan to remove it with TFA while keeping Benzyl-based (Cbz-like) side chains intact.

    • Use Cbz as a "Permanent" group if you are running a Boc synthesis; remove it at the very end with HF.

    • Use Fmoc if you need to work in acid-free conditions (base cleavage), or if you need a group that survives both TFA and HBr treatments.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][3][7][8] Chemical Reviews, 109(6), 2455-2504.

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

  • Carpino, L. A., & Han, G. Y. (1970). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[9] The Journal of Organic Chemistry, 37(22), 3404–3409.

  • BenchChem. (2025).[1][10][7] "A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc."

Sources

Safety Operating Guide

12-(Cbz-amino)dodecanoic Acid: Proper Disposal & Handling Procedures

[1][2]

Part 1: Executive Summary & Immediate Action

Do not treat this compound as benign. While 12-(Cbz-amino)dodecanoic acid is often used as a building block in peptide synthesis and drug delivery systems, its degradation products and acidic nature require strict adherence to organic acid disposal protocols.

Critical Parameter Directive
Primary Hazard Serious Eye Damage/Irritation (Category 1/2A) due to free carboxylic acid moiety.[1] Potential respiratory irritant if aerosolized.[1]
Spill Response Do not sweep dry dust (risk of inhalation).[1] Dampen with inert absorbent before collecting.[1][2]
Disposal Method High-Temperature Incineration. Never dispose of down drains or in municipal trash.[1]
Storage Keep cold (2-8°C), dry, and segregated from strong oxidizers and bases.[1]

Part 2: Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1] This compound combines a fatty acid tail with a carbamate protecting group.[1]

Technical Specifications
  • Chemical Name: 12-(((Benzyloxy)carbonyl)amino)dodecanoic acid[1][3]

  • Synonyms: N-Cbz-12-aminododecanoic acid; Z-12-ADDA[1]

  • CAS Number: 4272-07-5[1][3]

  • Molecular Formula: C₂₀H₃₁NO₄[1][3]

  • Molecular Weight: 349.47 g/mol [1][3]

  • Physical State: White to off-white powder/solid[1][4]

Hazard Assessment (GHS Classification)

Based on the parent molecule (12-aminododecanoic acid) and functional group analysis:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Scientific Rationale: The Cbz (carboxybenzyl) group masks the amine, reducing basicity/toxicity compared to the free amine.[1] However, the free carboxylic acid (-COOH) at the ω-position remains reactive and acidic, necessitating its classification as Organic Acid Waste [1, 2].[1]

Part 3: Pre-Disposal Handling & Segregation

Improper segregation is the leading cause of laboratory waste accidents.[1] Follow this causality-based segregation logic:

Segregation Logic
  • Isolate from Bases: The free acid will react exothermically with strong bases (e.g., NaOH, KOH), potentially pressurizing waste containers.[1]

  • Isolate from Oxidizers: The long aliphatic chain (dodecyl) acts as a fuel source.[1] Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) creates a fire hazard.[1]

Waste Container Specifications
Waste TypeContainer MaterialLabeling Requirement
Solid Waste HDPE Wide-Mouth Jar"Hazardous Waste: Solid Organic Acid (12-(Cbz-amino)dodecanoic acid)"
Liquid Solution Glass or HDPE Bottle"Hazardous Waste: [Solvent Name] + Trace Organic Acids"
Sharps/Debris Puncture-Proof Bin"Contaminated Sharps"

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Use this protocol for expired reagents or surplus powder.[1]

  • PPE Donning: Wear nitrile gloves, lab coat, and safety goggles.[1] If handling >10g, use a particulate respirator (N95) or work inside a fume hood.[1]

  • Transfer: Transfer the solid directly into a dedicated Solid Organic Waste container.

    • Note: Do not dissolve in solvent solely for disposal purposes unless required by your facility's specific incinerator feed mechanism.[1] Minimizing solvent volume reduces total waste mass.[1]

  • Labeling: Affix a hazardous waste tag. List "12-(Cbz-amino)dodecanoic acid" as a constituent (100%).[1][3]

  • Final Disposal: Transport to the facility's central accumulation area for High-Temperature Incineration (combustion chamber >1000°C with scrubber) [3].

Protocol B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for mother liquors or reaction solvents containing the compound.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • Halogenated: (DCM, Chloroform) -> Halogenated Waste Stream .[1]

    • Non-Halogenated: (Methanol, Ethyl Acetate, DMF) -> Non-Halogenated Organic Waste Stream .[1]

  • pH Check: If the solution was subjected to basic workup, ensure pH is neutral (pH 6-8) before combining with other organic wastes to prevent heat generation.[1]

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Rinsing: Triple-rinse the reaction vessel with a minimal amount of the compatible solvent and add rinsate to the waste container.

Protocol C: Spill Cleanup (Emergency Procedure)
  • Containment: Isolate the area.

  • Dampening: Cover the spill with a specialized absorbent pad or dampen slightly with an inert solvent (like heptane) to prevent dust cloud formation.[1] Do not use water initially, as it may spread the fatty acid due to poor solubility.[1]

  • Collection: Scoop the material into a wide-mouth waste jar.

  • Decontamination: Wash the surface with a dilute soap solution (surfactant) to solubilize the fatty tail, followed by water.[1]

Part 5: Visual Workflow (Decision Logic)

The following diagram illustrates the critical decision pathways for disposing of 12-(Cbz-amino)dodecanoic acid, ensuring compliance with RCRA and local safety standards.

DisposalWorkflowStartWaste Generation:12-(Cbz-amino)dodecanoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidPowderLiquidLiquid / SolutionStateCheck->LiquidDissolvedDebrisContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisPackaging/PPEPureCheckIs it Pure Substance?Solid->PureCheckSolidContainerContainer: HDPE Wide-MouthLabel: Solid Organic AcidPureCheck->SolidContainerYesDebrisBinBin: Hazardous Solid DebrisDo NOT TrashPureCheck->DebrisBinNo (Spill Cleanup)IncinerationFINAL DISPOSAL:High-Temp IncinerationSolidContainer->IncinerationSolventCheckIdentify Primary SolventLiquid->SolventCheckHaloWasteStream: Halogenated Organic(e.g., DCM, Chloroform)SolventCheck->HaloWasteHalogenatedNonHaloWasteStream: Non-Halogenated(e.g., MeOH, EtOAc)SolventCheck->NonHaloWasteNon-HalogenatedHaloWaste->IncinerationNonHaloWaste->IncinerationDebris->DebrisBinDebrisBin->Incineration

Figure 1: Decision matrix for the segregation and disposal of 12-(Cbz-amino)dodecanoic acid waste streams.

Part 6: Regulatory Framework

This protocol ensures compliance with the following frameworks:

  • RCRA (USA): While not explicitly P- or U-listed, this compound is classified as a "Characteristic Waste" if mixed with ignitable solvents (D001).[1] As a pure substance, it falls under general organic chemical waste [4].[1]

  • EPA Code: Assign waste code D002 (Corrosive) only if the pH of an aqueous solution is ≤2, though this is unlikely due to its low water solubility.[1]

  • European Waste Catalogue (EWC): Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]

Comprehensive Safety and Operational Guide: Handling 12-(Cbz-amino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Risk Assessment

12-(Cbz-amino)dodecanoic acid (CAS: 4272-07-5) is a critical bifunctional building block extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipopeptides, and targeted drug delivery systems[1]. While not classified as acutely toxic, its physical and chemical properties demand specific handling protocols to ensure laboratory safety and assay integrity.

The Causality of Risk:

  • Electrostatic Aerosolization: As a lyophilized or crystalline dry powder, this long-chain aliphatic compound holds a significant static charge. When manipulated with standard metal spatulas, the powder can repel and aerosolize, creating an immediate inhalation hazard and contaminating the analytical balance.

  • Lipophilicity and Solvent Permeation: The combination of a 12-carbon aliphatic chain and a carboxybenzyl (Cbz) protecting group renders this molecule highly lipophilic. While it cannot easily penetrate intact skin as a dry powder, it is routinely solubilized in polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents (e.g., DCM) for coupling reactions. These solvents act as potent penetration enhancers. A splash of a DMSO-solubilized compound on a standard nitrile glove can rapidly transport the biologically active linker through the glove matrix and into systemic circulation.

Understanding these mechanisms is the foundation of the R.A.M.P. (Recognize, Assess, Minimize, Prepare) safety philosophy advocated by leading chemical safety guidelines[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolization and solvent-mediated permeation, PPE must be selected based on the specific operational phase. The following table summarizes the quantitative and qualitative PPE requirements.

Protection ZoneDry Powder Handling (Analytical Scale <1g)Solution Handling (w/ DMSO, DMF, or DCM)Causality / Rationale
Hands Single Nitrile Gloves (≥ 4 mil thickness)Double Nitrile Gloves OR Butyl RubberDMSO/DMF rapidly degrade thin nitrile. Double gloving provides a critical window to doff the outer glove upon contact.
Eye/Face ANSI Z87.1 Safety Glasses with side shieldsChemical Splash GogglesSolvents carrying lipophilic compounds can cause severe ocular damage and rapid systemic absorption via mucous membranes.
Body Standard Cotton/Poly Lab Coat, fully buttonedFlame-Resistant (FR) Lab Coat (if using flammable solvents)Prevents particulate accumulation on personal clothing and provides a barrier against minor solvent splashes.
Respiratory None required if handled in a draft shieldFume Hood (Sash at operational height)Prevents inhalation of aerosolized static powder and protects against solvent vapor accumulation.

Standard Operating Procedure (SOP): Weighing and Dissolution

This protocol is designed as a self-validating system; each step contains a verification check to ensure the preceding action was performed correctly, aligning with standard OSHA laboratory practices[3].

Phase 1: Preparation and Static Mitigation

  • Workspace Setup: Clear the analytical balance area. Ensure the balance is equipped with a draft shield.

  • Tool Selection: Select an anti-static weighing boat (e.g., polystyrene treated with an anti-static gun) and a ceramic or PTFE-coated spatula. Causality: Metal spatulas transfer static charges to the lipophilic powder, causing it to jump.

  • Verification: Tare the empty weighing boat. Close the draft shield and verify the balance reads exactly 0.0000 g without drifting. Drift indicates residual static or air currents.

Phase 2: Powder Transfer 4. Don PPE: Don standard nitrile gloves, safety glasses, and a lab coat. 5. Transfer: Carefully transfer the required mass of 12-(Cbz-amino)dodecanoic acid into the weighing boat. Keep the source bottle as close to the boat as possible to minimize the drop distance. 6. Verification: Seal the source bottle immediately after transfer to prevent ambient moisture absorption, which can degrade the Cbz group over time.

Phase 3: Solubilization (Fume Hood Required) 7. Transfer to Hood: Move the weighed powder in a closed vial to a certified chemical fume hood. 8. Upgrade PPE: If dissolving in DMSO, DMF, or DCM, don a second pair of nitrile gloves over the first. 9. Solvent Addition: Add the solvent slowly down the side of the vial to prevent displacing dry powder into the air. 10. Verification: Inspect the solution against a light background. 12-(Cbz-amino)dodecanoic acid should form a clear, colorless to pale-yellow solution. Any persistent turbidity indicates incomplete dissolution or solvent saturation.

Disposal and Spill Management

Proper logistical planning for waste ensures compliance with environmental health and safety management systems[4].

  • Solid Waste: Empty vials, contaminated weighing boats, and doffed gloves must be disposed of in a designated solid hazardous waste container. Do not place static-prone powder directly into standard trash.

  • Liquid Waste: Segregation is critical. If dissolved in DCM, the waste must go into a Halogenated Solvent waste carboy. If dissolved in DMSO or DMF, it must be routed to a Non-Halogenated Solvent waste carboy.

  • Spill Protocol: For dry powder spills, do not sweep (which aerosolizes the powder). Cover the spill with damp paper towels, carefully wipe inward, and place the towels in solid hazardous waste. For liquid spills, apply an inert absorbent pad, working from the outside in, and dispose of it based on the solvent type.

Mechanistic Workflow Diagram

The following diagram illustrates the decision-making process for handling this compound, ensuring that scale and solvent choices directly dictate the safety posture.

PPE_Workflow Start Task: Handle 12-(Cbz-amino) dodecanoic acid Assess Assess Operation Scale & Solvent Choice Start->Assess ScaleSmall Analytical Scale (< 1g) No highly toxic solvents Assess->ScaleSmall Low Risk ScaleLarge Preparative Scale (> 1g) or using DMF/DMSO/DCM Assess->ScaleLarge High Risk PPE_Standard Standard PPE: - Nitrile Gloves (4 mil) - Safety Glasses - Lab Coat ScaleSmall->PPE_Standard PPE_Advanced Advanced PPE: - Double Nitrile Gloves - Chemical Goggles - Fume Hood / Sash down ScaleLarge->PPE_Advanced Execute Execute Weighing (Use Anti-Static Tools) PPE_Standard->Execute PPE_Advanced->Execute Dispose Waste Segregation: Solid vs. Halogenated/ Non-Halogenated Liquid Execute->Dispose

Figure 1: Decision tree for PPE selection and handling workflows based on scale and solvent use.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. URL:[Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Washington, DC: American Chemical Society, 2016. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Washington, DC: U.S. Department of Labor. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.